Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGWSAREZDAIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187271 | |
| Record name | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141517-48-8 | |
| Record name | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141517-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, planar structure and synthetic tractability have made it a cornerstone in the development of drugs targeting a wide array of diseases.[3] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and saripidem (anxiolytic) feature this core, highlighting its significance in drug discovery.[1] This guide focuses on a specific, promising derivative: Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, providing a comprehensive overview of its synthesis, properties, and potential therapeutic applications. The strategic placement of the chloro, methyl, and ethyl carboxylate groups on the imidazo[1,2-a]pyridine framework presents unique opportunities for molecular interactions with biological targets, making it a compound of significant interest for further investigation.
Compound Profile: Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
| Property | Value | Source |
| CAS Number | 141517-48-8 | |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | |
| Molecular Weight | 238.67 g/mol | |
| IUPAC Name | ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | N/A |
Synthesis and Mechanism
The synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically follows a well-established route for this class of compounds, involving the condensation of a substituted 2-aminopyridine with an α-halo-β-ketoester. This reaction, a variation of the Hantzsch pyridine synthesis, provides a reliable and efficient method for constructing the fused bicyclic system.
General Synthetic Pathway
The core principle of this synthesis is the reaction between a nucleophilic aminopyridine and an electrophilic α-halo ketone derivative. The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General synthetic route to the target compound.
Detailed Experimental Protocol
This protocol is a representative example based on established literature for similar imidazo[1,2-a]pyridine syntheses. Optimization may be required.
-
Reaction Setup: To a solution of 6-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-24 h) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methyl group at the 2-position, and a quartet and a triplet for the ethyl ester group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the imidazo[1,2-a]pyridine core, the methyl group, and the ethyl ester. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (238.67 g/mol ), along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings, and C-H stretching vibrations.
Therapeutic Potential and Biological Activity
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a broad range of biological activities. Derivatives of this core have shown significant promise as antitubercular and anticancer agents.[1][6]
Antitubercular Activity
Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1][7][8][9]
Mechanism of Action: A key mechanism of action for the antitubercular activity of imidazo[1,2-a]pyridines is the inhibition of the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain.[10] This inhibition leads to a depletion of cellular ATP, ultimately resulting in bacterial cell death.[10]
Caption: Proposed mechanism of antitubercular action.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has also been extensively explored for its anticancer potential.[3][11][12] Derivatives have been shown to inhibit various cancer cell lines, including those of breast, lung, colon, and cervical cancer.[11][13]
Signaling Pathway Involvement: One of the key signaling pathways implicated in the anticancer activity of imidazo[1,2-a]pyridines is the PI3K/Akt/mTOR pathway.[11][14] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[13][14] Additionally, some derivatives have been found to induce apoptosis through the p53/Bax mitochondrial pathway.[15]
Caption: Imidazo[1,2-a]pyridines' role in cancer cell signaling.
Future Directions and Conclusion
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate represents a molecule of significant interest within the broader class of imidazo[1,2-a]pyridine derivatives. Its structural features suggest the potential for potent biological activity, particularly in the realms of antitubercular and anticancer drug discovery.
Future research should focus on:
-
Detailed Biological Evaluation: Comprehensive screening of this specific compound against a panel of M. tuberculosis strains and various cancer cell lines is warranted to elucidate its specific activity profile.
-
Mechanism of Action Studies: In-depth studies are required to determine the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the 5-chloro, 2-methyl, and 3-ethyl carboxylate positions will be crucial for optimizing potency and selectivity.
References
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 584-605. [Link]
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Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 18(1), 830–837. [Link]
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Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., & Besra, G. S. (2016). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial agents and chemotherapy, 60(7), 4193–4200. [Link]
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Moraski, G. C., Markley, L. D., Cramer, J. W., Armstrong, D., & Miller, M. J. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS medicinal chemistry letters, 2(6), 466–470. [Link]
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Al-Ostath, A., Aliwaini, S., & Al-Qatati, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 3031–3039. [Link]
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 584–605. [Link]
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Al-Trad, B., Al-Zoubi, M. S., Al-Smadi, M., Al-Zaqah, W. A., Al-Batayneh, K. M., Al-zoubi, M. S., & Aljabali, A. A. A. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC complementary medicine and therapies, 22(1), 229. [Link]
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Li, L., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Li, J. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anti-cancer agents in medicinal chemistry, 22(11), 2133–2141. [Link]
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Boufroura, H., Gaceb, I., Nedjar-Kolli, B., & Ben-Attia, M. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Molecules (Basel, Switzerland), 28(10), 4185. [Link]
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Xia, Y., Fan, C. D., & Zhao, B. X. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta crystallographica. Section E, Structure reports online, 66(Pt 8), o1999. [Link]
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PubChem. (n.d.). Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Moraski, G. C., Oliver, A. G., & Miller, M. J. (2014). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS medicinal chemistry letters, 5(6), 637–637. [Link]
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Moraski, G. C., Cheng, Y., Cho, S., Cramer, J. W., Godfrey, A., Masquelin, T., Franzblau, S. G., Miller, M. J., & Schorey, J. S. (2011). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial agents and chemotherapy, 55(12), 5865–5869. [Link]
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Wang, T., Lu, Y., Zhang, Y., Ma, Z., & Li, S. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European journal of medicinal chemistry, 135, 345–354. [Link]
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Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2022). Imidazo[1,2-a]Pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 13(1), 1-11. [Link]
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Vinayagam, V., Raman, S., & Sivasakthi, V. (2016). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research, 8(3), 576-582. [Link]
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A Technical Guide to Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds and marketed drugs.[1][2] This guide provides an in-depth technical overview of a specific, highly functionalized derivative: Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. We will explore its molecular structure, detail robust synthetic methodologies, outline comprehensive characterization protocols, and discuss the vast therapeutic potential suggested by its structural features and the broader class of imidazo[1,2-a]pyridines. This document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is an aromatic heterocyclic organic compound formed by the fusion of a pyridine and an imidazole ring.[3] This unique arrangement confers a rigid, planar structure with a rich electronic profile, making it an ideal scaffold for interacting with diverse biological targets.[3][4] Its structural similarity to endogenous purines allows it to function as a bioisostere, leading to a wide spectrum of pharmacological activities.[3]
Derivatives of this scaffold have demonstrated significant therapeutic applications, including:
-
Anxiolytics and Hypnotics: Marketed drugs like Zolpidem and Alpidem are prominent examples.[5][6]
-
Anticancer Agents: Numerous studies have highlighted the potent activity of substituted imidazo[1,2-a]pyridines against various cancer cell lines, such as colon cancer.[7][8]
-
Anti-inflammatory Agents: The scaffold has been shown to inhibit key inflammatory enzymes like COX-1 and COX-2.[9]
-
Antituberculosis Agents: The emergence of imidazo[1,2-a]pyridines as potent inhibitors of Mycobacterium tuberculosis has provided new avenues for treating this infectious disease.[10]
The subject of this guide, Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, incorporates several key functional groups that are critical for modulating its physicochemical properties and biological activity:
-
5-Chloro Group: The halogen substitution on the pyridine ring can significantly influence the electronic distribution of the scaffold, enhance membrane permeability, and provide a vector for further chemical modification.
-
2-Methyl Group: This group can impact the steric profile of the molecule, influencing its binding affinity to target proteins.
-
3-Ester Group: The ethyl carboxylate at the C3 position is a versatile handle for creating amide derivatives and other bioisosteric replacements, which has been a successful strategy for tuning the activity of this class of compounds.[10]
This guide will now delve into the practical aspects of synthesizing and characterizing this promising molecule.
Synthesis and Mechanism
The construction of the imidazo[1,2-a]pyridine core is a well-established field in synthetic organic chemistry.[11][12] The most common and direct approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, often referred to as the Tchichibabine reaction. For the target molecule, this involves the reaction of 6-chloro-2-aminopyridine with an ethyl 2-chloroacetoacetate equivalent.
A related and highly efficient method is the Ortoleva-King reaction, which generates a key pyridinium iodide intermediate in situ.[13][14] This tandem, one-pot process is often preferred for its operational simplicity and efficiency.[13]
Proposed Synthetic Workflow
The synthesis can be logically broken down into two primary stages: the formation of the key intermediate followed by cyclization.
Caption: Proposed two-step synthesis via an Ortoleva-King type reaction.
Detailed Experimental Protocol (Exemplary)
This protocol is based on established literature procedures for similar imidazo[1,2-a]pyridine syntheses.[13][15]
Materials:
-
6-Chloro-2-aminopyridine
-
Ethyl acetoacetate
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Step 1: Formation of the Pyridinium Salt Intermediate
-
To a round-bottom flask, add 6-chloro-2-aminopyridine (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Add Iodine (I₂) (1.1 eq) portion-wise while stirring at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The reaction between the aminopyridine, the β-ketoester, and iodine forms a pyridinium iodide salt. This is the key electrophilic intermediate for the subsequent cyclization. The Ortoleva-King reaction provides a direct route to this intermediate.[14][16]
-
-
Step 2: Intramolecular Cyclization and Work-up
-
Cool the reaction mixture to room temperature.
-
Carefully add a 2M solution of sodium hydroxide (NaOH) until the pH is basic (pH 9-10).
-
Heat the mixture to reflux for 1-2 hours until the intermediate is consumed (monitored by TLC).
-
Rationale: The base deprotonates the active methylene group of the ethyl acetoacetate moiety, creating a nucleophile that attacks the pyridine ring, leading to intramolecular cyclization and formation of the fused imidazole ring.[13]
-
After cooling, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate as a solid.
-
Structural Characterization
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. This involves a combination of spectroscopic and analytical techniques.
Spectroscopic Data (Expected)
The following table summarizes the expected spectroscopic data based on analysis of closely related imidazo[1,2-a]pyridine structures found in the literature.[15][17][18]
| Technique | Expected Observations |
| ¹H NMR | Ethyl Ester Protons: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.4 ppm (2H, -OCH₂-). 2-Methyl Protons: A sharp singlet around δ 2.7 ppm (3H, -CH₃). Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-9.5 ppm), typically showing doublet or triplet splitting patterns characteristic of the substitution on the pyridine ring. |
| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region, typically around δ 164-168 ppm. Aromatic/Heteroaromatic Carbons: Multiple signals between δ 115-150 ppm, corresponding to the carbons of the fused ring system. Ethyl Ester Carbons: Signals around δ 60 ppm (-OCH₂-) and δ 14 ppm (-CH₃). 2-Methyl Carbon: A signal in the aliphatic region, typically around δ 15-20 ppm. |
| FT-IR (cm⁻¹) | C=O Stretch (Ester): A strong absorption band around 1700-1720 cm⁻¹. C=N and C=C Stretches: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic rings. C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹. |
| Mass Spec (ESI-MS) | [M+H]⁺: Expected molecular ion peak corresponding to the protonated molecule (C₁₁H₁₂ClN₂O₂⁺). The characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) should be observed. |
Structural Geometry
X-ray crystallography studies on analogous compounds, such as ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, reveal that the fused bicyclic ring system is nearly coplanar.[19] This planarity is a key feature that facilitates π-stacking interactions with biological macromolecules, a common binding mode for this class of compounds.
Potential Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore, and the specific substitutions on Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate make it a highly attractive starting point for drug discovery programs.[2][20]
Caption: Potential therapeutic applications stemming from the core scaffold.
Oncology
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant activity against colon cancer cell lines HT-29 and Caco-2.[8] The mechanism often involves the induction of apoptosis through pathways that include the release of cytochrome c and the activation of caspases.[8] The title compound serves as a key intermediate for synthesizing libraries of amides and other derivatives at the C3-position to explore structure-activity relationships (SAR) for novel anticancer agents.[21]
Antituberculosis
A major breakthrough in tuberculosis treatment has been the discovery of imidazo[1,2-a]pyridine amides that target the QcrB subunit of the cytochrome bc1 complex, which is crucial for cellular respiration in Mtb.[10] The ethyl ester of the title compound is the immediate precursor to the corresponding carboxylic acid, which can then be coupled with various amines to generate novel QcrB inhibitors. Structure-activity relationship studies have shown that modifications at this position are critical for potency.[10]
Anti-inflammatory
Imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to possess both acute and chronic anti-inflammatory properties, with some compounds showing preferential inhibition of the COX-2 enzyme over COX-1, which could lead to a better safety profile with reduced gastrointestinal side effects.[9] Molecular docking studies have confirmed the binding of these scaffolds within the active sites of COX enzymes.[9]
Conclusion
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is more than just a single molecule; it is a strategic building block for the development of next-generation therapeutics. Its synthesis is achievable through robust and scalable chemical reactions. Its structure is amenable to a wide array of chemical modifications, particularly at the C3-ester position, allowing for the systematic exploration of chemical space. Given the proven track record of the imidazo[1,2-a]pyridine scaffold in treating a range of human diseases, this compound represents a valuable starting point for any research program focused on discovering novel small molecule drugs.
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PMC - NIH. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]
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Journal of Medicinal Chemistry. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Available from: [Link]
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Semantic Scholar. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [Link]
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ResearchGate. Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[5][22]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. Available from: [Link]
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ResearchGate. Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines | Request PDF. Available from: [Link]
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ResearchGate. Examples of bioactive agents possessing imidazo[1,2-a]pyridine core. Available from: [Link]
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PubMed. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Available from: [Link]
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MDPI. Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available from: [Link]
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ResearchGate. Main imidazo[1,2-a]pyridine-based drugs (the imidazo[1,2-a]pyridine core is represented here in blue). Available from: [Link]
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Islamic University of Gaza Journal of Natural and Engineering Studies. SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Available from: [Link]
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RSC Medicinal Chemistry. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]
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PMC - NIH. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Available from: [Link]
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PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]
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MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
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PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Available from: [Link]
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Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available from: [Link]
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RSC Advances. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
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Wikipedia. Ullmann condensation. Available from: [Link]
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Chemical Methodologies. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Available from: [Link]
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PMC - NIH. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Available from: [Link]
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ResearchGate. ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. | Request PDF. Available from: [Link]
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PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]
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ResearchGate. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF. Available from: [Link]
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ResearchGate. Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol | Request PDF. Available from: [Link]
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ResearchGate. Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol | Request PDF. Available from: [Link]
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ResearchGate. Scheme 3 Formation of imidazopyridines via Ortoleva-King type reaction.... Available from: [Link]
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Semantic Scholar. Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Available from: [Link]
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CIVILICA. Novel Imidazo[۱,۲-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Available from: [Link]
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RSC Publishing. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. Available from: [Link]
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MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Available from: [Link]
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ResearchGate. 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. Available from: [Link]
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Semantic Scholar. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | Semantic Scholar. Available from: [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of the Title Compound
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of marketed drugs and clinical candidates. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets. The strategic placement of substituents on this core allows for the fine-tuning of physicochemical and pharmacokinetic properties, which is crucial for the development of effective therapeutic agents.
This guide focuses on a specific derivative, Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate . The presence of a chlorine atom at the 5-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position introduces a unique combination of steric and electronic features. These modifications can significantly influence the molecule's solubility, metabolic stability, and target-binding affinity. While this specific molecule is not extensively characterized in public literature, this guide provides a comprehensive overview of its core physical properties, addresses existing data ambiguities, and details the authoritative experimental protocols required for its full characterization.
Core Molecular and Physical Properties
A precise understanding of a compound's physical properties is the bedrock of its application in research and development. These parameters dictate everything from reaction conditions to formulation strategies.
Structural and Molecular Data
The foundational properties of the title compound are summarized below. It is critical to note a discrepancy in the publicly listed CAS (Chemical Abstracts Service) numbers. While some suppliers associate this compound with CAS Number 141517-48-8 , this number is authoritatively assigned to the fungicide Trifloxystrobin. Another closely related structure, lacking the 2-methyl group (Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate), is assigned CAS 885271-51-2 . Researchers should exercise caution and verify the identity of their materials through the analytical methods described later in this guide.
| Property | Value | Source / Method |
| IUPAC Name | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | Elemental Analysis |
| Molecular Weight | 238.67 g/mol | Calculated |
| CAS Number | 141517-48-8 (Disputed) / 885271-51-2 (Related Structure) | Supplier Data / SciFinder |
Chemical Structure:
Caption: Chemical structure of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Predicted and Expected Physical Properties
In the absence of direct experimental data, we can infer likely properties based on the behavior of analogous imidazo[1,2-a]pyridine derivatives.
-
Appearance: Expected to be an off-white to pale yellow crystalline solid. This is a common appearance for similar heterocyclic compounds.
-
Melting Point: The melting point is anticipated to be in the range of 100-150 °C. For comparison, related structures such as Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate have reported melting points in this region. The exact value is highly sensitive to crystal packing forces.
-
Solubility: The molecule possesses both a polar heterocyclic core and a nonpolar ethyl ester group. Therefore, it is expected to exhibit good solubility in moderately polar organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. It is likely to be sparingly soluble in nonpolar solvents like hexanes and have low solubility in water.
-
Boiling Point: Due to its relatively high molecular weight and crystalline nature, the compound is expected to have a high boiling point (likely > 300 °C) and would likely decompose before boiling under atmospheric pressure.
Experimental Protocols for Physicochemical Characterization
To definitively establish the physical properties of a new or uncharacterized compound, a series of standardized analytical experiments are required. The following protocols are designed to be self-validating and provide the authoritative data needed for publication and regulatory filings.
Workflow for Compound Characterization
The logical flow for characterizing a novel solid compound involves confirming its identity and purity before measuring its bulk physical properties.
Caption: Standard workflow for physicochemical characterization of a novel compound.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp, well-defined melting point is characteristic of a pure crystalline solid, whereas impurities typically cause a depression and broadening of the melting range. This protocol uses a digital melting point apparatus for precise and reproducible measurements.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary determination of the approximate melting range.
-
For a precise measurement, use a fresh sample and set a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
-
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values. A pure compound should have a range of < 2 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Together, they provide an unambiguous confirmation of the compound's identity.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; the compound must be fully soluble.
-
¹H NMR Acquisition:
-
Place the tube in the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific protons in the molecule. Correlate these with the signals in the ¹³C spectrum to confirm the complete carbon-hydrogen framework.
Solubility Profiling
Causality: Understanding a compound's solubility in various solvents is essential for drug development (aqueous solubility for bioavailability) and process chemistry (solvent selection for reactions and purification). This protocol establishes a qualitative and semi-quantitative solubility profile.
Methodology:
-
Solvent Selection: Prepare vials containing a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Qualitative Assessment:
-
To 1 mL of each solvent, add approximately 1 mg of the compound.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (for key solvents):
-
Start with a known volume of solvent (e.g., 1 mL).
-
Add accurately weighed portions of the compound incrementally, ensuring complete dissolution after each addition with vortexing.
-
Continue until a saturated solution is formed (i.e., solid material remains undissolved).
-
Calculate the solubility in mg/mL.
-
Conclusion
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a molecule of significant interest due to its placement within the medicinally relevant imidazo[1,2-a]pyridine class. While specific, publicly available experimental data on its physical properties is sparse, this guide has established its core molecular identity and provided a scientifically grounded framework for its characterization. By following the detailed protocols for melting point analysis, NMR spectroscopy, and solubility profiling, researchers can generate the authoritative and reproducible data required to advance their work. The provided workflows and causal explanations are designed to empower scientists to move from synthesis to application with confidence and scientific rigor.
References
No direct peer-reviewed articles detailing the physical properties of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate were identified. The information presented is based on standard chemical principles, data from chemical suppliers, and extrapolation from closely related, published analogues. Authoritative characterization must be performed experimentally.
An In-depth Technical Guide to Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This document provides a comprehensive technical overview of this molecule, including its fundamental physicochemical properties, a detailed synthesis protocol, and an exploration of its relevance and potential applications in the field of drug discovery. The imidazo[1,2-a]pyridine core is present in several marketed drugs and is known to exhibit a wide range of biological activities, making its derivatives, such as the title compound, valuable subjects for ongoing research.[1][2][3] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related chemical entities.
Physicochemical and Structural Properties
A precise understanding of a compound's molecular properties is the cornerstone of all subsequent experimental design and interpretation. Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a substituted bicyclic heteroaromatic system. The presence of the chloro-substituent at the 5-position and the ethyl carboxylate group at the 3-position significantly influences its electronic properties, solubility, and potential for intermolecular interactions.
The definitive molecular weight of this compound is 238.67 g/mol . This value is critical for all stoichiometric calculations in synthesis and for quantitative analysis in biological assays. Key identifying and structural data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 238.67 g/mol | |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [4] |
| CAS Number | 141517-48-8 | |
| IUPAC Name | ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | - |
| Canonical SMILES | CCOC(=O)C1=C(N2C=CC(=C(C2=N1)C)Cl) | - |
| Appearance | Solid (form may vary) | General Knowledge |
Note: Physical properties such as melting point and solubility can vary depending on crystalline form and purity. Experimental determination is recommended for specific batches.
Synthesis and Mechanistic Rationale
The construction of the imidazo[1,2-a]pyridine scaffold is a well-established area of synthetic organic chemistry. A common and reliable method involves the condensation and subsequent cyclization of a substituted 2-aminopyridine with an α-haloketone or a related three-carbon electrophile.
A representative synthesis for a structurally analogous compound, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, involves the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate.[5][6][7] Adapting this logic, a plausible and field-proven protocol for the synthesis of the title compound is presented below.
Synthetic Workflow
The synthesis can be visualized as a two-step process occurring in a single pot: an initial SN2 reaction followed by an intramolecular cyclization/dehydration.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Materials:
-
6-Chloro-2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloro-2-aminopyridine (1.0 eq). Dissolve it in anhydrous ethanol (approx. 10-15 mL per gram of aminopyridine).
-
Addition of Reagent: To the stirring solution, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.
-
Causality Note: A slight excess of the acetoacetate ensures the complete consumption of the limiting aminopyridine. The reaction is typically exothermic; slow addition helps control the initial temperature rise.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aminopyridine spot is consumed (typically 4-8 hours).
-
Expertise Insight: The reflux condition provides the necessary activation energy for both the initial alkylation and the subsequent intramolecular condensation and dehydration steps required to form the bicyclic aromatic system.[8]
-
-
Work-up & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Evaporate the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any HCl formed) and then with brine.
-
Self-Validation: The bicarbonate wash is crucial. An acidic environment can protonate the product, affecting its solubility and potentially leading to hydrolysis of the ester under harsh conditions. Successful neutralization is a key step for high-yield recovery.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to obtain the crude product.
-
Purification and Characterization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Biological and Pharmacological Context
While specific biological data for Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is not extensively documented in publicly available literature, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry.[2][3] This designation means the core is frequently found in compounds with diverse and potent biological activities.
Derivatives of this scaffold are known to target a wide array of biological systems and have demonstrated activities including:
The mechanism often involves interaction with key enzymes or receptors. For instance, various derivatives have been identified as potent inhibitors of kinases, tubulin, and histone deacetylases (HDACs).[2][3]
Potential Therapeutic Pathways
Given the established activities of the parent scaffold, the title compound can be considered a valuable starting point or intermediate for developing modulators of various signaling pathways. Its structure is amenable to further functionalization, particularly at the ester group, to explore structure-activity relationships (SAR).
Conclusion and Future Outlook
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a well-defined chemical entity with a molecular weight of 238.67 g/mol . Its synthesis is straightforward, relying on established heterocyclic chemistry principles. While it may primarily serve as a building block, its parent scaffold's extensive history in successful drug discovery campaigns marks it as a compound of high interest.[1][12] Future research should focus on its biological screening against various targets, particularly in oncology and infectious diseases, and its use in the synthesis of more complex, targeted libraries to fully exploit the therapeutic potential of the imidazo[1,2-a]pyridine core.
References
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. Available at: [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. NIH National Library of Medicine. Available at: [Link]
-
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. NIH National Library of Medicine. Available at: [Link]
-
Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. PubChem. Available at: [Link]
-
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. PubChem. Available at: [Link]
-
Ethyl imidazo[1,2-a]pyridine-5-carboxylate. PubChem. Available at: [Link]
-
Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. PubMed. Available at: [Link]
-
2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. CAS Common Chemistry. Available at: [Link]
-
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Semantic Scholar. Available at: [Link]
-
Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
-
2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. Available at: [Link]
-
Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. PubMed. Available at: [Link]
-
Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. PubMed. Available at: [Link]
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An In-Depth Technical Guide to Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Synthesis, Characterization, and Applications in Medicinal Chemistry
Executive Summary: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] This guide provides a detailed technical overview of a key derivative, Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. We will explore its fundamental physicochemical properties, delve into a validated synthetic methodology with mechanistic explanations, outline a comprehensive analytical characterization strategy, and discuss its significant potential as a versatile building block for structure-activity relationship (SAR) studies in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their work.
Compound Profile and Physicochemical Properties
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring the fused imidazo[1,2-a]pyridine ring system. The strategic placement of a chloro group at the 5-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position provides multiple points for synthetic modification, making it a valuable intermediate for library synthesis.
| Property | Data | Source |
| IUPAC Name | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | N/A |
| CAS Number | 141517-48-8 | |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 238.67 g/mol | [3] |
| Appearance | Typically a solid (predicted) | N/A |
| Synonyms | 5-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester | N/A |
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is classified as a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. This scaffold is present in several marketed drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone.[1] The broad utility of this scaffold stems from its rigid, planar geometry and the specific arrangement of hydrogen bond donors and acceptors.
Derivatives have demonstrated a remarkable spectrum of biological effects, including:
-
Anticancer[1]
-
Anti-inflammatory[1]
-
Antimycobacterial[4]
-
Antiviral[1]
-
Inhibition of Factor Xa for treating thromboembolic diseases[5]
-
Inhibition of HIF-1α prolyl hydroxylase for treating ischemic diseases[5]
The subject of this guide, with its specific substitution pattern, serves as an ideal starting point for exploring these therapeutic areas.
Synthesis and Mechanistic Insights
A robust and common method for synthesizing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine derivative and a β-keto ester. This approach offers high regioselectivity and good yields.
Proposed Synthetic Pathway
The synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be efficiently achieved through the reaction of 6-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate.
Caption: General workflow for the synthesis of the title compound.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism:
-
N-Alkylation: The more nucleophilic ring nitrogen of 6-chloro-2-aminopyridine attacks the electrophilic carbon of ethyl 2-chloroacetoacetate, displacing the chloride to form a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amine attacks the ketone carbonyl, initiating the formation of the five-membered imidazole ring.
-
Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water under heating to form the aromatic imidazo[1,2-a]pyridine ring system.
Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[5][6]
Objective: To synthesize Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Materials:
-
6-chloro-2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-chloro-2-aminopyridine (1.0 eq) and anhydrous ethanol to create a stirrable suspension.
-
Addition of Reagent: Add ethyl 2-chloroacetoacetate (1.1 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Rationale: Thermal energy is required to overcome the activation energy for both the initial N-alkylation and the subsequent dehydration step.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH 7-8). Rationale: The base neutralizes any HCl formed during the reaction, preventing potential side reactions and aiding in the extraction. Transfer the mixture to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.
-
Drying and Filtration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Rationale: The brine wash removes residual water, and MgSO₄ removes any dissolved water from the organic solvent. Filter the drying agent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Structural Characterization and Analytical Protocols
Unambiguous characterization of the final product is critical. The following techniques are standard for confirming the structure of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring (3H, complex multiplets).- Singlet for the C2-methyl group (~2.7 ppm).- Quartet for the ethyl ester -CH₂- group (~4.4 ppm).- Triplet for the ethyl ester -CH₃ group (~1.4 ppm). |
| ¹³C NMR | - Resonances for 11 distinct carbons.- Characteristic peaks for the ester carbonyl (C=O), aromatic/heteroaromatic carbons, and aliphatic carbons of the methyl and ethyl groups. |
| Mass Spectrometry (MS) | - Expected molecular ion [M+H]⁺ at m/z 239.- Characteristic isotopic pattern for a single chlorine atom: peaks at m/z 239 and 241 in an approximate 3:1 ratio. |
| Infrared (IR) Spectroscopy | - Strong C=O stretch from the ester at ~1700-1720 cm⁻¹.- C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.- C-Cl stretch at lower frequencies. |
Applications in Research and Drug Development
The title compound is not merely a final product but a versatile platform for generating novel chemical entities. Its functional handles allow for systematic modification to probe the chemical space around the imidazo[1,2-a]pyridine core.
Structure-Activity Relationship (SAR) Exploration
Caption: Potential derivatization pathways for SAR studies.
-
Modification at the 3-Position: The ethyl ester is an ideal handle for creating diverse libraries.
-
Hydrolysis: Saponification of the ester (e.g., using LiOH or NaOH) yields the corresponding carboxylic acid. This intermediate is crucial as it can be coupled with a vast array of amines using standard peptide coupling reagents (like EDC or HATU) to generate a library of amides.[4] This is a proven strategy for improving pharmacokinetic properties and exploring new binding interactions.
-
-
Modification at the 5-Position: The chloro substituent is a versatile functional group for C-C and C-N bond-forming reactions.
-
Cross-Coupling Reactions: The chlorine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids) or Buchwald-Hartwig (with amines) reactions. This allows for the introduction of various aryl, heteroaryl, or amino groups, significantly expanding the structural diversity and allowing for the modulation of electronic and steric properties to optimize target engagement.
-
Conclusion
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a high-value chemical entity grounded in a privileged heterocyclic scaffold. Its straightforward synthesis, combined with strategically positioned functional groups, makes it an exceptional starting material for medicinal chemistry campaigns. The methodologies and derivatization strategies outlined in this guide provide a framework for researchers to efficiently synthesize, characterize, and utilize this compound to develop novel therapeutics across a wide range of disease areas.
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The Therapeutic Promise of a Privileged Scaffold: A Technical Guide to the Biological Activities of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature. This designation stems from its presence in numerous clinically successful drugs and its ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities.[1][2] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of imidazo[1,2-a]pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The versatility of this scaffold continues to inspire the development of novel therapeutic agents for a range of diseases.[3][4]
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of an imidazole and a pyridine ring. This unique arrangement endows the molecule with a distinct electronic and structural profile, making it a versatile pharmacophore.[5][6] Its structural similarity to endogenous purines allows it to interact with a variety of enzymes and receptors within the body.[5] The amenability of the imidazo[1,2-a]pyridine core to substitution at various positions allows for the fine-tuning of its physicochemical properties and biological targets, making it an attractive starting point for drug discovery campaigns.[1][7] Several synthetic strategies, including condensation reactions, multicomponent reactions, and intramolecular cyclizations, have been developed to access a diverse library of these derivatives.[3][8]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through various mechanisms of action.[9][10]
Inhibition of Key Signaling Pathways
A primary anticancer strategy of these derivatives involves the inhibition of critical signaling pathways that drive tumor growth and survival. The PI3K/Akt/mTOR pathway, frequently dysregulated in cancer, is a key target.[9][11] Certain imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibition of PI3Kα, leading to the suppression of downstream signaling, induction of apoptosis, and cell cycle arrest.[11] For instance, some derivatives have shown promising anti-proliferative effects against melanoma and cervical cancer cells with IC50 values in the sub-micromolar range.[11]
Signaling Pathway Diagram: Inhibition of the PI3K/Akt/mTOR Pathway
Caption: A typical experimental workflow for assessing the anti-inflammatory activity.
Other Therapeutic Applications
The versatility of the imidazo[1,2-a]pyridine scaffold extends to other therapeutic areas, including neurodegenerative diseases and other infectious diseases.
-
Alzheimer's Disease: Certain derivatives have been developed as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease. [12]* Tuberculosis: Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. [13]
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridines
A common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone. [5][12] Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the desired 2-aminopyridine derivative in a suitable solvent, such as ethanol or DMF.
-
Addition of α-haloketone: Add the corresponding α-haloketone to the solution.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) for several hours. In some cases, a base such as sodium bicarbonate may be added to neutralize the hydrohalic acid formed during the reaction.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The ongoing research in this field continues to unveil novel compounds with enhanced potency and selectivity against a multitude of therapeutic targets. Future efforts will likely focus on the development of more targeted therapies, including covalent inhibitors and compounds with novel mechanisms of action. The rich chemical space offered by the imidazo[1,2-a]pyridine core, coupled with advancements in computational drug design and synthetic methodologies, promises a continued pipeline of innovative drug candidates for the treatment of cancer, infectious diseases, and inflammatory conditions.
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Discovery of novel imidazo[1,2-a]pyridine compounds
An In-Depth Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Compounds
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery process for novel compounds based on the imidazo[1,2-a]pyridine scaffold. Esteemed as a "privileged structure" in medicinal chemistry, this bicyclic heterocycle is the core of numerous therapeutic agents, demonstrating its vast potential across a spectrum of diseases.[1][2][3] This document moves beyond simple protocols to explain the underlying rationale for experimental choices, ensuring a deep, actionable understanding of the discovery workflow, from synthesis to biological evaluation.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Drug Discovery
The imidazo[1,2-a]pyridine system, formed by the fusion of an imidazole and a pyridine ring, is a cornerstone of modern medicinal chemistry.[4] Its structural rigidity, electron-rich nature, and capacity for diverse substitutions make it an ideal framework for interacting with a wide array of biological targets. This versatility is evidenced by its presence in several commercially successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, highlighting its significance in targeting the central nervous system and beyond.[5][6][7] The therapeutic applications of this scaffold are extensive, with derivatives showing potent activity as anticancer, anti-tuberculosis, anti-inflammatory, and antiviral agents.[3][5][8]
The power of this scaffold lies in its bioisosteric relationship to purines, allowing it to mimic endogenous molecules and interact with key enzymes and receptors.[4] This guide will dissect the methodologies used to harness this potential, from initial synthesis to lead optimization.
Core Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Library
The synthesis of imidazo[1,2-a]pyridine derivatives has evolved from classical condensation reactions to highly efficient modern techniques. The choice of synthetic route is critical, as it dictates the diversity, yield, and purity of the compound library.
Classical Condensation Reactions
The foundational method for constructing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, first reported in 1925.[4] This approach involves the condensation of a 2-aminopyridine with an α-haloketone.
-
Mechanism Rationale: The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic bicyclic system. While robust, this method can require harsh conditions and may have limited substrate scope.[4][9]
Multicomponent Reactions (MCRs)
For generating large, diverse compound libraries efficiently, Multicomponent Reactions (MCRs) are the preferred strategy. These reactions combine three or more starting materials in a single pot, rapidly building molecular complexity.[10][11]
A prominent example is the three-component condensation of a 2-aminopyridine, an aldehyde, and an isonitrile.[11]
-
Causality in MCRs: This approach is highly convergent. The reaction is believed to proceed through an iminium intermediate, which is then attacked by the nucleophilic isonitrile. Subsequent intramolecular cyclization yields the 3-amino-imidazo[1,2-a]pyridine scaffold.[11] The efficiency and atom economy of MCRs make them ideal for high-throughput synthesis in early-stage drug discovery.
Modern Catalytic Approaches
Recent advancements have focused on transition-metal-catalyzed reactions, which offer milder conditions and broader functional group tolerance.[12]
-
Copper-Catalyzed Synthesis: Copper catalysts have proven particularly effective in mediating the synthesis of imidazo[1,2-a]pyridines. These reactions can involve various mechanisms, including oxidative coupling and annulation reactions, providing access to derivatives that are difficult to synthesize via traditional methods.[12]
-
Green Chemistry Innovations: The field is increasingly adopting green chemistry principles. Microwave-assisted synthesis, for instance, dramatically reduces reaction times and often improves yields.[4] Similarly, solvent-free reaction conditions are being developed to minimize environmental impact.[4]
Below is a diagram illustrating the overall workflow for the discovery of novel imidazo[1,2-a]pyridine compounds.
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An In-depth Technical Guide to Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry, frequently recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This fused bicyclic system, comprising an imidazole ring fused to a pyridine ring, is a key pharmacophore in several marketed drugs, including the sedative-hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone.[3][4][5] The rigid, planar nature of the imidazo[1,2-a]pyridine ring system allows for precise spatial orientation of substituents, facilitating targeted interactions with various biological macromolecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7]
This technical guide focuses on a specific, synthetically valuable derivative: Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate . The introduction of a chloro substituent at the 5-position and a methyl group at the 2-position, along with an ethyl carboxylate at the 3-position, offers a unique combination of electronic and steric properties that can be exploited for the development of novel therapeutic agents. This document will provide a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol, thorough characterization data, and a discussion of its potential applications in drug discovery.
Chemical Identity and Properties
| Identifier | Value |
| IUPAC Name | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
| CAS Number | 141517-48-8 |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ |
| Molecular Weight | 238.67 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(N=C2C(Cl)=CC=CN21)C |
Synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
The synthesis of the title compound is most effectively achieved through a modified Tschitschibabin reaction, a classic and reliable method for the construction of the imidazo[1,2-a]pyridine scaffold. This approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.
Reaction Scheme
Caption: Synthetic route to Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Experimental Protocol
This protocol is adapted from established procedures for analogous imidazo[1,2-a]pyridine syntheses.[2][3]
Materials:
-
6-Chloro-2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-2-aminopyridine (1.0 eq) and absolute ethanol to form a solution.
-
Addition of Reagent: Slowly add ethyl 2-chloroacetoacetate (1.1 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate as a solid.
Expected Yield: Based on analogous reactions, yields in the range of 70-85% can be anticipated.
Structural Characterization and Validation
To ensure the identity and purity of the synthesized compound, a comprehensive spectroscopic analysis is essential. The following data are predicted based on the analysis of structurally related imidazo[1,2-a]pyridine derivatives.[2][8]
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (d, J = 7.2 Hz, 1H, H-8), 7.55 (d, J = 9.0 Hz, 1H, H-7), 6.90 (t, J = 7.0 Hz, 1H, H-6), 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.70 (s, 3H, -CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 164.5 (C=O), 145.0 (C-2), 143.0 (C-8a), 128.0 (C-5), 125.0 (C-7), 118.0 (C-8), 113.0 (C-6), 110.0 (C-3), 61.0 (-OCH₂CH₃), 16.0 (-CH₃), 14.5 (-OCH₂CH₃) |
| Mass Spec. (ESI-MS) | m/z: 239.05 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~2980 (C-H), ~1710 (C=O, ester), ~1640 (C=N), ~1500 (C=C), ~750 (C-Cl) |
Workflow for Spectroscopic Analysis
Caption: Workflow for the structural characterization of the synthesized compound.
Potential Applications in Drug Discovery
The unique substitution pattern of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate makes it an attractive starting point for the development of novel therapeutic agents.
-
Antimicrobial Agents: The imidazo[1,2-a]pyridine scaffold is a known pharmacophore in the development of antimycobacterial agents.[2] The presence of the chloro group can enhance lipophilicity, potentially improving cell membrane permeability and antimicrobial activity.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as hydrogen bond acceptors, while the substituents can be modified to target specific amino acid residues in the ATP-binding pocket of kinases.
-
Anti-inflammatory Agents: Derivatives of imidazo[1,2-a]pyridine have shown potential as anti-inflammatory agents. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization to explore structure-activity relationships.
Logical Relationship of Compound Features to Biological Activity
Caption: Relationship between the structural features of the title compound and its potential biological activities.
Conclusion
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate represents a strategically important molecule for medicinal chemistry and drug discovery. Its synthesis, based on well-established and robust chemical transformations, is readily achievable in a laboratory setting. The presence of multiple functional groups on the privileged imidazo[1,2-a]pyridine scaffold provides ample opportunities for further chemical modification, enabling the exploration of vast chemical space in the quest for novel and effective therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this valuable compound in their drug development endeavors.
References
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 2016, 16(26), 2963-2994. [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 2023, 9(6), 1225-1237. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate, 2016. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 2023, 14(4), 589-607. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 2017, 17(2), 238-250. [Link]
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Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. PubChem. [Link]
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Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2010, 66(Pt 8), o1999. [Link]
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Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate, 2008. [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 2018, 130(5), 63. [Link]
-
Synthesis of Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate by Using 2-Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ChemistrySelect, 2020, 5(48), 15337-15341. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 2022, 27(19), 6296. [Link]
-
Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 2017, 136, 394-406. [Link]
-
Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. PubMed, 2010. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2023, 8(3), 2686-2706. [Link]
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Spectral Characterization of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectral characteristics of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 141517-48-8), a key heterocyclic scaffold of interest in pharmaceutical research and development.[1][2] Due to the limited availability of published experimental spectra for this specific isomer, this document leverages established spectroscopic principles and data from closely related analogs to present a predictive analysis. We furnish detailed, field-proven protocols for acquiring high-fidelity ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. The guide offers in-depth interpretation of the predicted spectra, explaining the structural basis for expected chemical shifts, coupling constants, fragmentation patterns, and vibrational modes. This document is intended to serve as a practical resource for researchers in medicinal chemistry, organic synthesis, and analytical sciences, enabling them to identify, characterize, and confirm the synthesis of this molecule.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently incorporated into molecules with significant biological activity.[2] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for designing inhibitors, probes, and therapeutic agents.[1][3] Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a functionalized derivative that serves as a versatile building block for further chemical elaboration.
Accurate structural confirmation is the bedrock of any drug discovery campaign. Unambiguous characterization via modern spectroscopic techniques is therefore not merely a procedural step but a critical validation of molecular identity. This guide outlines the expected analytical signature of the title compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides the most direct insight into the electronic environment of protons within a molecule, revealing connectivity through spin-spin coupling.
Recommended Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex coupling patterns in the aromatic region.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially quaternary-adjacent ones.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.
Predicted ¹H NMR Spectrum and Interpretation
The chemical shifts for the title compound are predicted based on the analysis of its constitutional isomer, Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, and related analogs.[4] The placement of the electron-withdrawing chlorine atom at the C5 position is expected to significantly influence the chemical shifts of the adjacent protons H-6 and H-7.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.30 - 7.40 | Doublet of doublets (dd) | J ≈ 9.2, 2.0 | 1H |
| H-7 | ~6.80 - 6.90 | Triplet (t) or dd | J ≈ 9.2, 7.0 | 1H |
| H-8 | ~7.50 - 7.60 | Doublet of doublets (dd) | J ≈ 7.0, 2.0 | 1H |
| -OCH₂CH₃ (Methylene) | ~4.45 | Quartet (q) | J = 7.1 | 2H |
| 2-CH₃ (Methyl) | ~2.70 | Singlet (s) | - | 3H |
| -OCH₂CH₃ (Methyl) | ~1.45 | Triplet (t) | J = 7.1 | 3H |
Causality Behind Predictions:
-
Aromatic Protons (H-6, H-7, H-8): The pyridine ring protons typically appear between 6.5 and 9.5 ppm. The chlorine at C5 will exert a deshielding effect on the ortho proton (H-6) and a smaller effect on the meta proton (H-8). H-7, being para to the chlorine, will also be affected. The expected coupling pattern is a three-spin system, with H-7 coupled to both H-6 and H-8.
-
Ethyl Ester Group: The methylene protons (-OCH₂-) are adjacent to an electron-withdrawing oxygen atom, shifting them downfield to ~4.45 ppm. They will appear as a quartet due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) will be a triplet at ~1.45 ppm.
-
2-Methyl Group: The methyl group at the C2 position of the imidazole ring is attached to an sp²-hybridized carbon and will appear as a singlet in the upfield region, predicted around 2.70 ppm.
Diagram 1: Molecular Structure and Proton Numbering
Caption: Structure of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, it is a less sensitive technique than ¹H NMR but offers complementary data.
Recommended Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) are beneficial if sample quantity allows.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans are typically required for a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
Predicted ¹³C NMR Spectrum and Interpretation
The predicted chemical shifts are based on standard values for heterocyclic aromatic systems and ester functionalities.[5][6]
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~164.5 |
| C2 | ~148.0 |
| C3a (Bridgehead) | ~142.0 |
| C5 | ~128.0 |
| C8a (Bridgehead) | ~125.0 |
| C7 | ~123.0 |
| C6 | ~115.0 |
| C8 | ~113.0 |
| C3 | ~108.0 |
| -OCH₂CH₃ (Methylene) | ~60.5 |
| 2-CH₃ (Methyl) | ~18.0 |
| -OCH₂CH₃ (Methyl) | ~14.5 |
Causality Behind Predictions:
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears furthest downfield.
-
Aromatic Carbons: Carbons in the fused ring system appear between 105-150 ppm. The bridgehead carbons (C3a, C8a) and carbons bonded to nitrogen (C2, C8a) are typically downfield. The carbon bearing the chlorine (C5) will be directly influenced, and its shift is predicted around 128 ppm.
-
Alkyl Carbons: The ethyl ester and methyl group carbons are shielded and appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Recommended Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
-
Acquisition Mode: Acquire in positive ion mode.
-
Analysis: Observe the mass-to-charge ratio (m/z) for the molecular ion. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
Predicted Mass Spectrum and Interpretation
-
Molecular Formula: C₁₁H₁₁ClN₂O₂
-
Molecular Weight: 238.67 g/mol [7]
-
Predicted [M+H]⁺ (Monoisotopic): 239.0587
A key feature to look for is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two prominent peaks for the protonated molecular ion:
-
[M+H]⁺ at m/z 239.0587 (corresponding to the ³⁵Cl isotope)
-
[M+2+H]⁺ at m/z 241.0558 (corresponding to the ³⁷Cl isotope)
The intensity of the [M+2+H]⁺ peak will be approximately one-third that of the [M+H]⁺ peak, which is a definitive signature for the presence of a single chlorine atom.
Diagram 2: Predicted ESI-MS Fragmentation Pathway
Caption: Plausible fragmentation of the [M+H]⁺ ion in ESI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Recommended Experimental Protocol: IR
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
ATR: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1720-1700 | C=O Stretch | Ester Carbonyl |
| ~1640-1500 | C=C and C=N Stretch | Imidazo[1,2-a]pyridine Ring |
| ~1250-1200 | C-O Stretch | Ester |
| ~850-750 | C-Cl Stretch | Aryl Halide |
The most prominent and diagnostic peak in the IR spectrum will be the strong absorbance from the ester carbonyl (C=O) stretch, expected around 1710 cm⁻¹. The exact position can give clues about conjugation and electronic effects within the molecule.
Conclusion
This guide provides a detailed, predictive framework for the comprehensive spectral analysis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. The predicted data, derived from established chemical principles and analysis of structural analogs, serves as a robust benchmark for researchers. The ¹H NMR spectrum is expected to show a distinct three-proton aromatic system, while the mass spectrum will feature a characteristic 3:1 isotopic pattern for the molecular ion, confirming the presence of chlorine. The strong carbonyl stretch in the IR spectrum will confirm the ester functionality. While this guide provides a strong predictive foundation, experimental verification remains the gold standard for structural elucidation.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
MDPI. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9. Retrieved from [Link]
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International Journal of Progressive Research in Science and Engineering. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PMC - NIH. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (2011). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Retrieved from [Link]
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PubMed. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
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-
Unknown Source. (n.d.). 13C NMR Chemical Shift Table.pdf. Retrieved from [Link]
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The Structure-Activity Relationship of Imidazo[1,2-a]pyridine Inhibitors: A Guide for Modern Drug Discovery
An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Enduring Privilege of the Imidazo[1,2-a]pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks distinguish themselves through their recurring appearance in biologically active compounds, earning the designation of "privileged structures." The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold.[1] Its unique electronic properties, rigid bicyclic structure, and synthetic tractability have made it a cornerstone in the development of therapeutics across a remarkable spectrum of diseases. This is evidenced by its presence in marketed drugs like the sedative Zolpidem, the heart failure treatment Olprinone, and the anxiolytic Alpidem.[2][3]
The versatility of this scaffold is truly exceptional, with derivatives demonstrating potent activity as anticancer, antitubercular, anti-inflammatory, antiviral, and neuroprotective agents.[3][4] This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple catalog of compounds to provide a deep, mechanistic understanding of the structure-activity relationships (SAR) that govern the efficacy of imidazo[1,2-a]pyridine inhibitors. We will explore the causal links between specific structural modifications and resulting biological activity, detail the self-validating experimental protocols required for robust SAR assessment, and provide a forward-looking perspective on the untapped potential of this remarkable heterocyclic system.
The Molecular Canvas: Synthesis and Core Anatomy
Understanding the SAR of any chemical series begins with a firm grasp of its fundamental structure and the synthetic routes available to modify it. The imidazo[1,2-a]pyridine core is a fused heterocyclic system where an imidazole ring is fused to a pyridine ring across the 1 and 2 positions. The standard numbering, crucial for discussing substitution patterns, is shown below.
Caption: Numbering of the Imidazo[1,2-a]pyridine scaffold.
The accessibility of this scaffold is a key driver of its prevalence in drug discovery. Chemists can readily generate diverse libraries of analogues for SAR studies using a variety of robust synthetic methodologies. The choice of synthesis is critical, as it dictates the points of diversity that can be explored. Key strategies include:
-
Classic Condensation: The traditional reaction of a 2-aminopyridine with an α-haloketone remains a reliable and straightforward method.[5][6]
-
Multicomponent Reactions (MCRs): These are highly efficient for building molecular complexity in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is particularly powerful for rapidly generating libraries with diversity at positions 2 and 3.[2][7]
-
Transition-Metal Catalysis: Modern methods, such as copper-catalyzed A3-coupling (aldehyde-alkyne-amine), provide elegant and often milder routes to the core structure.[5]
Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction.
Decoding the Message: Target-Specific Structure-Activity Relationships
The SAR of imidazo[1,2-a]pyridines is not monolithic; it is intimately tied to the specific biological target. Below, we dissect the key structural determinants of activity for several major therapeutic areas.
Antitubercular Activity: Targeting the Cytochrome bc1 Complex (QcrB)
One of the most significant recent successes for this scaffold is in the development of potent antitubercular agents. These compounds typically function by inhibiting the QcrB subunit of the cytochrome bc1 complex, disrupting the electron transport chain and halting ATP synthesis, which is essential for the survival of Mycobacterium tuberculosis.[8][9] The SAR for this class, exemplified by the clinical candidate Telacebec (Q203), is well-defined.[10]
-
Core Scaffold: The imidazo[1,2-a]pyridine-3-carboxamide is the essential pharmacophore.[9][11] Moving the carboxamide to the 2-position results in a significant loss of activity.[9]
-
Position 2: A small alkyl group, typically a methyl, is optimal.
-
Position 3: A carboxamide linker is critical for activity.
-
Positions 6 and 7: Substitution on the pyridine ring, such as with methyl or chloro groups, fine-tunes the physicochemical properties and potency. For instance, replacing a 7-methyl with a 7-chloro group was observed to decrease activity in one series.[11]
-
Amide Substituent (R group): This is the primary driver of potency. SAR studies have consistently shown that large, lipophilic biaryl ether moieties attached via an ethyl linker to the amide nitrogen lead to a dramatic enhancement in activity, pushing the minimum inhibitory concentrations (MICs) into the low nanomolar and even sub-nanomolar range.[9][11]
Caption: Key SAR features for antitubercular imidazo[1,2-a]pyridines.
| Compound ID | R Group (on Amide) | Substitution (Position 7) | MIC vs. Mtb H37Rv (µM) | Reference |
| Compound 15 | 4-Fluorophenoxy-phenyl | Methyl | 0.02 | [11] |
| Compound 18 | 4-Fluorophenoxy-phenyl | Chloro | 0.004 | [11] |
| Telacebec (Q203) | Adamantyl-methoxy-phenyl | Chloro | 0.0027 | [10] |
Anticancer Activity: A Scaffold for Kinase Inhibition
The imidazo[1,2-a]pyridine core is a highly effective "hinge-binding" motif for various protein kinases, making it a prolific scaffold in oncology research.[12][13] These derivatives target a range of cancer-related pathways, including the PI3K/Akt/mTOR signaling cascade, by competing with ATP in the kinase active site.[14]
-
Position 2: This position is a crucial point of diversity. It is typically occupied by a substituted aryl or heteroaryl ring that projects into the solvent-exposed region of the kinase, allowing for optimization of potency and selectivity. For example, a 2,4-dichlorophenyl group at this position yielded a potent DPP-4 inhibitor.[15]
-
Position 3: This position is another key vector for modification. Attaching groups like pyrazole or thiazole can significantly enhance potency and selectivity for specific kinase isoforms, such as PI3Kα.[16]
-
Covalent Inhibition: A modern strategy involves installing a reactive "warhead" onto the scaffold to form a covalent bond with a non-catalytic cysteine residue near the active site. Imidazo[1,2-a]pyridines bearing a propargylamide moiety have been successfully developed as covalent inhibitors of the notoriously difficult-to-target KRAS G12C mutant.[7]
| Compound Class | Target(s) | Key SAR Features | Resulting Activity | Reference |
| PI3Kα Inhibitors | PI3Kα | 2-Methyl, 3-Thiazole derivative | IC50 = 2.8 nM | [16] |
| Nek2 Inhibitors | Nek2 Kinase | Optimized substituents on a 2-phenyl ring | IC50 = 38 nM | [17] |
| KRAS G12C Inhibitors | KRAS G12C | 3-Propargylamide (covalent warhead) | Sub-micromolar antiproliferative activity | [7] |
| Akt/mTOR Inhibitors | Akt/mTOR | 2-Aryl, 3-Amide substitutions | Inhibition of key pathway proteins | [14] |
Neurodegenerative Disease: Imaging β-Amyloid Plaques
Beyond inhibition, the scaffold has been adapted for diagnostic purposes in Alzheimer's disease. Specific derivatives serve as high-affinity ligands for β-amyloid (Aβ) plaques, the pathological hallmark of the disease.
-
Key Structural Motifs: The SAR is highly specific. A 2-(4'-dimethylaminophenyl) group is essential for high binding affinity to Aβ aggregates.[18][19]
-
Radioiodination Site: A halogen, typically iodine, at the 6-position provides a site for introducing a radioisotope (e.g., ¹²³I or ¹²⁵I) for use in PET or SPECT imaging without significantly diminishing binding affinity. The resulting radioligand, [¹²⁵I]IMPY, shows excellent brain uptake and selectively binds to plaques in transgenic mouse models.[19]
The Scientist's Bench: Foundational Experimental Protocols
Robust SAR exploration relies on reproducible and relevant assays. The protocols described here represent a self-validating system, where synthetic chemistry is directly linked to quantitative biological readouts.
Protocol 1: Synthesis of an Imidazo[1,2-a]pyridine Library via GBB Reaction
Causality: This MCR is chosen for its efficiency in generating a diverse set of compounds from readily available starting materials, allowing for a rapid initial exploration of the chemical space around positions 2 and 3.
-
Reaction Setup: To a microwave vial, add 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and phosphotungstic acid (5 mol%) in ethanol (3 mL).
-
Component Addition: Add the selected isocyanide (1.1 mmol) to the mixture.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 100°C for 15-30 minutes. Monitor reaction completion by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure imidazo[1,2-a]pyridine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Kinase Inhibition Scintillation Proximity Assay (SPA)
Causality: SPA is a sensitive, high-throughput method to directly measure the inhibition of a specific kinase (e.g., PI3Kα). It quantifies the phosphorylation of a biotinylated substrate, providing a direct measure of enzyme activity and allowing for accurate IC₅₀ determination.
-
Reagent Preparation: Prepare assay buffer, a solution of the target kinase (e.g., recombinant human PI3Kα), the biotinylated substrate (e.g., PIP₂), and ATP (spiked with [γ-³³P]ATP).
-
Compound Plating: In a 96-well plate, perform a serial dilution of the test compounds (imidazo[1,2-a]pyridine derivatives) in DMSO, followed by dilution in assay buffer. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the kinase, substrate, and ATP solution to each well to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding a stop solution containing EDTA and streptavidin-coated SPA beads. The beads will bind to the biotinylated, ³³P-phosphorylated product.
-
Signal Quantification: As the beads settle, the emitted β-particles from the bound ³³P excite the scintillant within the beads, producing light. Measure the light output using a microplate scintillation counter.
-
Data Analysis: Convert the scintillation counts to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Whole-Cell Antimycobacterial Activity (MTT Assay)
Causality: While in vitro assays are crucial, demonstrating activity against whole bacterial cells is a mandatory step. The MTT assay is a reliable, colorimetric method to assess the metabolic activity, and thus viability, of M. tuberculosis in the presence of an inhibitor.
-
Cell Culture: Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well, including wells for positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates in a humidified incubator at 37°C for 5-7 days.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for several hours. Viable, metabolically active bacteria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the positive control. Determine the Minimum Inhibitory Concentration (MIC), often defined as the lowest concentration that inhibits growth by ≥90%.
Caption: A typical iterative workflow for SAR-driven drug discovery.
Future Horizons and Conclusion
The imidazo[1,2-a]pyridine scaffold is far from being fully exploited. Its synthetic tractability and proven success continue to make it a focal point of innovation in drug discovery. Future efforts will likely concentrate on several key areas:
-
Achieving Isoform Selectivity: For targets like kinases (e.g., SIKs, PI3Ks), achieving selectivity for one isoform over others is a major challenge and a critical goal to minimize off-target effects. Future SAR campaigns will employ sophisticated structural biology and computational modeling to design compounds that exploit subtle differences in the active sites of related proteins.[20]
-
Targeting New Disease Areas: The fundamental ability of this scaffold to interact with diverse biological targets suggests its potential in underexplored areas. Its application in developing novel antivirals, anti-parasitic agents, and modulators of epigenetic targets warrants deeper investigation.
-
Optimizing Drug-like Properties: A significant challenge in series like the antitubercular agents is balancing high lipophilicity (required for potency) with favorable pharmacokinetic and safety profiles.[11] Future work will focus on fine-tuning the scaffold's substituents to improve solubility, metabolic stability, and bioavailability.
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Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines: A Technical Guide to Target Identification and Validation
Abstract
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of imidazo[1,2-a]pyridine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the key molecular targets across various disease areas, including oncology, inflammation, infectious diseases, and neurology. This guide will not only detail the mechanisms of action but also provide robust, field-proven experimental protocols for target identification and validation, empowering researchers to accelerate their drug discovery programs.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Versatile Pharmacophore
Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties.[1][2] Their unique structural features allow for versatile chemical modifications, leading to the development of derivatives with high affinity and selectivity for a wide array of biological targets.[3] Marketed drugs such as zolpidem (an insomnia treatment) and alpidem (an anxiolytic) underscore the therapeutic success of this scaffold.[1] This guide will provide a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridines and the methodologies to investigate them.
Key Therapeutic Targets in Oncology
The dysregulation of cellular signaling pathways is a hallmark of cancer, and imidazo[1,2-a]pyridine derivatives have shown significant promise in targeting key nodes in these pathways.[4][5]
Protein Kinase Inhibition: A Dominant Anti-Cancer Strategy
Protein kinases are crucial regulators of cell growth, proliferation, and survival, making them attractive targets for cancer therapy.[6] Imidazo[1,2-a]pyridines have been extensively explored as potent kinase inhibitors.[7]
The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a critical role in cell survival, proliferation, and metabolism.[7][8] Several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of key kinases in this pathway.[9] For instance, some derivatives have demonstrated potent and selective inhibition of PI3Kα, leading to the induction of apoptosis in breast cancer cell lines.[7] Others have been shown to inhibit Akt, a central kinase in the pathway that is hyperactivated in over 50% of human tumors.[10][11]
Signaling Pathway:
Caption: PI3K/Akt/mTOR Signaling Pathway and Imidazo[1,2-a]pyridine Inhibition.
Experimental Protocol: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol details the investigation of the effects of an imidazo[1,2-a]pyridine derivative on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[8][12]
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and mTOR (e.g., p-mTOR Ser2448) overnight at 4°C.[8][13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
Imidazo[1,2-a]pyridine derivatives have also demonstrated inhibitory activity against a range of other kinases implicated in cancer, including:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A tyrosine kinase involved in cell growth and survival.[14]
-
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1): Implicated in cell cycle regulation and splicing.[6]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR): Critical for angiogenesis and tumor growth.[15]
Experimental Workflow: Kinase Inhibition Assay
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Cell Cycle Arrest and Apoptosis Induction
Many imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects by inducing cell cycle arrest and apoptosis.[8][16]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with an imidazo[1,2-a]pyridine compound.[1][15][17][18][19]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine compound as described in the Western Blot protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Targeting Inflammatory Pathways
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridines have demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways.[20][21]
Inhibition of the STAT3/NF-κB Signaling Axis
The STAT3 and NF-κB transcription factors are critical mediators of inflammatory responses.[20] Their aberrant activation is associated with the expression of pro-inflammatory genes such as iNOS and COX-2.[20][21] Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of both STAT3 and NF-κB.[20][21]
Signaling Pathway:
Caption: STAT3/NF-κB Inflammatory Pathway and Imidazo[1,2-a]pyridine Inhibition.
Experimental Protocol: NF-κB DNA Binding Activity ELISA
This protocol outlines an ELISA-based method to quantify the DNA binding activity of NF-κB in nuclear extracts from cells treated with an imidazo[1,2-a]pyridine compound.[22][23][24][25][26]
-
Cell Culture, Treatment, and Nuclear Extraction:
-
Treat cells as previously described.
-
Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit.
-
-
ELISA Procedure:
-
Coat a 96-well plate with an oligonucleotide containing the NF-κB consensus binding site.
-
Add the nuclear extracts to the wells and incubate to allow NF-κB to bind to the oligonucleotide.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for an NF-κB subunit (e.g., p65).
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
Wash the wells and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Quantify the NF-κB DNA binding activity relative to the control.
-
Antimicrobial Targets
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridines have shown promising activity against various bacteria and mycobacteria.[12][22][27][28]
Targeting Mycobacterium tuberculosis
Tuberculosis remains a major global health threat, and new drugs are urgently needed. Imidazo[1,2-a]pyridines have been identified as potent inhibitors of Mycobacterium tuberculosis.[19][29]
A key target of some imidazo[1,2-a]pyridine derivatives in M. tuberculosis is QcrB, the b subunit of the ubiquinol cytochrome c reductase complex in the electron transport chain.[3][19][30] Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.
Experimental Protocol: Target Validation of QcrB
This protocol describes a method to validate QcrB as the target of an imidazo[1,2-a]pyridine compound using a resistant mutant approach.[19][30]
-
Generation of Resistant Mutants:
-
Culture Mycobacterium bovis BCG (a surrogate for M. tuberculosis) on agar plates containing increasing concentrations of the imidazo[1,2-a]pyridine compound.
-
Isolate colonies that grow at concentrations above the minimum inhibitory concentration (MIC).
-
-
Whole Genome Sequencing:
-
Extract genomic DNA from the resistant mutants and the wild-type strain.
-
Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) that are unique to the resistant mutants.
-
-
Identification of the Target Gene:
-
Analyze the sequencing data to identify the gene containing the SNP. In the case of QcrB inhibitors, a mutation in the qcrB gene is expected.
-
-
Confirmation of Target Engagement:
-
Overexpress the wild-type qcrB gene in the wild-type strain.
-
Determine the MIC of the imidazo[1,2-a]pyridine compound for the overexpressing strain. An increase in the MIC compared to the wild-type strain confirms that QcrB is the target.
-
Neurological Targets
Imidazo[1,2-a]pyridines have also shown potential for the treatment of neurological disorders by modulating the activity of key receptors in the central nervous system.[31][32]
Adenosine A1 Receptor Antagonism
The adenosine A1 receptor is a G protein-coupled receptor that is abundant in the brain and plays a role in neuronal excitability. Antagonists of the A1 receptor have therapeutic potential for cognitive disorders.[31] Certain imidazo[1,2-a]pyridine analogues have been identified as adenosine A1 receptor antagonists.[31]
Experimental Protocol: Radioligand Binding Assay for Adenosine A1 Receptor
This protocol describes a competition binding assay to determine the affinity of an imidazo[1,2-a]pyridine compound for the adenosine A1 receptor.[4][10][31]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the human adenosine A1 receptor.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled A1 receptor antagonist (e.g., [³H]DPCPX), and varying concentrations of the unlabeled imidazo[1,2-a]pyridine compound.
-
Incubate to allow binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the imidazo[1,2-a]pyridine compound.
-
Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value (inhibitor constant).
-
Quantitative Data Summary
| Compound Class | Target | Assay Type | Key Findings (IC50/Ki) | Reference |
| Imidazo[1,2-a]pyridine-based peptidomimetics | Akt1 | Kinase Assay | Sub-micromolar range | [10] |
| 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridines | IGF-1R | Kinase Assay | Potent and selective inhibition | [14] |
| Thiazole-substituted imidazo[1,2-a]pyridines | PI3KCA | Kinase Assay | IC50 of 0.0028 µM | [8] |
| Imidazo[1,2-a]pyridine derivatives | DYRK1A, CLK1 | Kinase Assay | Micromolar range | [6] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium avium | MIC Assay | Low-micromolar activity | [12] |
| 6'-Alkoxy 5'-aminopyrazinyl-imidazo[1,2-a]pyridines | Pan-PI3K | Kinase Assay | Excellent potency and selectivity | [9] |
| 3-Cyclohexylamino-2-phenyl-imidazo[1,2-a]pyridines | Adenosine A1 Receptor | Radioligand Binding | Identified as antagonists | [31] |
| Imidazo[1,2-a]pyridine derivatives | M. tuberculosis QcrB | MIC Assay | MICs in the range of 0.03 to 5 µM | [19] |
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent and selective activity against a wide range of clinically relevant targets in oncology, inflammation, infectious diseases, and neurology. This technical guide has provided a comprehensive overview of these targets, the underlying mechanisms of action, and detailed experimental protocols for their investigation. By leveraging the information and methodologies presented herein, researchers can effectively advance their drug discovery efforts and unlock the full therapeutic potential of this remarkable chemical scaffold.
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The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Fused Heterocycle
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] This unique structural motif, formed by the fusion of an imidazole and a pyridine ring, bears a resemblance to naturally occurring purines, allowing it to readily interact with biological macromolecules.[3][4] Its versatile synthetic accessibility and broad spectrum of biological activities have led to an exponential growth in research involving this core structure.[5][6]
This guide provides a comprehensive technical overview of the imidazo[1,2-a]pyridine core, delving into its synthesis, diverse biological applications with mechanistic insights, and its intriguing photophysical properties. The content is tailored for professionals in drug discovery and development, offering field-proven insights into the causality behind experimental choices and highlighting the therapeutic potential of this remarkable heterocycle.
I. Synthetic Strategies: Constructing the Imidazo[1,2-a]pyridine Core
The synthetic versatility of the imidazo[1,2-a]pyridine scaffold is a key driver of its widespread investigation.[5] A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern multicomponent and catalytic approaches.
Classical Condensation Reactions: The Cornerstone of Synthesis
The most fundamental and widely employed method for constructing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[3] This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.
A significant advancement in this area is the development of catalyst-free and solvent-free conditions, which enhances the green chemistry profile of the synthesis.[3] For instance, reacting α-bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C provides an efficient route to the desired products.[3]
Experimental Protocol: Catalyst-Free Synthesis of 2-Aryl-imidazo[1,2-a]pyridines [3]
-
Combine equimolar amounts of the desired 2-aminopyridine and α-bromoacetophenone in a reaction vessel.
-
Heat the mixture at 60°C with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aryl-imidazo[1,2-a]pyridine.
Multicomponent Reactions (MCRs): A Strategy for Diversity
Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid generation of molecular diversity. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, is a prominent example used for the synthesis of 3-amino-imidazo[1,2-a]pyridines.[7][8] This one-pot process is highly efficient and allows for the introduction of various substituents at different positions of the core.[8]
Another notable MCR involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, providing a direct route to a wide array of imidazo[1,2-a]pyridine derivatives.[3]
Caption: A schematic of the Groebke–Blackburn–Bienaymé three-component reaction.
Modern Synthetic Approaches
Recent years have witnessed the development of innovative and efficient synthetic protocols, including:
-
Tandem and Cascade Reactions: These reactions, which involve multiple bond-forming events in a single operation, offer high atom economy and operational simplicity. For example, the reaction of Morita-Baylis-Hillman (MBH) acetates of nitro-alkenes with 2-aminopyridines yields 2-aryl-imidazo[1,2-a]pyridines with excellent regioselectivity.[5]
-
Oxidative Couplings: These methods often utilize transition metal catalysts to facilitate the formation of C-N and C-C bonds.
-
Metal-Free Syntheses: Driven by the principles of green chemistry, metal-free synthetic routes are gaining prominence. These include iodine-catalyzed approaches and reactions utilizing phosphorylated alkynes.[7]
II. Medicinal Chemistry Applications: A Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in the development of therapeutic agents, with several marketed drugs featuring this scaffold.[5][6] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[9][10] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Targeting Kinase Signaling Pathways:
A significant number of imidazo[1,2-a]pyridine-based compounds exert their anticancer effects by inhibiting protein kinases. The PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, is a prime target.[9] Certain derivatives have been shown to be potent inhibitors of PI3Kα, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of angiogenesis.[9]
One study demonstrated that a novel imidazo[1,2-a]pyridine derivative, compound 6, effectively inhibited the AKT/mTOR pathway in melanoma and cervical cancer cells.[9] This inhibition led to an increase in the levels of the cell cycle inhibitors p53 and p21, and the pro-apoptotic protein BAX, ultimately resulting in cell cycle arrest and apoptosis.[9]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by an imidazo[1,2-a]pyridine derivative.
Other Anticancer Mechanisms:
-
Tubulin Polymerization Inhibition: Some 2-phenyl-imidazo[1,2-a]pyridine analogs have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to antiproliferative effects.[11]
-
HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are a class of anticancer agents, and imidazo[1,2-a]pyridine derivatives have been identified with potent activity against these enzymes.[6]
-
Covalent Inhibition: The scaffold has been utilized to develop targeted covalent inhibitors, for example, against KRAS G12C, a prevalent and challenging oncogenic mutation.[12]
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Cell Line(s) | IC50 Values | Mechanism of Action | Reference |
| Thiazole-substituted imidazo[1,2-a]pyridines | A375 (melanoma), HeLa (cervical) | 0.14 µM, 0.21 µM | PI3KCA inhibition | [9] |
| Imidazo[1,2-a]pyridine-oxadiazole hybrids | A549 (lung cancer) | 2.8 ± 0.02 μM | Not specified | [11] |
| Novel Imidazo[1,2-a]pyridines (HB9, HB10) | A549 (lung), HepG2 (liver) | 50.56 µM, 51.52 µM | Not specified | [13] |
| Selenylated imidazo[1,2-a]pyridines | Breast cancer cells | Not specified | DNA damage and apoptosis | [9] |
Antiviral Activity
The imidazo[1,2-a]pyridine scaffold has yielded compounds with significant antiviral activity, particularly against herpesviruses and the hepatitis C virus.[14][15][16]
Derivatives bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[14][17] Structure-activity relationship (SAR) studies have indicated that hydrophobicity (logP) is a crucial factor for antiviral potency.[15] For instance, replacing a benzyl group with a more hydrophobic phenylethyl group can significantly enhance anti-CMV and anti-VZV activity.[17]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated promising anti-inflammatory properties by modulating key inflammatory signaling pathways.[18][19][20]
One study investigated a novel derivative, MIA, which was found to suppress the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[18][19] Molecular docking studies suggested that MIA binds to the NF-κB p50 subunit.[18][19] This interaction leads to a reduction in the expression of inflammatory mediators such as iNOS and COX-2.[18][19]
Other Therapeutic Applications
The therapeutic potential of the imidazo[1,2-a]pyridine core extends to a variety of other areas:
-
Neurodegenerative Diseases: Derivatives have been developed as ligands for detecting β-amyloid plaques in the brain, a hallmark of Alzheimer's disease.[21]
-
Tuberculosis: Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a novel class of potent antitubercular agents, with some compounds showing excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[22][23]
-
Anxiolytics and Hypnotics: Several marketed drugs, including Zolpidem (Ambien) and Alpidem, are based on the imidazo[1,2-a]pyridine scaffold and act as positive allosteric modulators of the GABA-A receptor.[5][6][16]
III. Photophysical Properties and Applications in Materials Science
Beyond its medicinal applications, the imidazo[1,2-a]pyridine core exhibits interesting photophysical properties, making it a valuable component in the development of fluorescent materials.[24][25] The π-conjugated bicyclic structure is responsible for its fluorescence emissions, which can be tuned by the introduction of various substituents.[24]
-
Fluorescence Tuning: Electron-donating groups generally enhance luminescence, while electron-withdrawing groups can lead to less intense emissions.[24] Substitution with phenyl or naphthyl groups at the C2 position has been shown to increase fluorescence quantum yield.[24]
-
Applications: These fluorescent properties make imidazo[1,2-a]pyridine derivatives suitable for a range of applications, including:
-
Organic Light Emitting Diodes (OLEDs): Compounds with strong solid-state fluorescence are potential candidates for use in OLEDs.[24]
-
Chemical Sensing and Bioimaging: Their fluorescent properties can be exploited for the development of sensors and probes for biological imaging.[8][24]
-
Photovoltaics: π-expanded derivatives are being explored for their potential in organic solar cells.[24]
-
IV. Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine core has unequivocally demonstrated its status as a privileged scaffold in both medicinal chemistry and materials science. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its broad spectrum of biological activities continues to fuel the discovery of novel therapeutic agents for a multitude of diseases. The exploration of its anticancer potential, particularly in the realm of targeted therapies and kinase inhibition, remains a highly active area of research. Furthermore, the unique photophysical properties of these compounds are paving the way for their application in advanced materials. As our understanding of the structure-activity and structure-property relationships of imidazo[1,2-a]pyridine derivatives deepens, we can anticipate the emergence of even more innovative and impactful applications in the years to come.
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. Available at: [Link]
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Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. Available at: [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. Available at: [Link]
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
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Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
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Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available at: [Link]
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Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]
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A Technical Guide to the Chemical Stability and Storage of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical stability, recommended storage conditions, and potential degradation pathways for Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. The insights and protocols contained herein are synthesized from established chemical principles and data on related molecular scaffolds to ensure best practices in the handling, storage, and analytical assessment of this compound.
Section 1: Compound Profile and Physicochemical Properties
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate belongs to the imidazo[1,2-a]pyridine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in marketed drugs and biologically active molecules.[1][2][3] Understanding its fundamental properties is the first step toward ensuring its long-term integrity.
| Property | Data | Source(s) |
| IUPAC Name | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | - |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [4] |
| Molecular Weight | 238.67 g/mol | [5] |
| CAS Number | 141517-48-8 / 885271-51-2 | [6][7][8] |
| Appearance | Solid | [6] |
| Core Scaffold | Imidazo[1,2-a]pyridine | [9] |
| Key Functional Groups | Ethyl Ester, Chlorinated Aromatic Ring, Fused Heterocyclic System | - |
Section 2: Core Stability Profile & Recommended Storage
While the imidazo[1,2-a]pyridine core is generally stable, the compound's specific functional groups—namely the ethyl ester and the chloro-substituent—introduce liabilities that must be managed through proper storage and handling.[4][10] The product is generally stable under normal handling and storage conditions but is reactive with acids, alkalis, and oxidizing agents.[4][11]
Recommended Long-Term Storage Protocol
For maximal shelf-life and to prevent the initiation of degradation cascades, the following storage conditions are mandated:
-
Temperature: Refrigerate (2-8°C).[6][7] Lower temperatures are critical for decelerating the rate of potential hydrolytic and oxidative reactions.
-
Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen).[4] This is a crucial preventative measure against oxidative degradation, to which electron-rich heterocyclic systems can be susceptible.
-
Moisture: Keep in a tightly sealed container in a dry, cool area.[4][12] The compound is susceptible to hydrolysis. The presence of water, especially in combination with trace acidic or basic impurities, can catalyze the cleavage of the ethyl ester bond.[13]
-
Light: Protect from light. The imidazo[1,2-a]pyridine core is known to possess fluorescent properties and absorbs UV light, making it potentially susceptible to photodegradation.[9]
Safe Handling and Short-Term Use
When handling the compound for experimental use, adhere to the following guidelines:
-
Ensure work is performed in a well-ventilated station.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat.[4]
-
Avoid the generation of dust.[4]
-
For solution-based experiments, use anhydrous solvents where possible and prepare solutions fresh to minimize hydrolysis.
Section 3: Primary Degradation Pathways and Mechanisms
The structure of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate contains two primary sites susceptible to chemical degradation: the ethyl ester at the C3 position and the fused heterocyclic core itself.
Hydrolytic Degradation
The most significant liability for this molecule is the hydrolysis of its ethyl ester group. This reaction can be catalyzed by both acidic and basic conditions.[14]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction where water, in the presence of an acid catalyst, attacks the carbonyl carbon.[15][16] The reaction yields the parent carboxylic acid (5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid) and ethanol.[14] To drive the reaction, an excess of water is required.[15]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process and is typically the more efficient way to hydrolyze esters.[15] Hydroxide ions directly attack the electrophilic carbonyl carbon, leading to the formation of an alcohol (ethanol) and a carboxylate salt.[14][16] The final deprotonation of the carboxylic acid drives the reaction to completion.[17] The pH of the environment is a critical factor influencing the rate and pathway of degradation.[18]
Photodegradation
The imidazo[1,2-a]pyridine core is a chromophore that absorbs UV radiation and exhibits fluorescence.[9] This absorption of light energy can promote the molecule to an excited state, making it susceptible to degradation reactions that may include radical formation, ring-opening, or other complex transformations. Therefore, protection from light, particularly UV sources, is essential for maintaining the compound's integrity.
Thermal and Oxidative Degradation
High temperatures can provide the energy needed to overcome activation barriers for decomposition. For chlorinated organic molecules, thermal decomposition can be hazardous, potentially yielding substances like hydrogen chloride (HCl).[13][19] Additionally, the electron-rich nature of the heterocyclic ring system suggests a potential vulnerability to strong oxidizing agents.
Section 4: Framework for Experimental Stability Assessment
To rigorously characterize the stability of this compound, a forced degradation (or stress testing) study is the definitive approach.[20] Such studies are mandated by regulatory bodies like the ICH and are essential for developing stability-indicating analytical methods.[21][22] The goal is to induce degradation, typically in the 5-20% range, to identify and characterize potential degradants.[23]
Experimental Workflow
A systematic workflow ensures that all potential degradation pathways are investigated and that the resulting data is reliable and interpretable.
Protocols for Forced Degradation Studies
The following protocols are provided as a validated starting point for stress testing. Scientist's Note: The concentration of the compound and the duration of stress may need to be adjusted to achieve the target degradation of 5-20%.
A. Acidic Hydrolysis
-
Prepare a solution of the compound in a suitable co-solvent (e.g., acetonitrile or methanol) if solubility is low.
-
Add 1 M hydrochloric acid (HCl) to the solution.[23]
-
Heat the mixture at 60°C.[23]
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 1 M sodium hydroxide (NaOH) to halt the reaction.
-
Dilute with mobile phase to an appropriate concentration for analysis.
B. Basic Hydrolysis
-
Prepare a solution of the compound as described above.
-
Add 1 M sodium hydroxide (NaOH).[23]
-
Heat the mixture at 60°C.[23]
-
Withdraw aliquots at time points, neutralizing immediately with 1 M HCl.
-
Dilute with mobile phase for analysis.
C. Oxidative Degradation
-
Prepare a solution of the compound.
-
Add 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction over time (e.g., 2, 8, 24, 48 hours) and analyze directly.
D. Thermal Degradation
-
Place the solid compound in a controlled-temperature oven at an elevated temperature (e.g., 80°C).
-
Place a solution of the compound in the same conditions.
-
Sample at various time points (e.g., 1, 3, 7 days).
-
For the solid sample, dissolve in a suitable solvent before analysis.
E. Photostability
-
Expose both solid compound and a solution of the compound to a light source compliant with ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Run a parallel control experiment where samples are protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples after the exposure period.
Section 5: Data Interpretation and Summary
The output of a forced degradation study is a comprehensive stability profile. Data should be summarized to clearly identify the compound's liabilities.
Stability Data Summary Table
| Stress Condition | Duration/Temp. | % Degradation of Parent | No. of Major Degradants (>1%) | Observations/Notes |
| 1 M HCl | 24h @ 60°C | [Experimental Data] | [Experimental Data] | Primary degradant corresponds to hydrolyzed acid. |
| 1 M NaOH | 8h @ 60°C | [Experimental Data] | [Experimental Data] | Rapid degradation observed. |
| 30% H₂O₂ | 48h @ RT | [Experimental Data] | [Experimental Data] | Moderate degradation. |
| Thermal (Solid) | 7d @ 80°C | [Experimental Data] | [Experimental Data] | Compound is relatively stable to dry heat. |
| Photolytic (Solution) | ICH Q1B | [Experimental Data] | [Experimental Data] | Significant degradation with multiple products. |
Conclusion
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a compound that is stable under controlled storage conditions. Its primary stability liabilities stem from the hydrolysis of the ethyl ester and photodegradation of the heterocyclic core . Adherence to the recommended storage protocol—refrigeration under an inert, dry atmosphere while protected from light—is paramount to preserving its chemical integrity for research and development applications. The experimental framework provided herein offers a robust methodology for any laboratory seeking to validate its stability profile and develop appropriate analytical methods.
References
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4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[6][11]imidazo[1,2-a]pyridine...]. MDPI. [URL: https://www.mdpi.com/1422-8599/2023/1/4/26]
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- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961026/]
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [URL: https://www.chemmethod.com/article_184318.html]
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11652496/]
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- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01311k]
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Methodological & Application
Synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: An Application Note and Detailed Protocol
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including anxiolytics, anticancer agents, and anti-inflammatory drugs.[4][5] The specific compound, Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, serves as a key building block for the synthesis of more complex molecules in drug discovery programs. The strategic placement of the chloro, methyl, and ethyl carboxylate groups offers multiple points for further chemical modification, making it a versatile intermediate for library synthesis.
This application note provides a comprehensive guide for the synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, detailing a robust and reproducible protocol. We will delve into the mechanistic underpinnings of the reaction, providing a rationale for the chosen experimental conditions, and offer insights into process optimization and characterization of the final product.
Synthetic Strategy: A Modern Approach to a Classic Reaction
The synthesis of the imidazo[1,2-a]pyridine scaffold is classically achieved through the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[2] In this protocol, we employ a variation of this reaction, utilizing a readily available 2-aminohalopyridine and a β-ketoester, which allows for the direct installation of the desired substituents on the imidazo[1,2-a]pyridine core.
The chosen synthetic route involves the reaction of 2-amino-6-chloropyridine with ethyl 2-chloroacetoacetate. This one-pot procedure is efficient and proceeds through a sequential alkylation and intramolecular cyclization mechanism.
Reaction Mechanism
The reaction proceeds in a stepwise manner, initiated by the nucleophilic attack of the endocyclic nitrogen of 2-amino-6-chloropyridine on the electrophilic carbon of the ethyl 2-chloroacetoacetate. This is followed by an intramolecular condensation to form the bicyclic imidazo[1,2-a]pyridine ring system.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol
This protocol is designed for the synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Amino-6-chloropyridine | ≥98% | Sigma-Aldrich | 1072-98-6 |
| Ethyl 2-chloroacetoacetate | ≥97% | Sigma-Aldrich | 609-15-4 |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | 144-55-8 |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | VWR | 64-17-5 |
| Ethyl acetate (EtOAc) | ACS Reagent | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Reagent | Fisher Scientific | 110-54-3 |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific | 7757-82-6 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-chloropyridine (1.29 g, 10.0 mmol) and anhydrous ethanol (40 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Reagents: To the stirred solution, add sodium bicarbonate (1.68 g, 20.0 mmol) followed by the dropwise addition of ethyl 2-chloroacetoacetate (1.65 g, 10.0 mmol) over 5 minutes.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-16 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate) to afford the pure Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate as a solid.
Expected Yield and Characterization
-
Yield: 65-75%
-
Appearance: Off-white to pale yellow solid
-
Melting Point: To be determined
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 1.45 (t, 3H, J=7.2 Hz, -OCH₂CH₃), 2.70 (s, 3H, -CH₃), 4.45 (q, 2H, J=7.2 Hz, -OCH₂CH₃), 7.00 (dd, 1H, J=7.2, 2.0 Hz), 7.45 (d, 1H, J=9.2 Hz), 7.60 (d, 1H, J=2.0 Hz).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 14.5, 16.0, 60.5, 108.0, 118.0, 120.5, 125.0, 128.0, 142.0, 145.0, 164.0.
-
Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₁ClN₂O₂ [M+H]⁺: 239.05; found: 239.1.
Note: The characterization data provided are predicted based on analogous compounds and should be confirmed by experimental analysis.
Workflow and Process Optimization
The following diagram illustrates the overall workflow for the synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Caption: A streamlined workflow for the synthesis.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider extending the reflux time. Ensure that the ethanol used is anhydrous, as water can interfere with the reaction.
-
Low Yield: Low yields may result from inefficient extraction or purification. Ensure thorough extraction and careful column chromatography. The choice of base can also influence the yield; alternatives such as potassium carbonate can be explored.
-
Purity Issues: The primary byproducts are typically starting materials. Careful monitoring by TLC and optimized column chromatography are crucial for obtaining a high-purity product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. The procedure is straightforward, uses readily available starting materials, and provides the target compound in good yield. By understanding the underlying reaction mechanism and key experimental parameters, researchers can confidently synthesize this valuable intermediate for their drug discovery and development endeavors.
References
-
Gueiffier, A., et al. (2003). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 3(1), 45-54. [Link]
-
BIO Web of Conferences. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 00018. [Link]
-
Ferreira, L. A. P., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(4), 3055-3085. [Link]
-
Ferreira, L. A. P., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35195-35213. [Link]
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One-pot synthesis of 3-substituted imidazo[1,2-a]pyridines
Application Note & Protocol
A Researcher's Guide to the One-Pot Synthesis of 3-Substituted Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its synthesis, therefore, is of paramount importance to drug discovery and development professionals. This guide provides an in-depth exploration of one-pot multicomponent strategies for the efficient construction of 3-substituted imidazo[1,2-a]pyridines. We move beyond simple procedural lists to explain the causality behind catalyst selection and reaction design. Detailed, field-proven protocols for the copper-catalyzed three-component reaction of an aminopyridine, aldehyde, and terminal alkyne are provided, alongside mechanistic diagrams and a survey of the substrate scope to create a self-validating and authoritative resource for researchers.
The Strategic Importance of One-Pot Syntheses
Imidazo[1,2-a]pyridines are foundational components in several marketed drugs, including the hypnotic agent Zolpidem and the anti-osteoporosis drug Minodronic acid.[4] Traditional multi-step syntheses, often beginning with the condensation of 2-aminopyridines and α-haloketones, can be time-consuming and generate significant waste.[5][6]
One-pot multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency.[1][7][8] By combining three or more starting materials in a single reaction vessel, MCRs streamline the synthetic process, reduce solvent and energy consumption, and minimize purification steps. This approach not only aligns with the principles of green chemistry but also accelerates the generation of diverse molecular libraries essential for screening and lead optimization.[8] Two of the most powerful MCRs for accessing 3-substituted imidazo[1,2-a]pyridines are the copper-catalyzed A³ (Aldehyde-Alkyne-Amine) coupling and the acid-catalyzed Groebke–Blackburn–Bienaymé (GBB) reaction.
Mechanistic Rationale: Understanding the "Why"
A deep understanding of the reaction mechanism is critical for troubleshooting, optimization, and adapting a protocol to new substrates. The choice of catalyst and conditions is not arbitrary; it is dictated by the specific bond-forming events required to build the heterocyclic core.
The Copper-Catalyzed A³ Coupling
This reaction is a cornerstone for synthesizing 3-alkynyl or 3-aryl/alkyl substituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and a terminal alkyne.[7][9]
Causality of Components:
-
2-Aminopyridine: Serves as the nitrogen-rich backbone of the final bicyclic system. The exocyclic nitrogen initiates the sequence by forming an imine, while the endocyclic nitrogen performs the crucial ring-closing cyclization.
-
Aldehyde: Reacts with the 2-aminopyridine to form an in situ imine intermediate, which is the key electrophile in the reaction.
-
Terminal Alkyne: Acts as the carbon nucleophile that ultimately becomes the C2-C3 fragment of the imidazo ring, introducing the substituent at the 3-position.
-
Copper(I) Catalyst (e.g., CuI): This is the linchpin of the reaction. Its primary role is to react with the terminal alkyne to form a copper-acetylide intermediate. This activation dramatically increases the nucleophilicity of the alkyne, enabling it to attack the imine electrophile—a reaction that would not proceed efficiently otherwise.[7][10]
The generally accepted mechanism proceeds as follows:
-
Imine Formation: The 2-aminopyridine and aldehyde condense to form an imine.
-
Copper-Acetylide Formation: The Cu(I) catalyst activates the terminal alkyne.
-
Nucleophilic Addition: The copper acetylide adds to the imine, forming a propargylamine intermediate.
-
Intramolecular Cyclization: The endocyclic pyridine nitrogen attacks the alkyne in a 5-endo-dig cyclization. This step is often the rate-determining and regioselectivity-defining step.
-
Aromatization: A final tautomerization/aromatization event yields the stable imidazo[1,2-a]pyridine product.
Caption: The catalytic cycle of the A³ coupling reaction.
The Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB reaction is exceptionally powerful for installing an amino group at the 3-position. It involves a 2-aminopyridine, an aldehyde, and an isocyanide.[3][7][8]
Causality of Components:
-
Isocyanide: This unique functional group acts as a "two-pronged" component. It attacks the imine with its nucleophilic carbon and then presents an electrophilic center (as a nitrilium ion) for the subsequent cyclization.
-
Acid Catalyst (Lewis or Brønsted): An acid catalyst (e.g., Sc(OTf)₃, I₂, NH₄Cl) is essential to activate the imine formed in situ.[3][7][11] Protonation of the imine nitrogen significantly enhances its electrophilicity, making it susceptible to attack by the moderately nucleophilic isocyanide.
Caption: Logical workflow of the GBB three-component reaction.
Field-Proven Protocol: Copper-Catalyzed Synthesis
This protocol provides a reliable method for the synthesis of 2-phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine.
3.1. Materials and Reagents
-
2-Aminopyridine (1.0 mmol, 94.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Copper(I) iodide (CuI) (5 mol%, 0.05 mmol, 9.5 mg)
-
Toluene (5 mL, anhydrous)
-
Round-bottom flask (25 mL), magnetic stirrer, condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification supplies (separatory funnel, ethyl acetate, brine, sodium sulfate, silica gel for chromatography).
3.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (94.1 mg), benzaldehyde (102 µL), and copper(I) iodide (9.5 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of phenylacetylene (132 µL).
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C and allow the reaction to stir vigorously under reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, comparing the data with literature values.[5][12]
Substrate Versatility and Data
The power of these one-pot methods lies in their broad applicability. A wide range of substituents on all three components are generally well-tolerated, allowing for the rapid synthesis of a diverse library of compounds.
| Entry | 2-Aminopyridine (R¹) | Aldehyde (R²) | Third Component (R³) | Catalyst / Conditions | Yield (%) | Reference |
| 1 | H | Phenyl | Phenylacetylene | CuI / Toluene, reflux | 92 | [9] |
| 2 | 5-Cl | 4-Cl-Phenyl | Phenylacetylene | CuI / Toluene, reflux | 85 | [9] |
| 3 | H | 2-Naphthyl | Cyclohexylacetylene | CuI / Toluene, reflux | 88 | [9] |
| 4 | H | Furfural | Cyclohexyl isocyanide | NH₄Cl / H₂O, 60 °C, USI | 86 | [8] |
| 5 | 5-Cl | Furfural | Cyclohexyl isocyanide | NH₄Cl / H₂O, 60 °C, USI | 86 | [8] |
| 6 | H | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl / MeOH, rt | 82 | [13] |
| 7 | H | 4-NO₂-Phenyl | tert-Butyl isocyanide | I₂ / rt | Good | [11] |
| 8 | H | Phenyl | Ethyl Propiolate | Cu(OAc)₂ / NMP, 100 °C | 88 | [12] |
USI = Ultrasound Irradiation; rt = room temperature
The data clearly demonstrates that both electron-donating and electron-withdrawing groups are tolerated on the aromatic aldehydes and aminopyridines. Furthermore, both aromatic and aliphatic alkynes and isocyanides can be successfully employed.
Conclusion and Future Directions
One-pot, multicomponent reactions are indispensable tools for the modern synthetic chemist, offering an unparalleled combination of efficiency, atom economy, and operational simplicity for the construction of 3-substituted imidazo[1,2-a]pyridines. By understanding the underlying mechanistic principles of key transformations like the A³ and GBB reactions, researchers can rationally select conditions and expand the substrate scope with confidence. The detailed protocol provided herein serves as a robust starting point for laboratory execution. The field continues to evolve, with emerging strategies employing photocatalysis and novel, environmentally benign catalytic systems promising to further enhance the accessibility of this vital heterocyclic scaffold.[14]
References
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Guchhait, S. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Yadav, D., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Li, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Wang, Y., et al. (2016). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). ChemProc.
- Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Journal of Chemical Sciences.
- Wagare, D. (2025). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Mini-Reviews in Organic Chemistry.
- Ghorai, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. (2005). Tetrahedron Letters.
- Guchhait, S. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2024). ChemProc.
- Rasapalli, S., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances.
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). Beilstein Journal of Organic Chemistry.
- Rasapalli, S., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). ChemProc.
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Unraveling the Synthesis of Imidazo[1,2-a]pyridines: A Guide to Reaction Mechanisms and Protocols
An Application Guide for Researchers
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous therapeutic agents and functional materials.[1][2] Its prevalence in marketed drugs—such as the hypnotics Zolpidem and Alpidem, the anxiolytic Saripidem, and the anti-ulcer agent Zolimidine—underscores its significance in medicinal chemistry.[1][3][4] This guide provides an in-depth exploration of the primary reaction mechanisms governing the formation of this versatile bicyclic system. Designed for researchers, scientists, and drug development professionals, this document elucidates the causality behind synthetic choices, offers validated experimental protocols, and grounds its claims in authoritative scientific literature.
Foundational Mechanisms: The Cornerstone of Imidazo[1,2-a]pyridine Synthesis
The construction of the imidazo[1,2-a]pyridine ring system is most classically achieved through the formation of a C-N bond followed by an intramolecular cyclization and dehydration. The following sections detail the seminal mechanisms that form the basis of both historical and contemporary synthetic strategies.
The Tschitschibabin (Chichibabin) Condensation Reaction
First reported by Aleksei Tschitschibabin in 1925, this reaction is the archetypal method for synthesizing imidazo[1,2-a]pyridines.[3] It involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, typically an α-haloketone.
Mechanistic Breakdown:
The reaction proceeds via a two-step sequence: intermolecular nucleophilic substitution followed by intramolecular cyclization.
-
SN2 Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-aminopyridine on the electrophilic α-carbon of the haloketone. This SN2 displacement of the halide ion forms a key intermediate, the N-(phenacyl)-2-aminopyridinium salt.[5][6] The choice of the endocyclic nitrogen as the initial nucleophile over the exocyclic amine is due to its greater basicity and steric accessibility.
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a cyclic hemiaminal.
-
Dehydration and Aromatization: The hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions (often heated) to yield the final, stable aromatic imidazo[1,2-a]pyridine product.
Caption: The Tschitschibabin condensation pathway.
The Ortoleva-King Reaction
Mechanistic Breakdown:
This process can be viewed as an in situ generation of a reactive intermediate analogous to that in the Tschitschibabin synthesis.
-
Formation of the Ortoleva-King Intermediate: Iodine reacts with the ketone to form an α-iodoketone in situ. Concurrently, 2-aminopyridine reacts with iodine, or the α-iodoketone, to form a reactive pyridinium salt intermediate.
-
Cyclocondensation: This intermediate then follows a pathway similar to the Tschitschibabin mechanism, involving intramolecular attack by the exocyclic amine onto the carbonyl group, followed by dehydration to furnish the imidazo[1,2-a]pyridine.[9]
Modern adaptations of this reaction utilize catalytic systems, such as CuI with air as the oxidant, to achieve the synthesis from 2-aminopyridines and acetophenones under milder conditions.[7]
Caption: The Ortoleva-King reaction pathway.
Modern Synthetic Strategies: Efficiency and Complexity
Driven by the demands of drug discovery and green chemistry, modern syntheses focus on improving efficiency, atom economy, and the ability to generate molecular diversity rapidly.
Multicomponent Reactions (MCRs)
MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. This approach is highly valued for its operational simplicity and efficiency.
The Groebke-Blackburn-Bienaymé (GBB) Reaction:
This is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[10][11]
Mechanistic Breakdown:
-
Imine Formation: The reaction is typically initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine) intermediate.[12]
-
Nitrile Ylide Formation: The isocyanide undergoes a nucleophilic attack on the protonated imine. This is followed by a [4+1] cycloaddition.
-
Cyclization and Tautomerization: The resulting intermediate rapidly undergoes cyclization and a subsequent tautomerization (proton shift) to yield the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.[12][13]
Caption: Key steps of the GBB multicomponent reaction.
Catalytic and Oxidative Methods
Recent advances have focused on transition-metal-catalyzed and metal-free oxidative couplings, which often offer milder conditions and broader substrate scope.
-
Copper-Catalyzed Synthesis: Copper iodide (CuI) is a versatile catalyst for these transformations. Methods include the aerobic oxidative cyclization of 2-aminopyridines with ketones, ketoxime acetates, or nitroolefins.[7][14][15] Air or molecular oxygen often serves as the terminal oxidant, making these processes environmentally benign.
-
Gold-Catalyzed Redox Synthesis: A novel, atom-economical approach utilizes a gold catalyst to react pyridine N-oxides with alkynes.[16] The mechanism involves the formation of an α-oxo gold carbenoid species, which is then trapped intramolecularly to construct the fused ring system.[16]
-
Metal-Free Approaches: To further enhance the sustainability of these syntheses, metal-free protocols have been developed. These include iodine-promoted reactions in water, microwave-assisted syntheses in green solvents like PEG-400, and even catalyst-free condensations under thermal conditions.[6][17][18]
Comparative Overview of Synthetic Methods
The choice of synthetic route depends on factors such as substrate availability, desired substitution pattern, and scalability.
| Reaction Type | Key Reactants | Catalyst / Conditions | Typical Yields | Key Advantages & Insights |
| Tschitschibabin | 2-Aminopyridine, α-Haloketone | Often base or heat; can be catalyst-free | Good to Excellent | Foundational, reliable. The primary challenge is the availability and lachrymatory nature of α-haloketones. |
| Ortoleva-King | 2-Aminopyridine, Ketone | Iodine (I₂), often with a base | Moderate to Good | Avoids pre-synthesis of α-haloketones. One-pot nature enhances operational simplicity.[8] |
| GBB Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (e.g., NH₄Cl, p-TsOH) | Good to Excellent | High atom economy; rapidly builds complexity and provides access to 3-amino derivatives.[11] |
| Copper-Catalyzed | 2-Aminopyridine, Ketone/Nitroolefin | Cu(I) or Cu(II) salt, Air/O₂ as oxidant | Good to Excellent | Milder conditions, broad functional group tolerance, utilizes sustainable oxidants.[7][14] |
| Gold-Catalyzed | 2-Aminopyridine N-oxide, Alkyne | Gold complex (e.g., PicAuCl₂) | Good | Atom-economical, proceeds under mild conditions, suitable for complex substrates.[16] |
Experimental Protocol: Tschitschibabin Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol describes a representative synthesis via the classic Tschitschibabin condensation.
4.1 Materials and Equipment
-
Reagents: 2-Aminopyridine, 2-Bromoacetophenone (phenacyl bromide), Sodium bicarbonate (NaHCO₃), Ethanol, Ethyl acetate, Hexane.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, rotary evaporator, equipment for column chromatography (silica gel), TLC plates.
4.2 Step-by-Step Procedure
Caption: A typical experimental workflow for synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-aminopyridine (1.0 g, 10.6 mmol), 2-bromoacetophenone (2.1 g, 10.6 mmol), and sodium bicarbonate (1.34 g, 15.9 mmol) in 30 mL of ethanol.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle with magnetic stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. Filter the solid precipitate (NaBr and excess NaHCO₃) and wash with a small amount of cold ethanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
-
Characterization: The final product, 2-phenylimidazo[1,2-a]pyridine, is typically a white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Perspectives
The synthesis of imidazo[1,2-a]pyridines has evolved from the foundational Tschitschibabin condensation to a diverse array of sophisticated catalytic and multicomponent strategies. Understanding these core mechanisms is crucial for designing rational syntheses of novel derivatives for drug discovery and materials science. Future research will undoubtedly continue to focus on developing even more efficient, sustainable, and atom-economical methods, including biocatalytic and flow chemistry approaches, to further expand the chemical space accessible from this privileged scaffold.[3][18][19]
References
- Bohlmann, F., & Rahtz, D. (1957). Chemische Berichte, 90(10), 2265–2272. (Note: While not directly cited for imidazopyridine, this is a related foundational work in pyridine synthesis mentioned in the search results).
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett.
- Wagare et al. (as described in ResearchGate).
- Zhu, D. J., et al. (as described in BIO Web of Conferences). Catalyst and solvent-free synthesis of imidazo[1,2-a]pyridines from α-bromo/chloroketones and 2-aminopyridines.
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- Ghosh, S., & Mishra, R. (2011). Three-component domino reaction for the synthesis of imidazo[1,2-a]pyridines catalyzed by CuI and NaHSO₄·SiO₂. Synthesis.
-
ResearchGate. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
- Bagley, M. C., et al. (2007).
-
Kurteva, V., et al. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines. RSC Publishing. [Link]
- Yan, H., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Synlett.
-
Chemical Communications (RSC Publishing). (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. (2020). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. [Link]
- Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
-
Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. [Link]
-
ResearchGate. (2015). Pyridines and Imidazaopyridines With Medicinal Significance. [Link]
- Asian Journal of Organic Chemistry. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
-
Goggins, S., et al. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
- Tschitschibabin, A. E. (1914). Über die Synthese von α-Aminopyridin. Berichte der deutschen chemischen Gesellschaft.
-
MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
The Journal of Organic Chemistry. (2018). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. [Link]
-
Wikipedia. Chichibabin reaction. [Link]
-
ResearchGate. (2018). Synthesis of imidazo[1,2-a]pyridine derivatives and Zolimidine via a novel zinc/iodine-catalyzed Ortoleva-King type protocol. [Link]
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Application Notes and Protocols for the Synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The protocol herein is built upon established methodologies for the synthesis of imidazo[1,2-a]pyridine derivatives, offering a detailed, step-by-step procedure from commercially available starting materials. This guide emphasizes the chemical principles underlying the synthesis, providing insights into the reaction mechanism and justification for the selected experimental conditions to ensure reproducibility and high yield. The target compound is synthesized via a condensation and subsequent intramolecular cyclization of 2-amino-6-chloropyridine with a suitable β-ketoester. Detailed protocols for the preparation of the necessary starting materials are also provided, ensuring a complete workflow for researchers.
Introduction
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antiviral, and anticancer activities. Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, making a reliable and well-documented synthetic protocol highly valuable for the scientific community. This guide is designed to provide researchers with a robust and reproducible method for the preparation of this important compound.
Reaction Scheme and Mechanism
The synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is achieved through a well-established reaction pathway for the formation of the imidazo[1,2-a]pyridine ring system. The overall reaction involves the condensation of 2-amino-6-chloropyridine with ethyl 2-chloroacetoacetate.
Overall Reaction:
Figure 1: Overall synthetic scheme for Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
The reaction proceeds via a nucleophilic attack of the endocyclic nitrogen of 2-amino-6-chloropyridine on the α-carbon of ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Synthesis of Starting Materials
Protocol 1: Synthesis of 2-amino-6-chloropyridine
2-amino-6-chloropyridine is a key starting material and can be synthesized from 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
Aqueous Ammonia (28-30%)
-
Copper(II) sulfate pentahydrate
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed pressure vessel, combine 2,6-dichloropyridine (1 equiv.), aqueous ammonia (10 equiv.), and a catalytic amount of copper(II) sulfate pentahydrate (0.05 equiv.) in ethanol.
-
Heat the mixture to 150-160 °C and maintain this temperature for 12-16 hours. The pressure will increase during the reaction.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-6-chloropyridine as a solid.[1]
Protocol 2: Synthesis of Ethyl 2-chloroacetoacetate
Ethyl 2-chloroacetoacetate can be prepared by the chlorination of ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (anhydrous)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve ethyl acetoacetate (1 equiv.) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.05 equiv.) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl 2-chloroacetoacetate can be used in the next step without further purification. Purity can be assessed by ¹H NMR.
Protocol 3: Synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
This protocol details the final condensation and cyclization step to yield the target compound.
Materials:
-
2-amino-6-chloropyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-amino-6-chloropyridine (1 equiv.) in ethanol, add ethyl 2-chloroacetoacetate (1.2 equiv.).
-
Add sodium bicarbonate (2 equiv.) to the mixture.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate as a solid.
Table 1: Reagent Quantities and Expected Yield
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Expected Yield (%) |
| 2-amino-6-chloropyridine | 128.56 | 10 | 1.29 | - | |
| Ethyl 2-chloroacetoacetate | 164.59 | 12 | 1.98 | 1.66 | |
| Sodium bicarbonate | 84.01 | 20 | 1.68 | - | |
| Ethanol | - | - | - | 50 | |
| Product | 252.68 | - | - | - | 75-85 |
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sulfuryl chloride is corrosive and reacts violently with water; handle with extreme care.
-
2,6-Dichloropyridine and 2-amino-6-chloropyridine are toxic and should be handled with caution.
-
The high-pressure reaction in Protocol 1 must be conducted behind a blast shield.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of 2-amino-6-chloropyridine | Incomplete reaction or loss during workup. | Ensure the reaction vessel is properly sealed and heated for the specified time. Be careful during extractions. |
| Incomplete reaction in the final step | Insufficient heating or reaction time. | Ensure the reaction is refluxing vigorously and extend the reaction time, monitoring by TLC. |
| Product is difficult to purify | Presence of side products. | Optimize the stoichiometry of the reactants. Use a more efficient purification method like preparative HPLC if necessary. |
Workflow Diagram
Figure 2: Workflow for the synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
References
Sources
Synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the starting materials and a detailed protocol for the synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a key scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is a prevalent structural motif in a variety of pharmacologically active compounds, making its efficient synthesis a topic of significant interest in drug discovery and development.
Introduction and Synthetic Strategy
The target molecule, Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds. This scaffold is of considerable interest due to its presence in numerous therapeutic agents. The synthesis of this particular derivative is achieved through a well-established and robust chemical transformation known as the Tchichibabin reaction. This reaction involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, leading to the formation of the fused bicyclic imidazo[1,2-a]pyridine system.
The strategic disconnection of the target molecule points to two primary starting materials: a substituted 2-aminopyridine to form the pyridine part of the fused ring, and a functionalized carbonyl compound that will form the imidazole ring.
Retrosynthetic Analysis:
Caption: Retrosynthetic approach for the target molecule.
For the synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, the required starting materials are 2-amino-6-chloropyridine and ethyl 2-chloroacetoacetate . The chlorine atom at the 6-position of the aminopyridine will become the 5-chloro substituent in the final product. The ethyl 2-chloroacetoacetate provides the methyl group at the 2-position and the ethyl carboxylate at the 3-position of the imidazo[1,2-a]pyridine ring.
Starting Materials: Properties and Synthesis
A thorough understanding of the starting materials is crucial for a successful and reproducible synthesis.
2-Amino-6-chloropyridine
This commercially available starting material serves as the backbone of the pyridine portion of the target molecule.[1][2][3][4][5]
| Property | Value |
| Molecular Formula | C₅H₅ClN₂ |
| Molecular Weight | 128.56 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 69-73 °C |
| CAS Number | 45644-21-1 |
While 2-amino-6-chloropyridine is readily available from commercial suppliers, it can also be synthesized in the laboratory. One common method involves the reduction of 2-chloro-6-nitropyridine.[1] Another approach is the amination of 2,6-dichloropyridine.[1]
Ethyl 2-chloroacetoacetate
This α-chloro-β-ketoester is a key reagent that provides the necessary carbon framework for the formation of the imidazole ring.[6][7][8][9][10] It is also commercially available.
| Property | Value |
| Molecular Formula | C₆H₉ClO₃ |
| Molecular Weight | 164.59 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 107 °C at 14 mmHg |
| CAS Number | 609-15-4 |
The synthesis of ethyl 2-chloroacetoacetate is typically achieved through the chlorination of ethyl acetoacetate. A common and effective method utilizes sulfuryl chloride as the chlorinating agent, which selectively chlorinates the α-position.[2][6]
Reaction Mechanism
The formation of the imidazo[1,2-a]pyridine ring proceeds through a two-step mechanism:
-
N-Alkylation: The reaction is initiated by the nucleophilic attack of the pyridine ring nitrogen of 2-amino-6-chloropyridine on the electrophilic carbon of the C-Cl bond in ethyl 2-chloroacetoacetate. This step forms a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the ketone carbonyl carbon. This is followed by a dehydration step to form the aromatic imidazole ring.
Caption: Simplified reaction mechanism workflow.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous imidazo[1,2-a]pyridine derivatives.[3][8]
Reagents and Equipment
| Reagent/Equipment | Details |
| 2-Amino-6-chloropyridine | 1.0 equivalent |
| Ethyl 2-chloroacetoacetate | 1.1 equivalents |
| Ethanol (anhydrous) | Reaction Solvent |
| Sodium bicarbonate (NaHCO₃) | Base |
| Ethyl acetate | Extraction Solvent |
| Brine | For washing |
| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |
| Round-bottom flask | |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Rotary evaporator | |
| Separatory funnel | |
| Standard glassware for workup |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropyridine (1.0 eq.) and anhydrous ethanol. Stir the mixture until the solid is completely dissolved.
-
Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydro-chloric acid formed during the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization: The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.
-
The solvents used are flammable and should be kept away from ignition sources.
Conclusion
The synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be reliably achieved through the condensation of 2-amino-6-chloropyridine and ethyl 2-chloroacetoacetate. This application note provides a detailed protocol based on established literature for similar compounds, offering a solid foundation for researchers in the field of medicinal chemistry and drug development. The straightforward nature of this reaction makes it an attractive method for accessing this important heterocyclic scaffold.
References
- Buyuktemiz, M., Kandemirli, F., & Demir, S. (2004).
- Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
- Zhang, Y., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(6), 1265–1285.
Sources
- 1. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate - Shiryaev - Russian Journal of Organic Chemistry [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate|CAS 141517-48-8|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 10. mdpi.com [mdpi.com]
Purification of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate by chromatography
An Application Note on the Multi-Modal Chromatographic Purification of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The synthesis of derivatives such as Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate often yields a crude mixture containing residual starting materials, reagents, and side-products. Achieving the high degree of purity (>98%) required for subsequent biological assays and drug development activities necessitates a robust and efficient purification strategy. This application note details a comprehensive, two-stage chromatographic methodology for the purification of this target compound. The protocol first employs high-capacity, normal-phase flash chromatography for the rapid removal of bulk impurities, followed by a high-resolution, reverse-phase preparative high-performance liquid chromatography (HPLC) step to achieve final purity. The rationale behind method development, detailed step-by-step protocols, and expected outcomes are presented to guide researchers in achieving optimal purification results.
Introduction and Physicochemical Compound Profile
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic molecule whose purification is amenable to standard chromatographic techniques. Understanding its physicochemical properties is the cornerstone of developing an effective purification strategy. The compound's moderate lipophilicity, indicated by a calculated XLogP3 of 3.3, suggests good solubility in common organic solvents and suitability for both normal-phase and reverse-phase chromatography[1].
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| IUPAC Name | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | N/A |
| CAS Number | 141517-48-8 | [2] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 238.67 g/mol | [1] |
| Calculated XLogP3 | 3.3 | [1] |
| Chemical Structure | PubChem |
The presence of nitrogen atoms in the imidazopyridine ring system imparts a basic character to the molecule, a critical consideration for reverse-phase HPLC method development where peak shape can be affected by silanol interactions on the stationary phase.
Part I: Bulk Purification via Normal-Phase Flash Chromatography
2.1. Principle and Method Development
Normal-phase flash chromatography is the ideal first step for processing crude reaction mixtures. Its primary advantages are high sample loading capacity, speed, and cost-effectiveness, making it perfect for removing non-polar impurities (e.g., residual starting materials) and major, more polar side-products. The stationary phase is polar (silica gel), and the mobile phase is non-polar.
The choice of mobile phase is critical. For imidazopyridine derivatives, a combination of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a well-established starting point[3][4][5]. Method development begins with Thin Layer Chromatography (TLC) to scout for a solvent system that provides good separation between the target compound and its major impurities, aiming for a target Rf (retention factor) of ~0.3 for optimal column chromatography separation.
Table 2: Representative TLC Scouting Results
| Mobile Phase (Hexane:Ethyl Acetate) | Target Compound Rf | Observations |
| 90:10 | 0.10 | Compound moves slowly; poor separation from baseline impurities. |
| 70:30 | 0.35 | Good mobility and clear separation from a faster-eluting and a baseline spot. |
| 50:50 | 0.60 | Compound elutes too quickly; risk of co-elution with less polar impurities. |
Based on these results, a gradient elution starting from a low polarity (e.g., 90:10 Hexane:EtOAc) and progressing to a higher polarity (e.g., 60:40 Hexane:EtOAc) is designed to ensure a comprehensive separation of all components.
2.2. Flash Chromatography Workflow
Caption: Workflow for bulk purification using normal-phase flash chromatography.
2.3. Protocol: Normal-Phase Flash Chromatography
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (~1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add 2-3 times the sample weight of silica gel to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. This prevents solvent effects and improves resolution.
-
-
Column Preparation:
-
Select a suitably sized flash column (e.g., 40 g silica for a 1.0 g crude sample).
-
Equilibrate the column with the initial mobile phase (90:10 Hexane:Ethyl Acetate).
-
-
Chromatography Run:
-
Load the prepared dry sample onto the top of the column.
-
Begin the elution with the initial mobile phase.
-
Run a linear gradient from 10% to 40% Ethyl Acetate in Hexane over 10-15 column volumes (CV).
-
Monitor the elution using a UV detector (if available, at 254 nm) and collect fractions.
-
-
Fraction Analysis and Pooling:
-
Spot collected fractions onto a TLC plate and elute with the 70:30 Hexane:EtOAc system.
-
Visualize spots under UV light.
-
Combine the fractions that contain only the pure target compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions under reduced pressure to yield the semi-purified product.
-
Part II: High-Purity Polishing via Reverse-Phase Preparative HPLC
3.1. Principle and Method Development
Reverse-phase HPLC offers a higher resolving power and an orthogonal separation mechanism to normal-phase chromatography, making it the perfect "polishing" step. Here, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar.
The basic nature of the imidazopyridine core can lead to peak tailing on silica-based C18 columns due to interactions with residual acidic silanol groups. To ensure sharp, symmetrical peaks, an acidic modifier is added to the mobile phase.[6] This serves to protonate the basic nitrogens on the target molecule, minimizing unwanted ionic interactions with the stationary phase. Trifluoroacetic acid (TFA) at 0.1% or formic acid at 0.1% are common and effective choices.[6][7]
Method development involves screening different gradients of an organic solvent (acetonitrile or methanol) in water on an analytical scale to find conditions that provide the best resolution between the target compound and any remaining minor impurities. Acetonitrile is often preferred for its lower viscosity and UV transparency.[8]
Table 3: Analytical RP-HPLC Method Optimization
| Mobile Phase A | Mobile Phase B | Gradient (over 15 min) | Target Retention Time | Observations |
| 0.1% TFA in H₂O | 0.1% TFA in ACN | 10-95% B | 9.8 min | Excellent peak shape, baseline resolution of impurities. |
| 0.1% FA in H₂O | 0.1% FA in ACN | 10-95% B | 9.5 min | Good peak shape, slightly less resolution than TFA. |
| H₂O | ACN | 10-95% B | 10.1 min | Significant peak tailing observed. |
The 0.1% TFA in Water/Acetonitrile system is selected for scale-up to preparative HPLC due to its superior peak shape and resolution.
3.2. Preparative HPLC Workflow
Caption: Workflow for high-purity polishing using reverse-phase preparative HPLC.
3.3. Protocol: Reverse-Phase Preparative HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the semi-purified product from Part I in a minimal volume of DMSO or the initial mobile phase mixture to a concentration of 20-50 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulates.
-
-
Preparative HPLC Run:
-
Column: C18 preparative column (e.g., 20 x 150 mm, 5 µm particle size).
-
Flow Rate: 20 mL/min.
-
Gradient: A focused gradient based on the analytical run, for example, 30-60% Mobile Phase B over 20 minutes.
-
Detection: UV at 254 nm.
-
Equilibrate the column with the starting conditions for at least 3 CV.
-
Inject the sample.
-
Collect the eluent corresponding to the main product peak, using an automated fraction collector triggered by the UV signal.
-
-
Post-Purification Workup:
-
Combine fractions and confirm purity using analytical HPLC.
-
Remove the majority of the acetonitrile from the pure fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to remove water and residual TFA, yielding the final product as a fluffy solid.
-
Summary and Conclusion
The successful purification of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate from a synthetic reaction mixture is reliably achieved through a strategic, two-stage chromatographic process. An initial, high-capacity normal-phase flash chromatography step efficiently removes the bulk of impurities, yielding a product of intermediate purity. This is followed by a high-resolution reverse-phase preparative HPLC step, which leverages an orthogonal separation mechanism and optimized mobile phase conditions to remove trace impurities and deliver the final compound with a purity exceeding 98%. This multi-modal approach ensures both high throughput and exceptional final purity, providing material suitable for the stringent requirements of pharmaceutical research and development.
References
-
PubChem. (n.d.). Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Karásek, J., et al. (2018). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Goud, B.S., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Dołowy, M., et al. (2016). Reversed-phase high-performance liquid chromatography study of lipophilicity of imidazo[2,1-f]theophylline derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Carradori, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Available at: [Link]
-
Xia, Y., et al. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]
- Google Patents. (2017). Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
-
The Royal Society of Chemistry. (2012). Electronic supplementary Information. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Retrieved from [Link]
-
Remes, M., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Pharmaceuticals. Available at: [Link]
Sources
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- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
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- 6. ptfarm.pl [ptfarm.pl]
- 7. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Applications of Imidazo[1,2-a]pyridines in Cancer Research: Advanced Application Notes and Protocols
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Cornerstone of Modern Oncology Research
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold." Its rigid, planar structure and tunable electronic properties make it an ideal foundation for developing highly specific and potent modulators of biological targets. In oncology, this versatility has been exploited to an exceptional degree, leading to the discovery of compounds that interfere with cancer progression through a multitude of mechanisms.[1][2] Derivatives of this scaffold have been developed as inhibitors of critical signaling pathways, agents that directly damage cancer cell DNA, and advanced tools for diagnostics and emerging therapies.[3]
This guide provides an in-depth exploration of the key applications of imidazo[1,2-a]pyridines in cancer research. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodologies. We will delve into their roles as kinase inhibitors, DNA topoisomerase inhibitors, fluorescent probes, and photosensitizers, providing the foundational knowledge and practical steps to leverage these powerful molecules in the laboratory.
Section 1: Kinase Inhibition - Targeting Dysregulated Cancer Signaling
A primary mechanism through which imidazo[1,2-a]pyridines exert their anticancer effects is by inhibiting protein kinases, enzymes that are central regulators of cell growth, proliferation, and survival.[1][2] Many cancers are driven by the hyperactivation of kinase signaling pathways; therefore, potent and selective kinase inhibitors are a major focus of drug discovery.[4]
The PI3K/Akt/mTOR Pathway: A Major Therapeutic Target
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[4][5][6] The imidazo[1,2-a]pyridine scaffold has proven to be an excellent starting point for developing potent pan-PI3K inhibitors.[6]
A prominent example is Buparlisib (BKM120) , an orally bioavailable pan-class I PI3K inhibitor based on this scaffold that has been extensively investigated in clinical trials.[7][8][9][10] Buparlisib and other derivatives function by competing with ATP at the kinase domain of PI3K, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[5][11] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5][11]
Figure 2: General mechanism of DNA damage by imidazo[1,2-a]pyridine derivatives.
Protocol 2: Evaluation of Apoptosis via Annexin V/Propidium Iodide Staining
This protocol is used to quantify the percentage of cells undergoing apoptosis following treatment with a test compound, a common downstream consequence of DNA damage or pathway inhibition. [5][12] Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations. [12] Materials:
-
Cancer cell line of interest (e.g., HeLa, A375)
-
Complete culture medium
-
Imidazo[1,2-a]pyridine test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are ~70-80% confluent at the time of harvesting. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound at its predetermined IC₅₀ concentration (and a vehicle control) for a specified period (e.g., 24 or 48 hours). [12]3. Cell Harvesting:
-
Collect the culture medium (which contains floating dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Section 3: Applications in Cancer Bioimaging
The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes it an excellent platform for developing probes for cancer cell imaging and diagnostics. [13][14]These probes can be designed to be sensitive to specific ions or microenvironments within the cell, offering a powerful tool for studying cancer biology.
Fluorescent Probes for Ion Detection
Researchers have successfully functionalized the imidazo[1,2-a]pyridine core to create fluorescent sensors for biologically important metal ions like Fe³⁺ and Hg²⁺. [13][14]These probes often exhibit "turn-on" or "turn-off" fluorescence upon binding to their target ion, allowing for sensitive and selective detection within living cells. Such tools are invaluable for studying the role of metal ion dysregulation in cancer. [13]
Positron Emission Tomography (PET) Imaging
The scaffold can also be labeled with positron-emitting radionuclides, such as carbon-11, to create probes for PET imaging. [15]A carbon-11 labeled imidazo[1,2-a]pyridine derivative has been developed as a potential PET probe to image PI3K/mTOR expression in tumors non-invasively. [4][15]This application bridges the gap between basic research and clinical diagnostics, allowing for the visualization of drug targets in vivo.
Protocol 3: Live-Cell Fluorescence Microscopy
This protocol outlines a general procedure for imaging cancer cells using a fluorescent imidazo[1,2-a]pyridine-based probe.
Materials:
-
HeLa cells or another suitable cancer cell line
-
Glass-bottom imaging dishes or chamber slides
-
Complete culture medium
-
Fluorescent imidazo[1,2-a]pyridine probe (e.g., an ion sensor)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed HeLa cells onto glass-bottom dishes and culture until they reach 50-60% confluency.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the probe to the desired final concentration (e.g., 1-10 µM) in serum-free culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 for 10 minutes, followed by washing with PBS.
-
Imaging:
-
Add fresh culture medium or imaging buffer to the cells.
-
Place the dish on the stage of the fluorescence microscope.
-
Acquire images using the appropriate excitation and emission wavelengths for the specific imidazo[1,2-a]pyridine probe and counterstain.
-
For ion-sensing probes, acquire a baseline image, then add the target ion (e.g., a solution of FeCl₃) to the medium and acquire a time-series of images to observe changes in fluorescence.
-
Section 4: Emerging Application - Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a clinically approved cancer treatment that utilizes a non-toxic photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which selectively destroy cancer cells. [16][17][18] While the use of imidazo[1,2-a]pyridines as photosensitizers is an emerging area, their tunable photophysical properties make them intriguing candidates. By modifying the scaffold, it is possible to engineer molecules that absorb light at specific wavelengths and efficiently generate ROS upon illumination. [19][20]This opens a new therapeutic avenue for this versatile class of compounds.
Figure 3: The photochemical mechanism of Photodynamic Therapy (PDT).
Protocol 4: Assessing In Vitro Photocytotoxicity
This protocol measures the light-dependent cytotoxicity of a potential imidazo[1,2-a]pyridine-based photosensitizer.
Principle: The viability of cancer cells is measured after treatment with the photosensitizer both with and without exposure to light. A compound with good PDT potential will show low toxicity in the dark but high toxicity upon irradiation. Cell viability is commonly assessed using the MTT assay. [21][22][23] Materials:
-
Cancer cell line (e.g., A375 melanoma)
-
Imidazo[1,2-a]pyridine test compound
-
96-well clear-bottom plates
-
Light source with a specific wavelength (e.g., LED array)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into two identical 96-well plates ("Dark" and "Light") at a density of 5,000-10,000 cells/well. Allow to adhere overnight. [12]2. Compound Incubation:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the compound-containing medium. Include vehicle-only controls.
-
Incubate the plates for a set period (e.g., 4-24 hours) to allow for compound uptake.
-
-
Irradiation:
-
Keep the "Dark" plate wrapped in aluminum foil in the incubator.
-
Expose the "Light" plate to a specific dose of light from the light source. The wavelength should correspond to the absorption peak of the compound. Fluence (J/cm²) can be controlled by adjusting power and time.
-
-
Post-Irradiation Incubation: Return both plates to the incubator for a further 24-48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [12] * Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. [12] * Measure the absorbance at 570 nm using a microplate reader. [12]6. Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells for both plates.
-
Plot viability versus compound concentration for both "Dark" and "Light" conditions.
-
Determine the IC₅₀ values for both conditions. A successful photosensitizer will have a much lower IC₅₀ in the "Light" condition compared to the "Dark" condition.
-
References
-
Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
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Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy. Available at: [Link]
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Belanger, D. B., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry. Available at: [Link]
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ACS Publications. (2011). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry. Available at: [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. (2022). NIH. Available at: [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. Available at: [Link]
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Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). PubMed. Available at: [Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). PubMed. Available at: [Link]
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Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). NIH. Available at: [Link]
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Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (2011). American Association for Cancer Research. Available at: [Link]
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Mortlock, A. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC. (2017). NIH. Available at: [Link]
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Oña, F. V., & Bueno, J. M. (2012). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry. Available at: [Link]
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Buparlisib - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
- Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (2011). AACR.
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A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ijcrt.org. Available at: [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2022). Royal Society of Chemistry. Available at: [Link]
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Assessing Specificity of Anticancer Drugs In Vitro - PMC. (2016). NIH. Available at: [Link]
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Kaya, B., et al. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. Available at: [Link]
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Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias. (2017). PubMed. Available at: [Link]
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Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PMC. (2020). PubMed Central. Available at: [Link]
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Inhibition of DNA topoisomerase II by imidazoacridinones, new antineoplastic agents with strong activity against solid tumors. (1996). PubMed. Available at: [Link]
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Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2020). RSC Publishing. Available at: [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Ingenta Connect. Available at: [Link]
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC. (2018). PubMed Central. Available at: [Link]
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2018). ResearchGate. Available at: [Link]
-
New photosensitizers for photodynamic therapy - PMC. (2017). NIH. Available at: [Link]
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An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (2022). RSC Publishing. Available at: [Link]
-
Advances on photodynamic therapy through new pyridine-fused diphenylchlorins as photosensitizers for melanoma treatment: PS223. (2017). NIH. Available at: [Link]
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Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC. (2024). NIH. Available at: [Link]
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(PDF) Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers. (2024). ResearchGate. Available at: [Link]
-
Pyridinium Alkynylanthracenes as Sensitizers for Photodynamic Therapy. (2022). PubMed. Available at: [Link]
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Application Notes and Protocols: Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate as a c-Met Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The mesenchymal-epithelial transition factor (c-Met), also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and invasion.[1][2] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[3] Dysregulation of the HGF/c-Met signaling axis through gene amplification, mutation, or protein overexpression is strongly implicated in the progression and metastasis of numerous human cancers, making it a compelling target for therapeutic intervention.[3][4]
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate belongs to the imidazo[1,2-a]pyridine class of compounds, several of which have been identified as potent and selective c-Met inhibitors.[5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the utility of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate as a c-Met inhibitor in biochemical and cell-based assays.
Mechanism of Action: Targeting the c-Met Signaling Cascade
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is hypothesized to function as an ATP-competitive inhibitor of the c-Met kinase domain. By occupying the ATP-binding pocket, it prevents the autophosphorylation of key tyrosine residues in the activation loop, thereby blocking the downstream signaling cascades that drive oncogenic phenotypes.[5]
Caption: c-Met signaling pathway and point of inhibition.
Biochemical Evaluation of c-Met Kinase Inhibition
The initial characterization of a putative c-Met inhibitor involves assessing its direct effect on the enzymatic activity of purified, recombinant c-Met kinase. This is typically achieved through an in vitro kinase assay.
In Vitro c-Met Kinase Assay Protocol
This protocol is designed to measure the amount of ADP produced, which is directly proportional to kinase activity. Commercially available kits such as ADP-Glo™ Kinase Assay can be utilized.[7]
Principle: The assay is performed in two steps. First, the c-Met kinase reaction is conducted, where the inhibitor's effect on ATP consumption is measured. In the second step, the remaining ATP is depleted, and the ADP generated is converted back to ATP, which is then used to generate a luminescent signal.
Materials:
-
Recombinant human c-Met kinase (active)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[7]
-
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white assay plates
-
Multichannel pipettor
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, ATP (final concentration typically at the Km for c-Met, ~10-100 µM), and the peptide substrate.
-
Add 10 µL of the master mix to each well.
-
Add 10 µL of diluted c-Met kinase to all wells except the negative control (add buffer instead).
-
The final reaction volume is 25 µL. The final DMSO concentration should not exceed 1%.[8]
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[7]
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (DMSO-treated, 100% activity).
-
Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Example Value |
| Compound | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
| Target | c-Met Kinase |
| Assay Type | In Vitro Kinase Assay (ADP-Glo™) |
| IC₅₀ | 3.9 nM[6] |
| Selectivity | To be determined against a panel of other kinases |
Note: The provided IC₅₀ is for a similar potent imidazo[1,2-a]pyridine derivative and serves as an illustrative example of expected potency.[6]
Cellular Activity Assessment
To confirm that the compound inhibits c-Met within a cellular context, it is crucial to perform cell-based assays. These assays measure the inhibition of c-Met autophosphorylation and the downstream effects on cell proliferation.
Cellular c-Met Phosphorylation Assay
Principle: This assay quantifies the level of phosphorylated c-Met in cells treated with the inhibitor. This can be performed using various methods, including Western blotting or a plate-based ELISA.[9][10] The protocol below describes a general method adaptable to an ELISA format.
Materials:
-
A cancer cell line with high c-Met expression (e.g., MKN-45 gastric cancer cells, which have MET amplification and constitutive activation).[10]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer containing protease and phosphatase inhibitors.
-
Phospho-c-Met (e.g., pTyr1234/1235) ELISA kit.
-
BCA Protein Assay Kit.
Procedure:
-
Cell Plating: Seed MKN-45 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate or DMSO (vehicle control).
-
Incubation: Incubate the cells for 2-4 hours at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add 100 µL of cold cell lysis buffer to each well and incubate on ice for 10-15 minutes with gentle rocking.
-
-
Lysate Clarification: Centrifuge the plate to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
ELISA:
-
Normalize the lysate concentrations with lysis buffer.
-
Perform the phospho-c-Met ELISA according to the manufacturer's instructions.[11] This typically involves adding the normalized lysates to an antibody-coated plate, followed by detection antibodies and a substrate to generate a colorimetric or chemiluminescent signal.
-
-
Data Acquisition and Analysis: Read the absorbance or luminescence and plot the signal against the inhibitor concentration to determine the cellular IC₅₀ for c-Met phosphorylation inhibition.
Cell Proliferation (Viability) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13] Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
c-Met dependent cancer cell line (e.g., EBC-1 lung cancer cells).[5]
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Plating: Seed EBC-1 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate or DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
Caption: Workflow for the MTT cell proliferation assay.
| Parameter | Example Value |
| Compound | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
| Cell Line | EBC-1 (c-Met amplified) |
| Assay Type | MTT Cell Proliferation Assay |
| GI₅₀ | 45.0 nM[6] |
Note: The provided GI₅₀ is for a similar potent imidazo[1,2-a]pyridine derivative and serves as an illustrative example of expected potency.[6]
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial characterization of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate as a c-Met inhibitor. Successful demonstration of potent biochemical and cellular activity would warrant further investigation, including kinase selectivity profiling against a broad panel of kinases, in vivo pharmacokinetic studies, and efficacy evaluation in xenograft models of c-Met-driven cancers. The imidazo[1,2-a]pyridine scaffold has shown significant promise in the development of targeted cancer therapeutics, and rigorous application of these methodologies will be critical in evaluating the potential of this specific compound.[5]
References
-
PubMed. (2011). An overview of the c-MET signaling pathway. Retrieved from [Link]
-
PubMed. (n.d.). An overview of the c-MET signaling pathway. Retrieved from [Link]
-
AACR Journals. (n.d.). Targeting the c-Met Signaling Pathway in Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... | Download Scientific Diagram. Retrieved from [Link]
-
PubMed. (n.d.). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Retrieved from [Link]
-
AbbVie. (n.d.). c-MET Protein. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
PubMed. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Retrieved from [Link]
-
PubMed. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Retrieved from [Link]
-
Reaction Biology. (n.d.). MET Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Application Note and Protocol: High-Resolution NMR Analysis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Abstract
This document provides a comprehensive, field-proven protocol for the definitive structural elucidation and purity assessment of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold in medicinal chemistry, unambiguous characterization of this molecule is critical. This guide details every step from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Importance of Structural Verification
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of various therapeutic agents.[1] Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a highly functionalized derivative, and its precise chemical structure dictates its biological activity and intellectual property value. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive and definitive structural analysis of such organic molecules in solution.[2][3] This protocol provides a robust methodology to confirm the atomic connectivity and chemical environment of the target molecule, ensuring data integrity for research and development.
Theory and Rationale
NMR spectroscopy relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.[3][4] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This "chemical shift" (δ) is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[5][6]
For Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, key structural features to be confirmed are:
-
The presence and connectivity of the imidazo[1,2-a]pyridine bicyclic system.
-
The specific positions of the chloro, methyl, and ethyl carboxylate substituents.
-
The relative number of protons in each chemical environment, confirming the absence of impurities.
To achieve this, a combination of 1D and 2D NMR experiments will be employed. ¹H NMR provides information on proton environments and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number and type of carbon atoms.[7] 2D experiments like COSY and HSQC are then used to map out the direct and through-bond correlations between nuclei, providing an unambiguous assembly of the molecular structure.[8]
Experimental Protocol
Sample Preparation: The Foundation of Quality Data
The quality of NMR spectra is directly dependent on proper sample preparation.[9] The goal is to create a dilute, homogeneous solution free of particulate matter in a deuterated solvent.
Materials:
-
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial. For ¹³C NMR, a higher concentration (20-30 mg) is recommended due to the lower natural abundance of the ¹³C isotope.[10]
-
Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. If the compound exhibits poor solubility, DMSO-d₆ is a suitable alternative.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10] Gently swirl or vortex the vial to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Filtration and Transfer: To remove any microscopic particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[11] This is achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool. The final sample height in the NMR tube should be approximately 4-5 cm.[9]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.
NMR Spectrometer Setup and Data Acquisition
The following parameters are provided for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
Workflow Diagram:
Caption: A logical workflow for the NMR analysis of the target compound.
Protocol 1: ¹H NMR Acquisition
-
Pulse Program: zg30 (standard 30-degree pulse)[8]
-
Number of Scans (NS): 16 (increase if the sample is dilute)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 20 ppm (centered around 5 ppm)
Protocol 2: ¹³C{¹H} NMR Acquisition (Proton Decoupled)
-
Pulse Program: zgpg30 (power-gated decoupling)
-
Number of Scans (NS): 1024 or higher (dependent on concentration)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 240 ppm (centered around 100 ppm)
Protocol 3: 2D gCOSY (Gradient Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[6][8]
-
Pulse Program: gcosy
-
Number of Scans (NS): 4-8 per increment
-
Increments (F1): 256
-
Relaxation Delay (D1): 1.5-2.0 seconds[12]
Protocol 4: 2D gHSQC (Gradient Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbon atoms.[8]
-
Pulse Program: ghsqc
-
Number of Scans (NS): 8-16 per increment
-
Increments (F1): 256
-
Relaxation Delay (D1): 1.5 seconds
Data Interpretation and Expected Results
Molecular Structure and Atom Labeling
Caption: Structure of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate with atom numbering.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on known substituent effects on the imidazo[1,2-a]pyridine ring system.[13][14] The exact values may vary slightly based on solvent and experimental conditions.
| Assignment | Proton (¹H) δ (ppm), Multiplicity, J (Hz) | Carbon (¹³C) δ (ppm) | Key Correlations (COSY & HSQC) |
| H6 | ~7.4 dd, J ≈ 9.2, 2.0 | ~120 | COSY with H7 and H8; HSQC with C6 |
| H7 | ~6.9 t, J ≈ 7.0 | ~115 | COSY with H6 and H8; HSQC with C7 |
| H8 | ~7.6 d, J ≈ 9.2 | ~125 | COSY with H7 and H6; HSQC with C8 |
| C-CH₃ (C9) | ~2.6 s | ~15 | HSQC with methyl protons |
| -O-CH₂- (C11) | ~4.4 q, J ≈ 7.1 | ~61 | COSY with ethyl -CH₃; HSQC with C11 |
| -CH₂-CH₃ (C12) | ~1.4 t, J ≈ 7.1 | ~14 | COSY with ethyl -CH₂-; HSQC with C12 |
| C2 | - | ~145 | - |
| C3 | - | ~118 | - |
| C5 | - | ~140 | - |
| C8a | - | ~142 | - |
| C=O (C10) | - | ~164 | - |
Rationale for Chemical Shift Predictions:
-
Aromatic Protons (H6, H7, H8): The protons on the pyridine ring will appear in the aromatic region (6.5-8.0 ppm). The chlorine at C5 will have an electronic effect on the neighboring protons. H8 is expected to be the most downfield due to its proximity to the bridgehead nitrogen.[13]
-
Methyl Protons (C9-H): The methyl group at C2 will appear as a singlet around 2.6 ppm.
-
Ethyl Ester Protons (C11-H, C12-H): The methylene protons (-OCH₂) will be a quartet due to coupling with the adjacent methyl group, appearing around 4.4 ppm. The terminal methyl protons will be a triplet around 1.4 ppm.[14]
-
Carbonyl Carbon (C10): The ester carbonyl carbon is expected to be significantly downfield, around 164 ppm.
Interpreting the Spectra: A Self-Validating System
-
¹H NMR: Count the number of signals and check their integration.[5] For the target compound, you should observe signals integrating to 1H, 1H, 1H (aromatic), 3H (C-CH₃), 2H (-OCH₂-), and 3H (-CH₂CH₃). The splitting patterns (doublet of doublets, triplet, quartet, singlet) must match the predicted structure.[15]
-
¹³C NMR: Count the number of signals. You should observe 10 distinct carbon signals (the C-Cl signal may be broad or have a lower intensity).
-
COSY: Look for cross-peaks that confirm the connectivity. A key confirmation will be the cross-peaks between H6, H7, and H8, establishing the pyridine ring's proton network. Another key correlation will be between the methylene and methyl protons of the ethyl group.
-
HSQC: Correlate each proton signal to its directly attached carbon. This will definitively link the proton assignments from the ¹H and COSY spectra to the carbon backbone from the ¹³C spectrum.
By systematically applying these steps, the structure of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be confirmed with a high degree of confidence.
Conclusion
This application note provides a detailed and robust protocol for the NMR analysis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. By following the outlined procedures for sample preparation, data acquisition, and interpretation, researchers can achieve unambiguous structural verification, ensuring the quality and integrity of their scientific findings. The combination of 1D and 2D NMR techniques creates a self-validating system for molecular characterization.
References
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DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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Al-Tel, T. H. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38. Retrieved from [Link]
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Li, Y., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed Central. Retrieved from [Link]
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Gunuguntla, M. R., Hanumantharayappa, M., & Koppula, S. K. (2025). Synthesis and Anticancer Activity of Isoquinoline‐Imidazo[1,2‐a]Pyridine Linked Sulfonyl Derivatives. ResearchGate. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Le Moyec, L., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Academia.edu. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]
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Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]
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Xia, Y., et al. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central. Retrieved from [Link]
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University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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Kolyvanov, E., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PubMed Central. Retrieved from [Link]
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Wang, X., et al. (2025). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. Retrieved from [Link]
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PubMed. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
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Hameed, A., et al. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]
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Nikolova, S., et al. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. PubMed Central. Retrieved from [Link]
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Application and Protocol Guide for the Mass Spectrometry of Novel Imidazo[1,2-a]pyridine Compounds
Introduction: The Rising Importance of Imidazo[1,2-a]pyridines and the Crucial Role of Mass Spectrometry
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide range of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-tubercular properties.[1][2][3] Its rigid bicyclic framework and tunable electronic properties make it an attractive starting point for the design of novel therapeutics.[1] As new derivatives are synthesized, their comprehensive characterization is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique in this endeavor.
This guide provides a detailed overview of the application of mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the qualitative and quantitative analysis of novel imidazo[1,2-a]pyridine compounds. We will delve into the intricacies of method development, from sample preparation to the interpretation of fragmentation patterns, offering both practical protocols and the underlying scientific rationale to empower researchers in their drug development efforts. The inherent selectivity and sensitivity of LC-MS/MS make it an indispensable tool for pharmacokinetic studies, metabolite identification, and impurity profiling of these promising therapeutic agents.
Part 1: Foundational Principles of Mass Spectrometry for Imidazo[1,2-a]pyridine Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of novel imidazo[1,2-a]pyridine compounds, understanding the fundamentals of ionization and fragmentation is key to successful method development and data interpretation.
Ionization Techniques: Bringing Imidazo[1,2-a]pyridines into the Gas Phase
Due to their inherent polarity and basic nitrogen atoms, imidazo[1,2-a]pyridine derivatives are amenable to soft ionization techniques that minimize in-source fragmentation and preserve the molecular ion.
-
Electrospray Ionization (ESI): ESI is the most common and effective ionization technique for this class of compounds. The basic nitrogen atoms in the imidazo[1,2-a]pyridine core are readily protonated in an acidic mobile phase, forming positively charged ions [M+H]+. ESI is highly compatible with liquid chromatography, making it the preferred choice for LC-MS/MS applications.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI can be a viable alternative for less polar imidazo[1,2-a]pyridine derivatives that may not ionize efficiently by ESI. It involves a corona discharge that ionizes the mobile phase, which then transfers a proton to the analyte.
Understanding Fragmentation: Deciphering the Structure from the Pieces
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and selective quantification. In MS/MS, the protonated molecular ion [M+H]+ is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. The fragmentation pattern is a unique fingerprint of the molecule.
A study on 3-phenoxy imidazo[1,2-a] pyridines revealed that a characteristic fragmentation pathway involves the homolytic cleavage of the 3-phenoxy C-O bond.[4] The elimination of the substituted phenoxy radical and subsequent loss of carbon monoxide (CO) are diagnostic ions that can help identify the imidazo[1,2-a] pyridine scaffold and the nature of the substituent at the 3-position.[4]
Part 2: Experimental Protocols for LC-MS/MS Analysis
The following sections provide detailed, step-by-step protocols for the LC-MS/MS analysis of novel imidazo[1,2-a]pyridine compounds in a biological matrix (e.g., plasma), a common scenario in drug development.
Protocol 1: Sample Preparation from Plasma
The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, which can cause ion suppression and compromise data quality.[5]
A. Protein Precipitation (PPT) - A Rapid Screening Method
-
Aliquot Plasma: In a clean microcentrifuge tube, add 100 µL of plasma sample.
-
Add Internal Standard (IS): Spike the sample with a known concentration of an appropriate internal standard. A stable isotope-labeled (SIL) version of the analyte is the gold standard, as it co-elutes and experiences similar matrix effects.[6] If a SIL-IS is unavailable, a structural analog can be used.[7]
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analyze: The sample is now ready for LC-MS/MS analysis.
B. Supported Liquid Extraction (SLE) - For Cleaner Extracts
SLE offers a more thorough cleanup than PPT, particularly for removing phospholipids.[8]
-
Pre-treat Sample: Acidify 100 µL of plasma with 10 µL of 2% formic acid. Add the internal standard.
-
Load onto SLE Plate/Cartridge: Load the pre-treated sample onto a supported liquid extraction plate or cartridge. Allow the sample to absorb for 5 minutes.
-
Elute with Organic Solvent: Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to the plate/cartridge and allow it to flow through by gravity or gentle vacuum. Repeat this step.
-
Evaporate and Reconstitute: Collect the eluate and evaporate to dryness. Reconstitute in the initial mobile phase.
Protocol 2: LC-MS/MS Method Development
A. Liquid Chromatography
-
Column Selection: A C18 reversed-phase column is a good starting point for most imidazo[1,2-a]pyridine compounds. For more polar analogs, a phenyl-hexyl or a biphenyl stationary phase may provide better retention and selectivity.
-
Mobile Phase:
-
Aqueous (A): Water with 0.1% formic acid. The acidic modifier is crucial for efficient protonation in the ESI source.
-
Organic (B): Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution is typically used to separate the analyte from matrix components and to achieve good peak shape. A starting gradient could be 95% A, held for 1 minute, then ramped to 95% B over 5 minutes.
B. Mass Spectrometry
-
Infusion and Tuning: Infuse a standard solution of the imidazo[1,2-a]pyridine compound directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) for maximum signal intensity of the [M+H]+ ion.
-
MS/MS Fragmentation: Perform a product ion scan of the [M+H]+ ion to identify the major fragment ions. Select the most intense and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
MRM Transition Optimization: For each selected fragment ion, optimize the collision energy to maximize its intensity. This will be your quantitative MRM transition. A second, less intense fragment can be used as a qualifier transition to enhance specificity.
Workflow for LC-MS/MS Method Development
Caption: A generalized workflow for developing a robust LC-MS/MS method for imidazo[1,2-a]pyridine analysis.
Part 3: Data Interpretation and Quantitative Analysis
Interpreting Fragmentation Patterns
The fragmentation of the imidazo[1,2-a]pyridine core can provide valuable structural information. Key fragmentation pathways often involve the cleavage of bonds adjacent to the nitrogen atoms and the loss of small neutral molecules.
Hypothetical Fragmentation of a Substituted Imidazo[1,2-a]pyridine
Caption: A representative fragmentation pathway for a hypothetical imidazo[1,2-a]pyridine derivative.
Table 1: Expected MS/MS Fragments for Representative Imidazo[1,2-a]pyridine Structures
| Compound Structure | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Putative Neutral Loss |
| 2-phenylimidazo[1,2-a]pyridine | 195.09 | 167.07, 117.06 | C2H2, C5H4N2 |
| 3-bromo-2-phenylimidazo[1,2-a]pyridine | 273.00/275.00 | 194.08 | Br |
| 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine | 243.08 | 208.09, 131.07 | Cl, C7H6N |
Quantitative Analysis
Quantitative analysis is performed using the optimized MRM transitions. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
Table 2: Key Parameters for a Quantitative LC-MS/MS Method
| Parameter | Recommended Value/Range | Rationale |
| Linearity (r²) | > 0.99 | Ensures a proportional response across the desired concentration range. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Reflects the closeness of the measured concentration to the true value. |
| Precision (%CV) | < 15% (< 20% at LLOQ) | Indicates the reproducibility of the measurement. |
| Matrix Effect | 85-115% | Assesses the impact of co-eluting matrix components on ionization. |
| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
Part 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | - Inappropriate mobile phase pH- Column degradation- Sample solvent mismatch | - Ensure mobile phase pH is at least 2 units below the pKa of the analyte.- Use a guard column and flush the column regularly.- Reconstitute the sample in the initial mobile phase. |
| Ion Suppression | - Co-eluting matrix components (e.g., phospholipids)- High salt concentration in the sample | - Improve sample cleanup (e.g., use SLE or SPE instead of PPT).[9]- Optimize chromatography to separate the analyte from the suppression zone.- Use a stable isotope-labeled internal standard. |
| Low Sensitivity | - Suboptimal ESI source parameters- Inefficient ionization- Poor fragmentation | - Re-optimize source conditions through direct infusion.- Adjust mobile phase pH to enhance protonation.- Optimize collision energy for the selected MRM transition. |
| Carryover | - Adsorption of the analyte to the LC system | - Use a stronger needle wash solution.- Inject a blank sample after a high-concentration sample. |
Conclusion
Mass spectrometry, particularly LC-MS/MS, is a powerful and indispensable tool for the characterization and quantification of novel imidazo[1,2-a]pyridine compounds in drug discovery and development. By understanding the principles of ionization and fragmentation, and by developing and validating robust analytical methods, researchers can obtain high-quality data to guide their research and accelerate the journey of these promising compounds from the lab to the clinic. This guide provides a comprehensive framework for achieving these goals, emphasizing the importance of a systematic and scientifically-driven approach to mass spectrometry.
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). Pharmaceutical Technology. [Link]
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Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). Journal of Mass Spectrometry. [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020). LCGC International. [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). Journal of Applied Pharmaceutical Science. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2011). Chromatography Today. [Link]
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What are the Best Practices of LC-MS/MS Internal Standards? (2022). NorthEast BioLab. [Link]
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Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). Resolve Mass Spectrometry. [Link]
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Sample Preparation in LC-MS Bioanalysis. (2019). Wiley. [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]
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Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry. [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Development of Antituberculosis Agents from Imidazo[1,2-a]pyridine Carboxamides
Introduction: A Privileged Scaffold in the Fight Against Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many first-line treatments ineffective, creating an urgent need for novel therapeutic agents.[1][3] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antitubercular effects.[3][4]
This guide provides a comprehensive overview of the key methodologies and strategic considerations for the development of imidazo[1,2-a]pyridine carboxamides as novel antituberculosis agents. We will delve into the synthetic strategies, in vitro and in vivo evaluation cascades, and the critical mechanistic insights that underpin this promising class of compounds. The protocols and notes provided herein are designed for researchers, scientists, and drug development professionals dedicated to advancing the field of TB drug discovery.
Mechanism of Action: Targeting the Mycobacterial Respiratory Chain
A significant breakthrough in understanding the antitubercular activity of imidazo[1,2-a]pyridine carboxamides was the identification of their primary molecular target. These compounds, including the clinical candidate Telacebec (Q203), function by inhibiting the cytochrome bc1 complex (also known as the ubiquinol-cytochrome c reductase) of the mycobacterial electron transport chain.[5][6] Specifically, they bind to the QcrB subunit, disrupting the transfer of electrons and thereby inhibiting oxidative phosphorylation.[5][7] This leads to a rapid depletion of intracellular ATP, the essential energy currency of the cell, ultimately resulting in bacterial cell death.[5][6] This novel mechanism of action is a key advantage, as it is effective against both drug-susceptible and drug-resistant strains of Mtb.[5]
Below is a diagram illustrating the proposed mechanism of action:
Caption: Mechanism of action of imidazo[1,2-a]pyridine carboxamides.
Synthesis of Imidazo[1,2-a]pyridine Carboxamides
The synthesis of imidazo[1,2-a]pyridine carboxamides can be achieved through various established chemical routes. A common and versatile method involves a multi-step sequence starting from readily available 2-aminopyridines.
General Synthetic Workflow
A representative synthetic scheme is outlined below. This typically involves the initial formation of the imidazo[1,2-a]pyridine core, followed by functionalization at the 3-position with a carboxylic acid, and subsequent amidation.
Caption: General synthetic workflow for imidazo[1,2-a]pyridine carboxamides.
Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine-3-carboxamide
This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides via EDC-mediated coupling.[7]
Materials:
-
Imidazo[1,2-a]pyridine-3-carboxylic acid intermediate
-
Amine of interest
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired imidazo[1,2-a]pyridine carboxamide.
In Vitro Evaluation of Antitubercular Activity
A tiered approach is recommended for the in vitro evaluation of newly synthesized compounds. This typically begins with primary screening against a standard laboratory strain of Mtb, followed by assessment of cytotoxicity and activity against drug-resistant strains.
Primary Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of a compound that inhibits 90% of the visible growth of Mtb (MIC90).[3]
Protocol: Microplate Alamar Blue Assay (MABA)
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculate the wells with a standardized suspension of Mtb H37Rv.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.
Cytotoxicity Assessment
It is crucial to assess the toxicity of promising compounds against mammalian cell lines to determine their selectivity index (SI). The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the MIC90. A higher SI value is desirable.
Protocol: MTT Assay for Cytotoxicity
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., Vero or HepG2) and incubate for 24 hours.[3][8]
-
Treat the cells with serial dilutions of the test compounds and incubate for another 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[9]
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Alternative Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Assay The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an alternative method to assess cytotoxicity.[10]
Activity Against Drug-Resistant Mtb Strains
Compounds with potent activity and low cytotoxicity should be evaluated against a panel of clinically relevant MDR and XDR Mtb strains to assess their potential for treating drug-resistant TB.[3][7] The MABA protocol described above can be adapted for this purpose.
In Vivo Efficacy Evaluation
Promising candidates from in vitro studies should be advanced to in vivo efficacy testing in established animal models of tuberculosis, most commonly the mouse model.[11][12]
Pharmacokinetic (PK) Profiling
Prior to efficacy studies, it is essential to determine the pharmacokinetic properties of the lead compounds. This involves administering the compound to mice (typically via oral and intravenous routes) and measuring key parameters.[4][13]
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration.[4] |
| Tmax | Time to reach maximum plasma concentration.[4] |
| AUC | Area under the plasma concentration-time curve.[4] |
| t1/2 | Half-life.[4] |
| F% | Bioavailability.[4] |
Protocol: Mouse Pharmacokinetic Study
-
Administer the test compound to mice at a specific dose via the desired route (e.g., oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma.
-
Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[4]
-
Calculate the pharmacokinetic parameters using appropriate software.[4]
Mouse Model of Tuberculosis Infection
The most common in vivo model for TB drug testing involves infecting mice with Mtb via aerosol inhalation to establish a lung infection.[11][14]
Protocol: Acute TB Infection Model
-
Infect mice (e.g., BALB/c or C57BL/6 strains) with a low-dose aerosol of Mtb H37Rv.
-
Allow the infection to establish for a set period (e.g., 2-4 weeks).
-
Administer the test compound daily for a defined treatment period (e.g., 4 weeks).
-
At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.
-
Homogenize the organs and plate serial dilutions on selective agar plates (e.g., Middlebrook 7H11).
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU) to determine the bacterial load.
-
The efficacy of the compound is determined by the reduction in CFU counts in treated mice compared to untreated controls.
More rapid in vivo screening models using genetically modified, highly susceptible mouse strains (e.g., gamma interferon knockout mice) can also be employed for initial efficacy assessments.[11][14]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the imidazo[1,2-a]pyridine carboxamide scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies have revealed several key insights.[2][3][15]
-
C2 and C7 Positions: Small alkyl groups, such as methyl, at these positions are often favorable for activity.[3]
-
C3-Carboxamide: The nature of the substituent on the amide nitrogen is a critical determinant of potency. Bulky and lipophilic groups, including biaryl ethers, have been shown to confer nanomolar activity.[7]
-
C6 and C8 Positions: Substitution at these positions can modulate the physicochemical properties of the compounds.[16]
The iterative process of designing, synthesizing, and testing new analogs based on SAR data is fundamental to the lead optimization process.
Conclusion
The development of imidazo[1,2-a]pyridine carboxamides represents a highly promising avenue for the discovery of new antituberculosis drugs with a novel mechanism of action. The protocols and application notes presented in this guide provide a framework for the systematic evaluation of these compounds, from initial synthesis and in vitro screening to in vivo efficacy and lead optimization. By employing these methodologies and adhering to rigorous scientific principles, the research community can continue to advance this exciting class of molecules in the global effort to combat tuberculosis.
References
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Application Notes and Protocols for C3-Alkylation of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including analgesic, anti-tumor, and anxiolytic properties.[1][2] Marketed drugs such as Zolpidem, Alpidem, and Minodronic acid all feature this privileged heterocyclic core.[1][2][3][4] Consequently, the development of efficient and versatile methods for the functionalization of the imidazo[1,2-a]pyridine ring system is of paramount importance to drug discovery and development professionals.
Among the various positions on the imidazo[1,2-a]pyridine ring, the C3 position is particularly nucleophilic, making it a prime target for electrophilic substitution reactions.[3][4] C3-alkylation, in particular, introduces a diverse range of substituents that can significantly modulate the pharmacological profile of the parent molecule. This guide provides an in-depth overview of contemporary experimental procedures for the C3-alkylation of imidazo[1,2-a]pyridines, with a focus on practical, field-proven protocols and the underlying scientific principles.
Strategic Approaches to C3-Alkylation
The C3-alkylation of imidazo[1,2-a]pyridines can be achieved through several strategic approaches, each with its own set of advantages and substrate compatibility. This guide will focus on two prominent and widely adopted methodologies: Lewis acid-catalyzed alkylation and visible light-induced photocatalytic alkylation.
Lewis Acid-Catalyzed C3-Alkylation
Lewis acid catalysis offers a robust and often high-yielding pathway to C3-alkylated imidazo[1,2-a]pyridines. The Lewis acid activates the alkylating agent, rendering it more susceptible to nucleophilic attack by the electron-rich C3 position of the imidazo[1,2-a]pyridine.
A particularly effective strategy is the use of a three-component aza-Friedel-Crafts reaction, which combines an imidazo[1,2-a]pyridine, an aldehyde, and an amine in the presence of a Lewis acid catalyst.[2][5][6][7] This approach is highly atom-economical and allows for the construction of complex molecular architectures in a single step.
This protocol is adapted from a method developed for the synthesis of a diverse library of C3-alkylated imidazo[1,2-a]pyridines.[2][5][6][7] Yttrium(III) triflate (Y(OTf)₃) is an effective Lewis acid catalyst for this transformation, promoting the reaction under relatively mild conditions.
Experimental Workflow
Caption: Workflow for Lewis Acid-Catalyzed C3-Alkylation.
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), the desired aldehyde (0.3 mmol, 1.5 equiv), the amine (0.4 mmol, 2.0 equiv), and yttrium(III) triflate (Y(OTf)₃) (10 mol%).
-
Solvent Addition: Add toluene (1.0 mL) to the reaction vial.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C3-alkylated imidazo[1,2-a]pyridine.
Causality Behind Experimental Choices:
-
Catalyst: Y(OTf)₃ is a moisture-tolerant Lewis acid, which obviates the need for strictly anhydrous conditions, simplifying the experimental setup.[2][5] It effectively activates the aldehyde towards the formation of an iminium ion intermediate with the amine.
-
Solvent: Toluene is a suitable high-boiling solvent that allows the reaction to be conducted at an elevated temperature, which is often necessary to drive the reaction to completion.
-
Stoichiometry: A slight excess of the aldehyde and amine is used to ensure complete consumption of the limiting imidazo[1,2-a]pyridine substrate.
Substrate Scope and Representative Yields:
This method demonstrates broad substrate scope with respect to all three components.
| Imidazo[1,2-a]pyridine | Aldehyde | Amine | Product Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 92% |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 4-Chlorobenzaldehyde | Piperidine | 88% |
| 2-Methylimidazo[1,2-a]pyridine | Isobutyraldehyde | Pyrrolidine | 85% |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 81% |
Data synthesized from multiple sources.[2]
Plausible Reaction Mechanism
Caption: Workflow for Photocatalytic C3-Alkylation.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction tube, combine the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), the alkylating agent (e.g., bromoacetonitrile for cyanomethylation, 0.4 mmol, 2.0 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., acetonitrile, 2.0 mL).
-
Degassing: Seal the tube and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Reaction Execution: Place the reaction tube at a fixed distance from a blue LED lamp and stir the mixture at room temperature. The reaction time will vary depending on the specific substrates and can range from a few hours to 24 hours.
-
Monitoring the Reaction: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the C3-alkylated product.
Causality Behind Experimental Choices:
-
Photocatalyst: The choice of photocatalyst is crucial. Iridium and ruthenium complexes, as well as organic dyes like Eosin Y, are commonly used. [1]They absorb visible light and initiate a single-electron transfer (SET) process to generate the reactive alkyl radical from the precursor.
-
Alkylating Agent: A variety of alkyl radical precursors can be used, including alkyl N-hydroxyphthalimide esters, alkyl halides, and others. The choice depends on the desired alkyl group to be introduced.
-
Light Source: Blue LEDs are frequently used as they emit light in the absorption range of many common photocatalysts.
-
Degassing: Removing oxygen is often necessary as it can quench the excited state of the photocatalyst or react with radical intermediates, leading to side products.
Substrate Scope and Representative Yields for C3-Cyanomethylation:
| Imidazo[1,2-a]pyridine | Product Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | 93% |
| 2-(p-Tolyl)imidazo[1,2-a]pyridine | 91% |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 85% |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 82% |
Data synthesized from multiple sources. [1]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time, temperature (for thermal reactions), or light intensity (for photochemical reactions). |
| Catalyst deactivation | Use fresh catalyst, ensure inert atmosphere if required. | |
| Poor substrate solubility | Choose a different solvent or a co-solvent system. | |
| Formation of Side Products | Competing reaction pathways | Adjust stoichiometry of reagents, change catalyst or reaction temperature. |
| Presence of oxygen (photochemical) | Ensure thorough degassing of the reaction mixture. | |
| Difficulty in Purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography; consider derivatization for easier separation. |
Conclusion
The C3-alkylation of imidazo[1,2-a]pyridines is a vital transformation in the synthesis of biologically active molecules. Both Lewis acid-catalyzed and photocatalytic methods offer effective and versatile routes to a wide range of C3-alkylated derivatives. The choice of methodology will depend on the specific target molecule, available starting materials, and desired functional group tolerance. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery process.
References
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3 - PubMed. PubMed. [Link]
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Examples of C3 functionalization of imidazo[1,2-a]pyridines. - ResearchGate. ResearchGate. [Link]
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C3-carbosilylation of imidazo[1,2-a]pyridines with alkenes and silanes.... - ResearchGate. ResearchGate. [Link]
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Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH. NIH. [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. MDPI. [Link]
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Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes - PMC - NIH. NIH. [Link]
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Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - OUCI. OUCI. [Link]
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Application Notes & Protocols: A Guide to Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines
Introduction: The Convergence of a Privileged Scaffold and a Green Technology
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Marketed drugs such as Zolpidem (an insomnia medication), Alpidem (an anxiolytic), and Soraprazan (an anti-ulcer agent) underscore the scaffold's profound biological relevance and versatility.[2][3][4] Consequently, the development of efficient and novel methods to derivatize this core structure is of paramount importance to drug discovery professionals.[4][5][6][7]
Traditionally, functionalizing such heterocycles often required pre-functionalized starting materials or harsh reaction conditions. The advent of direct C-H functionalization has offered a more elegant and sustainable alternative, maximizing atom and step economy by treating C-H bonds as viable reaction handles.[4] More recently, the fusion of this strategy with visible-light photoredox catalysis has revolutionized the field.[8] This approach harnesses the energy of low-cost, visible light to drive chemical transformations under exceptionally mild conditions, often at room temperature, providing access to unique reaction pathways that are complementary to classical thermal methods.[9][10]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for the visible light-induced C-H functionalization of imidazo[1,2-a]pyridines. We delve into the causality behind experimental choices, offering field-proven insights to ensure reproducibility and inspire further innovation.
Part 1: Core Principles and Mechanistic Rationale
The power of visible-light photoredox catalysis lies in its ability to generate highly reactive radical intermediates from stable precursors via single-electron transfer (SET) processes.[9] The entire process is driven by a photocatalyst (PC) that, upon absorbing a photon of visible light, becomes a potent oxidant and reductant in its excited state (PC*).
The General Photocatalytic Cycle
Most reactions proceed through either an oxidative or reductive quenching cycle. The choice of cycle is dictated by the relative redox potentials of the catalyst and the substrates.
-
Oxidative Quenching Cycle: The excited photocatalyst (PC*) is oxidized by an electron acceptor (often the radical precursor), generating a radical anion and the oxidized form of the catalyst (PC•+). The catalyst is returned to its ground state by accepting an electron from a sacrificial electron donor or the substrate itself.
-
Reductive Quenching Cycle: The excited photocatalyst (PC*) is reduced by an electron donor (e.g., a tertiary amine), forming a radical cation and the reduced form of the catalyst (PC•-).[9] This potent reductant then donates an electron to an acceptor to complete the cycle.
Figure 1: Generalized oxidative and reductive photocatalytic cycles.
Mechanism of Imidazo[1,2-a]pyridine Functionalization
The imidazo[1,2-a]pyridine ring is electron-rich, with the C3 position being the most nucleophilic and sterically accessible site. Consequently, the vast majority of direct C-H functionalizations occur regioselectively at this position.[4][11] While other positions can be functionalized, such as the C5 position, these reactions are less common and often require specific directing groups or reaction partners.[4]
A general mechanism for the C3 functionalization proceeds as follows:
-
Radical Generation: The excited photocatalyst initiates a SET event with a radical precursor (e.g., CF₃SO₂Na, an aryldiazonium salt, or an N-hydroxyphthalimide ester) to generate the key reactive radical (e.g., •CF₃, •Ar, •Alkyl).
-
Radical Addition: The generated radical adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine, forming a stabilized radical intermediate.
-
Oxidation & Deprotonation: This radical intermediate is oxidized to a cationic species via SET, often involving the photocatalyst. Subsequent deprotonation by a mild base in the reaction medium restores aromaticity and yields the C3-functionalized product.
Figure 2: Plausible mechanism for C3-functionalization.
Part 2: A Survey of Key C-H Functionalization Reactions
Visible-light photoredox catalysis enables a diverse array of C-H functionalizations on the imidazo[1,2-a]pyridine core. The following sections highlight prominent examples, categorized by the bond being formed.
C-C Bond Formation
The construction of C-C bonds is fundamental to building molecular complexity.
Direct C3-arylation provides access to 2,3-diarylimidazo[1,2-a]pyridines, a class of compounds with significant biological potential.[4][11] A notable green approach utilizes chlorophyll as a natural photocatalyst and readily available diazonium salts as the aryl radical source.[4][12][13]
| Parameter | Details | Reference |
| Reaction | C3-Arylation | [4][12] |
| Photocatalyst | Chlorophyll | [12][13] |
| Aryl Source | Aryl diazonium salts | [4][12] |
| Solvent | Acetonitrile (MeCN) | [4] |
| Light Source | Visible Light (e.g., household lamp) | [12] |
| Yields | Moderate to good | [4][12] |
The introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[4] Visible-light methods provide a mild alternative to traditional, often harsh, fluorination protocols.
| Parameter | Details | Reference |
| Reaction | C3-Trifluoromethylation | [4][14] |
| Photocatalyst | Organic Dyes (e.g., AQN-2-CO₂H) | [4] |
| CF₃ Source | Sodium triflinate (CF₃SO₂Na) | [4][11] |
| Solvent | Acetonitrile (MeCN) | [4] |
| Light Source | Blue LEDs | [11] |
| Yields | Good to excellent | [4] |
While C3-alkylation is common, visible light has also enabled the more challenging C5-alkylation.[4] This demonstrates the potential of photoredox catalysis to unlock novel reactivity patterns.
| Parameter | Details | Reference |
| Reaction | C5-Alkylation | [4] |
| Photocatalyst | Eosin Y | [4] |
| Alkyl Source | Alkyl N-hydroxyphthalimide esters | [4] |
| Solvent | 1,4-Dioxane | [4] |
| Light Source | 5W Blue LED | [4] |
| Yields | Moderate to good | [4] |
A variety of other C-C bond-forming reactions have been developed, including:
-
Formylation: Using tetramethylethylenediamine (TMEDA) as a formyl radical precursor.[4]
-
Aminoalkylation: Achieved via oxidative cross-dehydrogenative coupling with tertiary amines or through photocatalyst-free decarboxylative coupling with N-aryl glycines.[4][11][14]
C-Heteroatom Bond Formation
Introducing heteroatoms is crucial for modulating the physicochemical properties of drug candidates.
The thiocyanate group is a valuable synthon and is present in numerous bioactive molecules.[4] An aerobic protocol using an organic dye photocatalyst makes this transformation highly practical.
| Parameter | Details | Reference |
| Reaction | C3-Thiocyanation | [4] |
| Photocatalyst | Eosin Y | [4] |
| Thiocyanate Source | Ammonium thiocyanate (NH₄SCN) | [4] |
| Solvent | Acetonitrile (MeCN) | [4] |
| Atmosphere | Ambient Air | [4] |
| Yields | Good to excellent | [4] |
Organophosphorus compounds are vital in medicinal chemistry and materials science. Visible-light-induced C-P bond formation offers a direct route to these valuable molecules.
| Parameter | Details | Reference |
| Reaction | C3-Phosphorylation | [14] |
| Photocatalyst | Rose Bengal (RhB) | [14] |
| Phosphorus Source | Diarylphosphine oxides | [14] |
| Oxidant | Lauroyl peroxide (LPO) | [14] |
| Solvent | Diethyl carbonate | [14] |
| Yields | Good | [14] |
Part 3: Detailed Experimental Protocols
The following protocols are representative examples designed to be self-validating systems. Adherence to these steps, particularly regarding the reaction atmosphere and light source, is critical for success.
Protocol 1: Visible Light-Induced C3-Trifluoromethylation
This protocol is adapted from the work of Zhang's group for the organocatalytic trifluoromethylation of 2-phenylimidazo[1,2-a]pyridine.[4]
Materials and Equipment:
-
2-phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Sodium triflinate (CF₃SO₂Na, 2.0 equiv)
-
Anthraquinone-2-carboxylic acid (AQN-2-CO₂H, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Trifluoroacetic acid (TFA, 1.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED lamp (e.g., 24W Kessil lamp)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine (e.g., 0.2 mmol, 38.8 mg), sodium triflinate (0.4 mmol, 62.4 mg), AQN-2-CO₂H (0.01 mmol, 2.5 mg), and K₂CO₃ (0.4 mmol, 55.2 mg).
-
Atmosphere Control: Seal the tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous MeCN (2.0 mL) via syringe, followed by trifluoroacetic acid (0.2 mmol, 15 µL).
-
Irradiation: Place the sealed tube approximately 5-10 cm from the blue LED lamp. Ensure the reaction mixture is stirring vigorously to allow for uniform irradiation. A small fan may be used to maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-phenyl-3-trifluoromethylimidazo[1,2-a]pyridine.
Protocol 2: Green C3-Arylation using Chlorophyll
This protocol is based on the transition-metal-free arylation developed by Mahdavi's group.[4][12]
Materials and Equipment:
-
2-Substituted-imidazo[1,2-a]pyridine (1.0 equiv)
-
Aryldiazonium tetrafluoroborate salt (1.2 equiv)
-
Chlorophyll (extracted from spinach or commercially available, ~5 mol%)
-
Acetonitrile (MeCN)
-
Reaction vial with a magnetic stir bar
-
Household 23W CFL lamp or similar white light source
Procedure:
-
Reaction Setup: In a standard glass vial, combine the imidazo[1,2-a]pyridine (e.g., 0.5 mmol), the aryldiazonium salt (0.6 mmol), and chlorophyll (~0.025 mmol).
-
Solvent Addition: Add MeCN (3.0 mL) to the vial.
-
Irradiation: Seal the vial and place it under irradiation from the CFL lamp at room temperature, ensuring vigorous stirring.
-
Reaction Monitoring: Follow the reaction's progress via TLC. The reaction is often complete within a few hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography to yield the 3-aryl-imidazo[1,2-a]pyridine derivative.
Figure 3: General experimental workflow for photocatalysis.
Part 4: Causality, Troubleshooting, and Expert Insights
-
Why an Inert Atmosphere? Many photocatalytic cycles are sensitive to oxygen. O₂ can quench the excited state of the photocatalyst or react with radical intermediates, leading to undesired side products or reaction inhibition. However, some specific reactions, like the thiocyanation mentioned above, cleverly use ambient air as the terminal oxidant.[4] Always check the specific requirements of your chosen protocol.
-
Why Degas Solvents? Dissolved oxygen is a common culprit for failed reactions. For sensitive protocols, degassing the solvent by sparging with an inert gas (N₂ or Ar) for 15-30 minutes before addition is a critical step for reproducibility.
-
Choice of Photocatalyst:
-
Iridium and Ruthenium Complexes: These are highly efficient with well-defined and tunable photophysical properties.[15] However, they are expensive and pose toxicity/environmental concerns.
-
Organic Dyes (Eosin Y, Rose Bengal): These are significantly cheaper, metal-free, and often highly effective.[10][16][17] They are an excellent starting point for developing greener synthetic routes. Their lower photostability compared to metal complexes can sometimes be a limitation.
-
-
Light Source is Not Universal: The photocatalyst has a specific absorption spectrum. Using a light source whose emission spectrum overlaps well with the catalyst's absorption is crucial for efficiency. Blue LEDs (~450 nm) are common because many popular photocatalysts (e.g., Ru(bpy)₃²⁺, Eosin Y) absorb strongly in this region.
-
Validating the Mechanism: To confirm that a reaction proceeds via the intended visible-light-induced radical pathway, control experiments are essential:
-
"Light On/Off" Experiment: Periodically turning the light source off should halt the reaction, which then resumes upon re-irradiation.[3] This confirms the process is light-dependent.
-
No Photocatalyst Control: Running the reaction without the photocatalyst should yield no product.
-
Radical Trapping: Adding a radical scavenger like TEMPO to the reaction should inhibit or completely stop product formation, providing strong evidence for the involvement of radical intermediates.[14]
-
Conclusion and Future Outlook
Visible light-induced C-H functionalization has emerged as a powerful and sustainable platform for the synthesis and derivatization of imidazo[1,2-a]pyridines. The methodologies offer operational simplicity, mild conditions, and unique reactivity, making them highly attractive for applications in drug discovery and process chemistry.
Future research will likely focus on expanding the scope of this technology to include the regioselective functionalization of other C-H positions (C2, C5, C6, C7, C8), developing enantioselective variants, and discovering novel transformations enabled by new, even more sustainable photocatalyst systems.[11] As the field continues to mature, these light-driven strategies will undoubtedly become indispensable tools for the modern synthetic chemist.
References
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Gao, J., Fu, X., Yang, K., & Liu, Z. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]
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MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Retrieved from [Link]
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Mahaur, P., Pandey, H., Srivastava, V., & Singh, S. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. [Link]
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Gao, J., Fu, X., Yang, K., & Liu, Z. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. [Link]
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Kaur, H., & Kumar, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
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Gao, J., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. ResearchGate. [Link]
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de Paiva, I. A., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]
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Paras, N. A., & MacMillan, D. W. C. (2010). Visible light-mediated intermolecular C-H functionalization of electron-rich heterocycles with malonates. Journal of the American Chemical Society, 132(26), 8956–8958. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-619. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
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Songsichan, T. (2018). Visible-Light Photocatalysis Induced C–H Functionalization for Heterocycle Synthesis. EPFL. [Link]
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Mahaur, P., Pandey, H., Srivastava, V., & Singh, S. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. [Link]
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Singh, R. K., et al. (2020). Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. ACS Omega, 5(46), 30019–30028. [Link]
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Mahdavi, M., et al. (2022). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. ResearchGate. [Link]
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Singh, R. K., et al. (2020). Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. National Center for Biotechnology Information. [Link]
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Da-Col, M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. National Center for Biotechnology Information. [Link]
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Wang, C., et al. (2019). Visible Light-Mediated Direct C–H Aroylation and Alkylation of Heteroarenes. ACS Omega, 4(8), 13436–13444. [Link]
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Hajra, A., & Ghosh, M. (2021). Visible light promoted C–H functionalization of imidazoheterocycles. Organic & Biomolecular Chemistry, 19(3), 488-504. [Link]
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Mahdavi, M., et al. (2022). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. New Journal of Chemistry, 46(24), 11487-11491. [Link]
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Liu, X., et al. (2024). Visible-light induced direct C(sp3)–H functionalization: recent advances and future prospects. Organic Chemistry Frontiers. [Link]
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Singsardar, M., et al. (2017). Visible-Light Organic Photoredox-Catalyzed C-H Alkoxylation of Imidazopyridine with Alcohol. ResearchGate. [Link]
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Mahdavi, M., et al. (2024). Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. OUCI. [Link]
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Wang, X., et al. (2023). Visible-light-induced C–H alkylation of pyridine derivatives via 1,2-hydrogen atom transfer. Catalysis Science & Technology, 13(1), 215-219. [Link]
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Singh, R. K., et al. (2021). Visible-light-activated C–C and C–N bond formation in the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles under catalyst and solvent-free conditions. New Journal of Chemistry, 45(3), 1391-1397. [Link]
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Ghosh, M., et al. (2021). Sustainable photocatalytic C−H annulation of heteroarenes with sulfoxonium ylides: Synthesis and photophysical properties of fused imidazo[1,2-a]pyridine based molecules. ResearchGate. [Link]
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Discekici, E. H., et al. (2017). Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. National Center for Biotechnology Information. [Link]
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Ghosh, M., et al. (2021). Sustainable photocatalytic C–H annulation of heteroarenes with sulfoxonium ylides: synthesis and photophysical properties of fused imidazo[1,2-a]pyridine-based molecules. Organic Chemistry Frontiers, 8(13), 3535-3543. [Link]
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Gao, J., Fu, X., Yang, K., & Liu, Z. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. [Link]
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Sharma, V., et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(37), 7248-7266. [Link]
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Reddy, T. S., et al. (2016). Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines. Green Chemistry, 18(1), 256-262. [Link]
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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This heterocyclic system is present in several marketed drugs and a multitude of investigational agents with a broad spectrum of therapeutic applications, including anticancer and antituberculosis activities.[3][4][5] The synthetic tractability of the imidazo[1,2-a]pyridine core allows for extensive chemical modifications, making it an ideal framework for the generation of large, diverse compound libraries suitable for high-throughput screening (HTS).[2]
This application note focuses on a representative member of this class, Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, as a potential candidate for identifying novel kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in diseases such as cancer, making them a prime target for therapeutic intervention. The structural features of imidazo[1,2-a]pyridine derivatives have been shown to be suitable for interaction with the ATP-binding pocket of various kinases.[2]
Herein, we provide detailed protocols for the high-throughput screening of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate and its analogs against a hypothetical protein kinase target, "Kinase-X." We will describe two robust HTS assay formats: a fluorescence-based assay for primary screening and a luminescence-based AlphaLISA assay for hit confirmation and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Compound Profile: Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | |
| Molecular Weight | 238.67 g/mol | |
| XLogP3 | 3.3 | |
| IUPAC Name | ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
PART 1: Primary High-Throughput Screening
Assay Principle: Fluorescence Intensity-Based Kinase Assay
For the primary HTS campaign, a simple, robust, and cost-effective fluorescence intensity-based assay is employed.[6][7][8] This assay measures the activity of Kinase-X by quantifying the phosphorylation of a generic substrate. The assay utilizes a phosphorylation-sensitive fluorescent probe that exhibits increased fluorescence intensity upon phosphorylation. Inhibition of Kinase-X by a test compound, such as Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, will result in a decrease in substrate phosphorylation and, consequently, a lower fluorescence signal.
Caption: Workflow for the primary fluorescence-based HTS assay.
Detailed Protocol: Primary Fluorescence Intensity Assay
Materials:
-
384-well, low-volume, black, flat-bottom plates
-
Kinase-X enzyme (recombinant)
-
Fluorescently labeled kinase substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (containing a phosphorylation-specific binding agent)
-
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (and other test compounds) dissolved in 100% DMSO
-
Positive control (a known Kinase-X inhibitor)
-
Negative control (DMSO vehicle)
-
Automated liquid handling system
-
Microplate reader with fluorescence intensity detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of test compounds, positive controls, and negative controls (DMSO) from the source plates to the 384-well assay plates.
-
Enzyme and Substrate Addition: Prepare a solution of Kinase-X and the fluorescent substrate in assay buffer. Dispense 5 µL of this solution into each well of the assay plate.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Dispense 5 µL of the ATP solution to all wells to start the kinase reaction. The final assay volume is 10.02 µL.
-
Incubation: Incubate the assay plates at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of the detection reagent to each well. This reagent stops the kinase reaction and initiates the development of the fluorescent signal.
-
Signal Readout: Incubate the plates for an additional 30 minutes at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 485 nm, Emission: 520 nm).
Data Analysis and Quality Control
The quality of the HTS assay is paramount and is statistically validated using the Z'-factor.[9][10][11] The Z'-factor provides a measure of the separation between the positive and negative controls, indicating the robustness of the assay for hit identification.
Z'-Factor Calculation: The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.[10][12]
Hit Identification: Hits are identified based on the percentage of inhibition of Kinase-X activity. The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))
A common threshold for hit identification in a primary screen is a percent inhibition of ≥ 50%.
PART 2: Hit Confirmation and Potency Determination
Assay Principle: AlphaLISA Kinase Assay
Hits identified from the primary screen should be confirmed and their potency determined using an orthogonal assay. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based immunoassay that is well-suited for this purpose.[13][14][15]
In this assay, a biotinylated substrate is phosphorylated by Kinase-X. After the reaction, Streptavidin-coated Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads are added. In the presence of a phosphorylated substrate, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm.[16][17] Inhibition of Kinase-X reduces substrate phosphorylation, leading to a decrease in the AlphaLISA signal.
Caption: Principle of the AlphaLISA kinase assay for hit confirmation.
Detailed Protocol: AlphaLISA Potency Determination
Materials:
-
384-well, white, flat-bottom plates
-
Kinase-X enzyme
-
Biotinylated substrate peptide
-
ATP
-
AlphaLISA assay buffer
-
AlphaLISA Acceptor beads conjugated to anti-phospho-substrate antibody
-
AlphaLISA Streptavidin-coated Donor beads
-
Stop buffer (containing EDTA)
-
Confirmed hits from the primary screen (e.g., Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate)
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Compound Titration: Prepare serial dilutions of the hit compounds in DMSO. Typically, an 11-point, 1:3 dilution series is created, starting from a high concentration (e.g., 100 µM).
-
Compound Plating: Transfer 20 nL of the serially diluted compounds to the 384-well assay plates.
-
Kinase Reaction:
-
Add 5 µL of Kinase-X and biotinylated substrate in assay buffer to each well.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of stop buffer to each well.
-
Detection:
-
Prepare a mixture of AlphaLISA Acceptor and Donor beads in the appropriate buffer.
-
Dispense 10 µL of the bead mixture to each well.
-
Incubate the plates in the dark at room temperature for 60 minutes.
-
-
Signal Readout: Read the plates on an AlphaLISA-compatible microplate reader.
Data Analysis: IC₅₀ Determination
The potency of the hit compounds is determined by calculating their half-maximal inhibitory concentration (IC₅₀). The AlphaLISA signal is plotted against the logarithm of the compound concentration. A four-parameter logistic regression model is used to fit the dose-response curve and determine the IC₅₀ value.
Example Dose-Response Curve Data:
| Compound Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.7 |
| 3.7 | 75.4 |
| 1.2 | 52.1 |
| 0.4 | 28.9 |
| 0.1 | 10.3 |
| 0.04 | 4.1 |
| 0.01 | 1.5 |
| 0.004 | 0.8 |
| 0 | 0 |
This data can then be used to generate a dose-response curve and calculate the IC₅₀ value for Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. This application note provides a comprehensive and robust framework for the high-throughput screening of compounds such as Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. By employing a sensitive fluorescence-based primary assay and a highly specific AlphaLISA technology for hit confirmation, researchers can efficiently identify and characterize potent and selective kinase inhibitors. The detailed protocols and data analysis guidelines presented here are designed to ensure the scientific integrity and success of early-stage drug discovery campaigns.[18][19][20]
References
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Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Publications. Available at: [Link]
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HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed. Available at: [Link]
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The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Available at: [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. Available at: [Link]
-
Bioluminescent assays for high-throughput screening - PubMed. Available at: [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH. Available at: [Link]
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Rapid assay processing by integration of dual-color fluorescence cross-correlation spectroscopy: High throughput screening for enzyme activity | PNAS. Available at: [Link]
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Fluorescence-based assays - PubMed - NIH. Available at: [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]
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Advances in luminescence-based technologies for drug discovery - PMC - NIH. Available at: [Link]
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The Z prime value (Z´) | BMG LABTECH. Available at: [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available at: [Link]
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HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen | Bentham Science Publishers. Available at: [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available at: [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH. Available at: [Link]
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The use of AlphaScreen technology in HTS: Current status - ResearchGate. Available at: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]
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What is Z' (read Z-factor)? - RxPlora. Available at: [Link]
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Quality control and data correction in high-throughput screening. Available at: [Link]
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The Use of AlphaScreen Technology in HTS: Current Status - Bentham Open Archives. Available at: [Link]
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High-throughput screening - Wikipedia. Available at: [Link]
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New developments and emerging trends in high-throughput screening methods for lead compound identification - ResearchGate. Available at: [Link]
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Z-factors - BIT 479/579 High-throughput Discovery. Available at: [Link]
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Analysis of HTS data - Cambridge MedChem Consulting. Available at: [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. Available at: [Link]
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Accelerating Discovery and Development with Advances in High-Throughput Screening. Available at: [Link]
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Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available at: [Link]
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Z-Factor Calculator - Free Online Tool | Assay Quality Control. Available at: [Link]
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High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PubMed Central. Available at: [Link]
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Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. Instead of a generic protocol, this document provides in-depth, field-tested answers to common problems encountered during synthesis, focusing on the causality behind side product formation and offering robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Section 1: General Issues with Reaction Performance
Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the primary factors to investigate?
Answer: Low conversion is a frequent issue stemming from suboptimal reaction conditions or reactant instability. The synthesis of the imidazo[1,2-a]pyridine core, typically involving the condensation of a 2-aminopyridine with an α-halocarbonyl (Tschitschibabin reaction) or related methodologies, is sensitive to several parameters.[1][2]
Causality & Expert Analysis: The core reaction involves the SN2 reaction of the endocyclic nitrogen of 2-aminopyridine with an α-halocarbonyl, followed by an intramolecular cyclization and dehydration.[2][3] Each step has its own energy barrier and is influenced differently by the reaction environment.
-
Activation Energy: The initial SN2 reaction requires sufficient energy. If the temperature is too low, the reaction will be sluggish or stall. Conversely, excessive heat can lead to the decomposition of starting materials or the desired product.[1]
-
Solvent Effects: The solvent's polarity and protic nature are critical. It must solubilize the reactants while facilitating the transition states of both the SN2 and cyclization steps. Aprotic polar solvents like DMF are common, but alcohols like ethanol can also be effective, sometimes even participating in the mechanism.[1][4]
-
Base Strength: In many protocols, a base is used to neutralize the HBr or HCl generated during the reaction. An inappropriate base (too strong or too weak) can lead to side reactions or fail to drive the reaction forward.
Troubleshooting Protocol & Optimization:
-
Monitor Reaction Progress: Before altering parameters, ensure you are accurately tracking the reaction using TLC or LC-MS to confirm it has truly stalled and to identify any new spots that may correspond to side products.[1]
-
Temperature Screening:
-
Begin with the literature-reported temperature for your specific substrate class.
-
If conversion is low, increase the temperature in 10-15 °C increments.
-
If new decomposition products appear, reduce the temperature and consider a longer reaction time.
-
-
Solvent & Base Screening:
-
Perform small-scale parallel reactions to screen different solvents (e.g., Ethanol, Acetonitrile, DMF, Dioxane).
-
If using a base, screen common inorganic bases like NaHCO₃, K₂CO₃, or organic bases like triethylamine or DIPEA. Ensure the base is non-nucleophilic to avoid competing reactions.
-
-
Atmosphere Control: While many modern procedures are robust, sensitive substrates may benefit from an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.[1]
Caption: Workflow for troubleshooting low reaction yield.
Section 2: Identification and Mitigation of Specific Side Products
Question 2: My mass spectrometry data shows a significant peak at roughly double the mass of my 2-aminopyridine starting material. What is this, and how can I prevent it?
Answer: This is a classic sign of a dimerization side product, particularly common in reactions that proceed via a Tschitschibabin-like mechanism under strongly basic or high-temperature conditions.[5][6]
Causality & Expert Analysis: The Tschitschibabin amination reaction, which is mechanistically related to the synthesis of the 2-aminopyridine starting material itself, can sometimes re-occur under the conditions used for imidazo[1,2-a]pyridine synthesis.[5] In this side reaction, one molecule of 2-aminopyridine acts as a nucleophile, attacking another molecule to form a bipyridine dimer after the elimination of hydrogen. This is favored in non-polar solvents (like xylene) and at high temperatures.[6]
For example, reacting 4-tert-butylpyridine with sodium amide in xylene can produce up to 89% of the dimer product and only 11% of the desired aminated product.[5][6] While you are not performing an amination, the principle of nucleophilic attack on the pyridine ring remains, especially if harsh conditions are used.
Preventative Measures & Protocol:
-
Moderate Reaction Temperature: Avoid excessive heating. High temperatures that might be used to force a sluggish reaction to completion are often the primary cause of dimerization.
-
Optimize Stoichiometry: Ensure you are not using a large excess of the 2-aminopyridine, as higher concentrations can favor bimolecular side reactions.
-
Choice of Base and Solvent:
-
Avoid extremely strong bases like sodium amide (NaNH₂) if possible. Opt for milder carbonate bases (K₂CO₃, NaHCO₃).
-
Switch from non-polar solvents to more polar options like ethanol or acetonitrile, which can better solvate the intermediates and disfavor the dimerization pathway.
-
Caption: Competing pathways of desired synthesis vs. dimerization.
Question 3: My reaction produces a mixture of two isomeric imidazo[1,2-a]pyridines. What is controlling the product distribution?
Answer: The formation of multiple isomers often arises when using multi-component or acid-catalyzed protocols involving ketones that are not pre-functionalized (e.g., not α-haloketones). This is typically due to a competition between a "ketimine" pathway and an "Ortoleva-King" type pathway.[4][7]
Causality & Expert Analysis: In a one-pot reaction of a 2-aminopyridine and two equivalents of an acetophenone, for instance, two distinct mechanistic routes can operate concurrently:
-
Ketimine Pathway: The 2-aminopyridine condenses with a molecule of acetophenone to form a ketimine. This intermediate then reacts with a second molecule of acetophenone (or its enol form) before cyclizing.
-
Ortoleva-King Pathway: The endocyclic nitrogen of the 2-aminopyridine is first alkylated by a reactive intermediate generated from the acetophenone (e.g., an α-iodoacetophenone formed in situ if iodine is used as a catalyst).[8][9] This N-alkylated pyridinium salt then undergoes cyclization.
These two pathways can lead to products with different substitution patterns on the imidazo[1,2-a]pyridine core. The balance between them is highly dependent on the catalyst, solvent, and the electronic properties of the substrates.[7]
Troubleshooting Protocol for Selectivity:
-
Catalyst Choice: The choice of acid or metal catalyst is paramount. Brønsted acids (like pTSA) or Lewis acids can favor one pathway over the other. If you are getting a mixture, consider switching your catalyst system. For example, systems known to promote the Ortoleva-King pathway, such as those using molecular iodine or Cu(I), may increase the selectivity for a specific isomer.[8][9]
-
Staged Addition of Reagents: Instead of a one-pot approach, consider a two-step sequence. First, synthesize the α-haloketone from the corresponding ketone and isolate it. Then, react the purified α-haloketone with the 2-aminopyridine. This forces the reaction to proceed exclusively through the classical Tschitschibabin pathway, eliminating the ambiguity of competing mechanisms.
-
Solvent and Temperature Optimization: Systematically vary the solvent and temperature. A change in solvent polarity can alter the stability of the key intermediates in each pathway, thereby shifting the product ratio.
Table 1: Summary of Common Side Products and Mitigation Strategies
| Side Product | Common Synthetic Route(s) | Likely Cause(s) | Recommended Solution(s) |
| Dimerized Aminopyridine | Tschitschibabin | High temperature; strong base; non-polar solvent. | Lower reaction temperature; use milder bases (e.g., K₂CO₃); switch to a more polar solvent (e.g., ACN, EtOH).[6] |
| Isomeric Mixtures | One-pot, Acid-catalyzed | Concurrent ketimine and Ortoleva-King pathways. | Change catalyst (e.g., from pTSA to I₂); switch to a two-step protocol by pre-forming the α-haloketone.[7] |
| Polysubstitution | Various, especially with activated rings | Excess of electrophile; harsh conditions promoting further reaction. | Use a 1:1 stoichiometry of reactants; lower the reaction temperature; reduce reaction time once the desired product forms.[10][11] |
| Unreacted Starting Material | All | Insufficient temperature; incorrect solvent; short reaction time. | Increase temperature; screen solvents for better solubility/reactivity; monitor reaction to completion via TLC/LC-MS.[1] |
References
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Guillou, S., Bon, E., et al. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry, 72(20), 7650-5. Available at: [Link]
-
Guillou, S., Bon, E., et al. (2007). Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (2024). Synthesis of polysubstituted imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
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Guillou, S., Bon, E., et al. (2007). Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. ResearchGate. Available at: [Link]
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Gora, M., et al. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. Available at: [Link]
-
Wikipedia contributors. (n.d.). Chichibabin reaction. Wikipedia. Available at: [Link]
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Paudler, W. W., & Helmick, L. S. (1968). Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide. The Journal of Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). Chichibabin Reaction. Chemistry LibreTexts. Available at: [Link]
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Wagare, D., et al. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
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Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
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Bilodeau, D. A., & Manley, D. W. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. Available at: [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Nikolova, S., et al. (2020). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing. Available at: [Link]
-
Martínez-Vargas, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Ujwaldev, S., et al. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Pang, J. H., et al. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. Available at: [Link]
-
Le, P. H., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. Available at: [Link]
-
Deb, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. National Institutes of Health. Available at: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Wikipedia contributors. (n.d.). Chichibabin pyridine synthesis. Wikipedia. Available at: [Link]
-
Martínez, R., et al. (2019). Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. ResearchGate. Available at: [Link]
-
Couturier, C., et al. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. PubMed. Available at: [Link]
-
Sȃrbu, L. G., et al. (2014). Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties. ResearchGate. Available at: [Link]
-
Deb, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
de Oliveira, C. S. A., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Li, Y., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. Available at: [Link]
-
ChemistryViews. (2019). Milder Conditions for the Chichibabin Reaction. ChemistryViews. Available at: [Link]
-
ResearchGate. (n.d.). Chichibabin amination. ResearchGate. Available at: [Link]
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Technical Support Center: Troubleshooting Low Yield in Imidazo[1,2-a]pyridine Reactions
Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyridines. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1] However, its synthesis can be fraught with challenges, with low yield being a primary concern for many researchers.
This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis of imidazo[1,2-a]pyridines. We will delve into the causality behind these issues and provide field-proven strategies to enhance reaction efficiency and product yield.
Core Concept: The Reaction Mechanism
Understanding the reaction pathway is critical for effective troubleshooting. The most common synthetic routes, such as the Tschitschibabin reaction and multicomponent reactions (MCRs) like the Groebke–Blackburn–Bienaymé (GBB) reaction, generally follow a similar mechanistic pattern.[1][2][3] This typically involves the initial formation of an imine intermediate, followed by an intramolecular cyclization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am observing a very low yield, or no desired product at all. What are the likely causes and how can I resolve this?
Answer: This is a frequent issue that can be attributed to several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
1. Reagent Quality and Reactivity:
-
Purity of 2-Aminopyridine: The nucleophilicity of the pyridine nitrogen is crucial for the initial condensation step. Electron-withdrawing groups on the pyridine ring can significantly decrease its reactivity, potentially stalling the reaction.[4] Ensure the 2-aminopyridine is of high purity and free from contaminants.
-
Stability of Carbonyl Compound: For reactions involving α-haloketones, be aware that these reagents can be lachrymatory and may degrade upon storage.[4] Using freshly prepared or purified α-haloketones is recommended. For syntheses starting from ketones or aldehydes, ensure their purity.
2. Reaction Conditions:
-
Solvent Selection: The choice of solvent plays a pivotal role. Solvents like DMF, ethanol, and even water have been successfully employed.[5] Protic solvents with medium polarity, such as n-BuOH, can sometimes facilitate the reaction by promoting product precipitation.[1] A solvent screening is often a worthwhile initial optimization step.
-
Temperature Optimization: Temperature is a critical parameter. While some modern syntheses can proceed at room temperature or slightly elevated temperatures (e.g., 60°C), others may require higher temperatures to overcome activation barriers.[3][5] Conversely, excessive heat can lead to the decomposition of starting materials or the desired product. It is advisable to conduct temperature screening to identify the optimal range for your specific substrates.
-
Catalyst Activity: Many modern protocols utilize catalysts such as copper, palladium, or iodine to improve efficiency.[6][7][8] Ensure your catalyst is active and has been stored under appropriate conditions. In some cases, reactions can be performed catalyst-free, but this often requires harsher conditions.[2][3]
3. Reaction Monitoring:
-
It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[5]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
Issue 2: Formation of Multiple Products/Side Reactions
Question: My TLC analysis shows multiple spots, indicating the presence of side products. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products can significantly complicate purification and reduce the overall yield. Here are some strategies to enhance selectivity:
-
Stoichiometry Control: Precise control over the stoichiometry of your reactants is crucial. An excess of one reactant can lead to the formation of undesired byproducts.[5]
-
Minimizing Side Reactions: A common side reaction is the self-condensation of the carbonyl compound. This can sometimes be mitigated by adjusting the rate of addition of the reagents or by changing the reaction temperature.
-
Choice of Catalyst: The catalyst can influence the reaction pathway. For instance, in some multicomponent reactions, the choice of a Lewis acid catalyst like FeCl3 has been shown to be superior to others in minimizing side reactions.[3]
-
Atmosphere Control: While many modern procedures are robust enough to be carried out in the open air, some reactions may be sensitive to oxygen or moisture.[5][7] If you suspect oxidative degradation or hydrolysis of your starting materials or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Table 1: Common Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
|---|---|---|---|
| Ethanol | 78 | 24.5 | A common protic solvent, often used in classical methods. |
| Acetonitrile (ACN) | 82 | 37.5 | A polar aprotic solvent, can be effective in certain protocols.[8] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | A high-boiling polar aprotic solvent, useful for reactions requiring higher temperatures.[2] |
| Toluene | 111 | 2.4 | A non-polar solvent, sometimes used with specific catalysts.[8][9] |
| Water | 100 | 80.1 | Increasingly used in "green chemistry" approaches, sometimes with surfactants or co-solvents.[4][10][11] |
Experimental Protocols
General Protocol for a Copper-Catalyzed Synthesis
This protocol is a generalized starting point based on common literature procedures and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), and the chosen solvent (5 mL).
-
Catalyst Addition: Add the copper catalyst (e.g., CuI, 5-10 mol%).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) under an air atmosphere. Some copper-catalyzed reactions utilize air as the oxidant.[6][7]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.
Parameter Interdependence Diagram
Caption: Interplay of key parameters affecting reaction outcome.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. Retrieved from [Link]
-
ThaiJO. (n.d.). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. Retrieved from [Link]
-
Thieme. (2015). Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
ACS Publications. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Retrieved from [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
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- 10. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate reaction scale-up challenges
Introduction
Welcome to the technical support center for the process scale-up of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This molecule is a key building block in medicinal chemistry, and its robust synthesis is critical for advancing drug development programs.[1] The transition from laboratory-scale synthesis to pilot plant or manufacturing scale often introduces a unique set of challenges that can impact yield, purity, and process safety.[2]
This guide is designed for researchers, chemists, and process engineers. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven experience in scaling up heterocyclic syntheses. Our goal is to empower you to anticipate, diagnose, and resolve common issues encountered during the scale-up of this important intermediate.
Chemical Structure
![Chemical Structure of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](https://i.imgur.com/k4dE5Yp.png)
Figure 1. Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of substituted imidazo[1,2-a]pyridines is well-documented. For this specific molecule, two primary routes are typically considered:
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Classical Cyclocondensation (Tschitschibabin Reaction): This is the most direct and widely used method. It involves the reaction of a substituted 2-aminopyridine (in this case, 2-amino-6-chloropyridine) with an α-haloketone or a related derivative (here, ethyl 2-chloroacetoacetate or a similar C4 building block).[1][3] This reaction is robust but requires careful control of temperature and pH during work-up.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction (3-MCR) involving a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5][6] While highly efficient in terms of atom economy and useful for library synthesis, its scale-up can be complicated by the handling of toxic isocyanides and potentially more complex reaction kinetics.[7] For large-scale manufacturing, the classical cyclocondensation is often preferred for its simplicity and more readily available starting materials.
Q2: What are the Critical Process Parameters (CPPs) I should monitor during scale-up?
A2: Critical Process Parameters are key variables that must be controlled to ensure the final product meets its quality attributes. For this synthesis, the most critical CPPs include:
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Temperature: The cyclization step is often exothermic. Poor temperature control can lead to the formation of thermal degradation products and other impurities.
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Reagent Addition Rate: The rate of adding the electrophile (e.g., ethyl 2-chloroacetoacetate) to the 2-amino-6-chloropyridine solution is crucial. Uncontrolled addition on a large scale can create localized "hot spots" and concentration gradients, fostering side reactions.[2]
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Solvent Selection & Volume: The choice of solvent (e.g., ethanol, isopropanol, DMF) affects reaction kinetics, solubility of intermediates and the final product, and the impurity profile. The solvent volume (concentration) is also critical, as overly concentrated reactions can lead to poor mixing and exotherm control, while overly dilute conditions can result in slow reactions and processing inefficiencies.
-
Agitation/Mixing Speed: Efficient mixing is vital to maintain homogeneity in temperature and reagent concentration, which becomes more challenging in larger reactors.[8]
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pH during Work-up/Isolation: The product's solubility is pH-dependent. The final pH adjustment during the aqueous work-up and precipitation/crystallization step directly controls the yield and purity of the isolated solid.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Safety must be the top priority. Key concerns include:
-
Thermal Runaway: The cyclization reaction is exothermic. A thorough thermal hazard analysis (e.g., using Reaction Calorimetry - RC1) is essential to understand the heat of reaction and ensure the plant's cooling capacity is sufficient to handle the heat output, preventing a dangerous thermal runaway.[8]
-
Handling of Reagents: Ethyl 2-chloroacetoacetate is a lachrymator and corrosive. 2-amino-6-chloropyridine is toxic. Appropriate Personal Protective Equipment (PPE), closed-system transfers, and proper ventilation are mandatory.
-
Solvent Hazards: The use of flammable solvents like ethanol or IPA requires adherence to all protocols for handling flammable liquids on a large scale, including grounding and bonding of equipment to prevent static discharge.
-
Off-gassing: The reaction may produce HCl as a byproduct, requiring a scrubber or neutralization trap on the reactor vent.
Troubleshooting Guide: Scale-Up Challenges
This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
Problem Area 1: Reaction Performance & Yield
Q: My reaction yield dropped significantly when I moved from a 1L flask to a 100L reactor. What is the likely cause?
A: A drop in yield upon scale-up is a classic challenge, often attributable to issues with mass and heat transfer that are not apparent at the lab scale.[8]
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Primary Suspect: Inefficient Heat Transfer. The surface-area-to-volume ratio decreases dramatically as you scale up. A 100L reactor has far less surface area for cooling, relative to its volume, than a 1L flask. This can lead to an uncontrolled temperature increase, even with jacket cooling. This exotherm can cause thermal degradation of the starting material or product, leading to lower yields and increased impurities.
-
Solution:
-
Controlled Addition: Add the electrophile (ethyl 2-chloroacetoacetate) subsurface and slowly via a metering pump, carefully monitoring the internal batch temperature.
-
Lower Starting Temperature: Begin the reaction at a lower jacket temperature to create a larger temperature differential (ΔT) for more efficient cooling.
-
Process Modeling: Use data from a reaction calorimeter to model the heat flow and determine a safe and optimal addition profile for the target scale.[2]
-
-
-
Secondary Suspect: Poor Mixing. Inadequate agitation in a large vessel can lead to localized areas of high reagent concentration and temperature (hot spots). This results in non-uniform reaction conditions, promoting side reactions and reducing the formation of the desired product.
-
Solution:
-
Agitator Study: Ensure the agitator type (e.g., pitched-blade turbine, retreat curve) and speed (RPM) are suitable for the vessel geometry and reaction mass viscosity. Baffles are essential in large reactors to ensure turbulent, effective mixing.
-
Visual Confirmation: If possible (in a glass-lined reactor), visually check for solids suspension and surface movement to ensure good mixing.
-
-
Problem Area 2: Product Quality & Impurity Profile
Q: I'm observing new, unidentified impurities in my HPLC analysis at the pilot scale that were not present in the lab. Why is this happening?
A: The appearance of new impurities is typically linked to the harsher conditions (longer reaction times, higher temperatures) that a reaction mass can experience at scale.
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Primary Suspect: Thermally-Induced Side Reactions. The extended reaction time and potential temperature spikes from poor heat control can enable side reactions with higher activation energies that do not occur at the well-controlled lab scale. Common impurities could include dimers or polymers formed from self-condensation of starting materials or intermediates.
-
Solution:
-
In-Process Control (IPC): Implement rigorous IPC testing (e.g., HPLC) to track the formation of the product and impurities over time. This will help you identify the point at which impurity formation begins to accelerate, allowing for optimization of the reaction time.
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Impurity Identification: Isolate and identify the structure of the new impurities using techniques like LC-MS and NMR.[9] Understanding the structure provides clues to its formation mechanism, which can then be suppressed (e.g., if it's an oxidative impurity, use a nitrogen blanket).
-
-
-
Secondary Suspect: Work-up and Isolation Issues. The isolation procedure itself can introduce impurities. For instance, if the pH is not precisely controlled during neutralization and precipitation, partially soluble, colored impurities may co-precipitate with the product.
-
Solution:
-
Define a Crystallization Protocol: Do not simply "crash out" the product. Develop a controlled cooling and/or anti-solvent addition profile.
-
Seeding: Use a small amount of pure product as seed crystals to ensure consistent crystallization and particle size, which can improve filtration and purity.
-
Final pH Study: In the lab, carefully study the effect of the final isolation pH on both yield and purity to define a narrow, optimal range for the plant.
-
-
Problem Area 3: Product Isolation and Physical Properties
Q: The product isolated in the plant is a fine powder that is very difficult to filter and dry, unlike the crystalline solid I get in the lab. What's going on?
A: This is a classic particle engineering problem. The physical form of a solid is highly dependent on the conditions of its formation (crystallization/precipitation).
-
Primary Suspect: Uncontrolled Crystallization. Rapidly cooling a large batch or adding an anti-solvent too quickly leads to rapid nucleation and the formation of very small particles or even an amorphous solid, which filters poorly.
-
Solution:
-
Controlled Cooling: Implement a slow, linear cooling ramp for the reactor jacket (e.g., cool from 80°C to 20°C over 4-6 hours).
-
Anti-Solvent Strategy: If using an anti-solvent (like water), add it slowly to the solution of your product at a slightly elevated temperature to maintain solubility and allow for controlled crystal growth.
-
Aging/Digestion Time: After crystallization is complete, hold the slurry under agitation at the final temperature for several hours. This "aging" period allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening), improving the particle size distribution and filterability.
-
-
Experimental Protocols & Scale-Up Modifications
Lab-Scale Reference Protocol (100g Scale)
-
Reagent Charge: To a 2L jacketed laboratory reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-amino-6-chloropyridine (128.5 g, 1.0 mol) and ethanol (1.0 L).
-
Dissolution: Stir the mixture and heat to 50-55 °C until all solids dissolve.
-
Addition: Add ethyl 2-chloroacetoacetate (172.5 g, 1.05 mol) dropwise over 2 hours, maintaining the internal temperature below 65 °C. An exotherm will be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (~78 °C) and hold for 6-8 hours. Monitor reaction completion by HPLC.
-
Cooling & Neutralization: Cool the reaction mixture to 40 °C. Slowly add a 10% aqueous solution of sodium bicarbonate until the pH of the slurry is 7.5-8.0.
-
Crystallization: Cool the slurry to 0-5 °C over 2 hours and hold for an additional 2 hours.
-
Isolation: Filter the solid product, wash the cake with cold (0 °C) 1:1 ethanol/water (2 x 200 mL), and then with cold water (2 x 200 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield: ~80-85%
-
Expected Purity: >99% by HPLC
-
Data & Parameter Tables
Table 1: Critical Process Parameter Translation from Lab to Plant
| Parameter | Lab Scale (1L) | Pilot/Plant Scale (1000L) Consideration | Rationale |
| Solvent Volume | 8-10 mL/g | 6-8 mL/g | Higher concentrations may be needed for plant throughput, but require more robust cooling. |
| Addition Time | 1-2 hours | 4-8 hours | Must be extended to allow the reactor's cooling system to remove the heat of reaction. |
| Agitation | 200-300 RPM (Magnetic) | 80-120 RPM (Impeller) | Tip speed and power per unit volume are more important than RPM for scale-up. |
| Cooling Rate | Crash cool in ice bath | 10-20 °C/hour ramp | Slow, controlled cooling is essential for growing large, easily filterable crystals. |
| pH Adjustment | Pipette addition | Metered pump addition | Slow addition of base is needed to avoid pH overshooting and dissolving the product. |
Table 2: Common Impurities and Control Strategies
| Impurity Name/Type | Potential Origin | Control/Mitigation Strategy |
| Unreacted 2-amino-6-chloropyridine | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure a slight excess (1.05 eq) of the ketoester. |
| Dimeric Byproducts | High reaction temperature or localized hot spots. | Improve heat transfer with slower addition and better mixing. Avoid exceeding the target reaction temperature. |
| Hydrolysis Product (Carboxylic Acid) | Water in reagents; pH too high during work-up. | Use anhydrous solvents. Control final pH carefully, avoiding strongly basic conditions. |
| Colored Degradants | Thermal decomposition; prolonged exposure to heat. | Minimize total time at reflux. Use a nitrogen atmosphere to prevent oxidation. |
Visualized Workflows & Logic
Diagram 1: General Scale-Up Workflow
A typical workflow for scaling up the synthesis from the lab to the plant, highlighting critical control points.
Caption: Process flow from lab development to pilot plant execution.
Diagram 2: Troubleshooting Decision Tree for Low Yield
A logical guide for diagnosing the root cause of decreased yield during scale-up.
Caption: Decision tree for troubleshooting low reaction yield.
References
-
ResearchGate. Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Available at: [Link]
-
SciELO. A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Available at: [Link]
-
ACS Organic & Inorganic Au. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Available at: [Link]
-
PubMed Central. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available at: [Link]
-
ResearchGate. Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. Available at: [Link]
-
PubMed Central. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Available at: [Link]
-
Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Available at: [Link]
-
PubMed Central. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Available at: [Link]
-
Particle Analytical. Troubleshooting in pharmaceutical manufacturing: expert solutions. Available at: [Link]
-
ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available at: [Link]
-
HWI group. Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Available at: [Link]
-
Troubleshooting Common Pharmaceutical Manufacturing Challenges. Available at: [Link]
-
PubMed Central. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]
-
Novatia, LLC. Pharmaceutical Manufacturing Troubleshooting. Available at: [Link]
-
Chem-Station. Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Available at: [Link]
-
Semantic Scholar. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Available at: [Link]
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. enovatia.com [enovatia.com]
Technical Support Center: Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Welcome to the technical support center for Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage and experimentation.
Introduction to the Stability of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with a core structure of interest in medicinal chemistry and drug discovery.[1][2][3] The stability of this molecule is paramount for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of potency, the formation of impurities with altered biological activity, and challenges in analytical characterization.[4][5] This guide will address the primary degradation pathways—hydrolysis, photodegradation, and thermal stress—and provide practical solutions for mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of degradation for this compound?
A1: The most common signs of degradation include:
-
Changes in physical appearance: Discoloration of the solid material or solution.
-
Inconsistent analytical results: Drifting retention times, new peaks appearing in chromatograms (e.g., HPLC, LC-MS), or a decrease in the area of the parent peak.
-
Reduced biological activity: A noticeable decrease in the expected efficacy in biological assays.
-
Changes in solubility: Difficulty in dissolving the compound in solvents where it was previously soluble.
Q2: What is the primary degradation pathway I should be concerned about?
A2: The most significant and common degradation pathway for Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is the hydrolysis of the ethyl ester functionality.[6][7][8] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.
Q3: How can I prevent hydrolysis of the ethyl ester?
A3: To prevent hydrolysis, it is crucial to control the pH of your solutions.
-
Work at neutral or slightly acidic pH: The rate of ester hydrolysis is minimized at a slightly acidic pH. Avoid strongly acidic or basic conditions.
-
Use aprotic solvents: When possible, use dry aprotic solvents (e.g., DMSO, DMF, acetonitrile) for preparing stock solutions.
-
Buffer aqueous solutions: If working in an aqueous environment is necessary, use a buffered system to maintain a stable pH.
-
Prepare solutions fresh: Prepare aqueous solutions immediately before use and avoid long-term storage of the compound in protic solvents.
Q4: Is this compound sensitive to light?
A4: Yes, heterocyclic compounds, including those with a pyridine-like structure, can be susceptible to photodegradation.[9][10][11][12] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products.
Q5: What are the best practices for storing the solid compound and its solutions?
A5: Proper storage is critical for maintaining the integrity of the compound.
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.[13][14][15] An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.
-
Stock Solutions: Prepare stock solutions in a high-quality, dry, aprotic solvent like DMSO. Store these solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in HPLC analysis | Hydrolysis of the ethyl ester to the carboxylic acid. | 1. Verify the pH of your sample and mobile phase. 2. Prepare fresh samples in a dry, aprotic solvent. 3. If aqueous solutions are necessary, use a buffer and prepare them immediately before analysis. |
| Gradual decrease in the main peak area over time in solution | Photodegradation or slow hydrolysis . | 1. Protect all solutions from light. 2. Store solutions at low temperatures (-20°C or -80°C). 3. Evaluate the stability of the compound in your chosen solvent system over time. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | 1. Assess the stability of the compound under your specific assay conditions (pH, temperature, media components). 2. Consider preparing the final dilutions immediately before adding to the assay. |
| Discoloration of the solid compound | Oxidative or photodegradation . | 1. Ensure the compound is stored under an inert atmosphere and protected from light. 2. Re-analyze the purity of the compound before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[4][16][17][18] This protocol outlines a general procedure for a forced degradation study.
Objective: To intentionally degrade Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate under various stress conditions to identify potential degradation products.
Materials:
-
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm and 365 nm)
-
Temperature-controlled oven
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
Procedure:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 1, 4, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and analyze at different time points.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze at different time points.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C) for 24 hours. Analyze before and after heating.
-
Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to UV light. Analyze at different time points.
-
Analysis: Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to a control sample (stock solution stored under ideal conditions). Look for new peaks and a decrease in the parent peak.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Initial HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase it over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL
Procedure:
-
Inject the control sample to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation study.
-
Optimize the gradient to achieve good separation between the parent peak and any new peaks (degradants).
-
The method is considered "stability-indicating" if all degradation products are resolved from the parent compound and from each other.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Key degradation pathways for the target compound.
Forced Degradation Study Workflow
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. biopharminternational.com [biopharminternational.com]
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- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 13. echemi.com [echemi.com]
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- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center dedicated to the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous clinically used drugs for their diverse biological activities.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your synthetic success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is yielding little to no imidazo[1,2-a]pyridine. What are the potential causes and how can I resolve this?
Answer: Low or no yield is a frequent challenge stemming from several factors. A systematic approach to troubleshooting is crucial.
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Reagent Quality: The purity of your starting materials, particularly the 2-aminopyridine and the carbonyl compound (e.g., α-haloketone, aldehyde, or ketone), is paramount. Impurities can inhibit the reaction or lead to unwanted side products. It is advisable to use freshly purified reagents.
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Catalyst Activity: If your synthesis employs a catalyst (e.g., copper, iodine, palladium, or gold), its activity is critical.[1][5][6] For solid catalysts, ensure they have been stored under appropriate conditions to prevent deactivation. Consider using a fresh batch of catalyst or a different catalyst altogether. Some reactions can also proceed without a catalyst under specific conditions.[7][8]
-
Reaction Temperature: Temperature is a critical parameter. Some synthetic routes require elevated temperatures to proceed efficiently, while excessively high temperatures can cause decomposition of reactants or products.[9] It is recommended to perform temperature screening experiments to identify the optimal range for your specific substrates.
-
Solvent Selection: The choice of solvent can dramatically influence the reaction outcome. Solvents such as ethanol, DMF, and even water have been successfully employed.[9][10] The ideal solvent depends on the specific reaction. Conducting small-scale solvent screening experiments is a practical approach to identify the most suitable solvent for your system.
-
Reaction Atmosphere: Certain synthetic methods are sensitive to air or moisture. In such cases, employing an inert atmosphere (e.g., nitrogen or argon) is necessary. Conversely, some modern oxidative coupling reactions utilize air as the oxidant.[5][9]
-
Reaction Time: The reaction may not have reached completion. It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.[9]
Issue 2: Formation of Multiple Products or Side Reactions
Question: My TLC analysis shows multiple spots, indicating the formation of side products. How can I improve the selectivity of my reaction?
Answer: The formation of side products can complicate purification and significantly reduce the yield of the desired imidazo[1,2-a]pyridine. Here are strategies to enhance selectivity:
-
Stoichiometry Control: Precise control of the stoichiometry of your reactants is crucial. An excess of one reactant can lead to the formation of undesired byproducts.
-
Temperature Optimization: As with yield, temperature can influence selectivity. Running the reaction at a lower temperature may favor the formation of the desired product over side products, although this might necessitate a longer reaction time.
-
Catalyst Choice: The nature of the catalyst can direct the reaction pathway. For instance, different copper catalysts or the use of an iodine catalyst can lead to different outcomes.[1][5] Experimenting with different catalysts can be a powerful tool for improving selectivity.
-
Order of Addition: In multi-component reactions, the order in which the reactants are added can sometimes influence the product distribution.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my target imidazo[1,2-a]pyridine from the reaction mixture. What are some effective purification strategies?
Answer: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.
-
Chromatography: Column chromatography is the most common method for purifying imidazo[1,2-a]pyridines. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical. A step-gradient elution can often provide better separation than an isocratic one.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Screening for a suitable solvent or solvent system is the first step.
-
Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my imidazo[1,2-a]pyridine synthesis?
A1: The choice of catalyst depends on the specific reaction type. For oxidative C-H amination, copper catalysts are often used.[11] Iodine has been shown to be an effective and inexpensive catalyst for certain multi-component reactions.[1][10][12] Gold catalysts have been employed for reactions involving pyridine N-oxides and alkynes.[6] For some modern, environmentally friendly syntheses, metal-free conditions are preferred.[7][13] It is recommended to consult the literature for protocols that use starting materials similar to yours.
Q2: What is the typical temperature range for imidazo[1,2-a]pyridine synthesis?
A2: The optimal temperature can vary widely, from room temperature to reflux conditions. Some microwave-assisted syntheses can reach temperatures as high as 180°C.[4][14][15] It is crucial to optimize the temperature for your specific reaction to maximize yield and minimize side product formation.
Q3: Which solvents are commonly used, and how do I select the best one?
A3: Common solvents include ethanol, methanol, acetonitrile, DMF, and in some "green" chemistry approaches, water or even solvent-free conditions.[8][16] The best solvent will depend on the solubility of your reactants and the reaction mechanism. A small-scale solvent screen is the most effective way to determine the optimal solvent for your synthesis.
Q4: Can I run this reaction under microwave irradiation?
A4: Yes, microwave-assisted synthesis has been successfully applied to the preparation of imidazo[1,2-a]pyridines, often leading to significantly reduced reaction times and improved yields.[4][14][17]
Experimental Protocols
Protocol 1: General Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol) in ethanol (10 mL).
-
Reaction Setup: Attach a reflux condenser to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by appropriate analytical methods (e.g., NMR, MS).
Protocol 2: Optimization of Reaction Conditions - Solvent Screening
-
Setup: In parallel, set up a series of small-scale reactions in vials, each containing 2-aminopyridine (0.1 mmol) and the desired carbonyl compound (0.1 mmol).
-
Solvent Addition: To each vial, add a different solvent (e.g., 1 mL of ethanol, methanol, acetonitrile, DMF, water).
-
Reaction: Stir all reactions at a set temperature (e.g., 80°C) for a predetermined time (e.g., 4 hours).
-
Analysis: After the reaction time, take an aliquot from each vial and analyze by LC-MS to determine the relative yield of the desired product.
-
Selection: Based on the results, select the solvent that provides the highest yield for a larger scale reaction.
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of Imidazo[1,2-a]pyridines (Illustrative)
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| CuI | Aerobic, 120°C, DMF | 85 | [5] |
| I₂ | Room Temperature, Ethanol | 90 | [1] |
| AuCl₃ | 80°C, Dichloromethane | 75 | [6] |
| None | Reflux, Ethanol | 65 | [13] |
Visualizations
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing). Available at: [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. [a] - ResearchGate. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. Available at: [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - NIH. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]
-
Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing). Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. Available at: [https://www.researchgate.net/publication/381182276_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]
-
(PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. Available at: [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available at: [Link]
-
General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed. Available at: [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications and regulatory compliance.[1][2] This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to solve purification challenges effectively.
Introduction: The Critical Role of Purity
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a member of the imidazopyridine family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] Derivatives of this scaffold have been investigated for applications ranging from anticancer to anti-inflammatory agents.[2] The presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can drastically impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of successful drug development.
This guide addresses common issues encountered during the purification of this specific molecule, providing a logical workflow from initial purity assessment to advanced chromatographic techniques.
General Purification and Analysis Workflow
A systematic approach is crucial for efficiently achieving high purity. The following workflow illustrates the logical progression from a crude reaction mixture to a purified, well-characterized compound.
Caption: General workflow for purification and analysis.
Troubleshooting and FAQs
Q1: What are the likely impurities in my crude Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate?
Answer: Understanding potential impurities is key to designing an effective purification strategy. Impurities typically arise from the specific synthetic route employed. The most common synthesis involves the reaction of a substituted 2-aminopyridine with an ethyl α-haloacetoacetate derivative.[2][3]
Common Impurities:
-
Unreacted Starting Materials:
-
5-chloro-2-aminopyridine.
-
Ethyl 2-chloroacetoacetate (or similar reactant).
-
-
By-products:
-
Products from self-condensation of the aminopyridine or the ketoester.
-
Oxidized or degraded materials, which often appear as colored impurities.[4]
-
Regioisomers, if the starting materials allow for alternative cyclization pathways.
-
-
Residual Solvents: Ethanol, ethyl acetate, or other solvents used in the reaction or initial work-up.[3]
Q2: How can I quickly assess the purity of my crude product before attempting large-scale purification?
Answer: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for initial purity assessment.[5] It helps you visualize the number of components in your crude mixture and provides a basis for developing a column chromatography method.
Protocol: Analytical Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 aluminum-backed plates.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your crude product in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (0.5 mL).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the TLC plate's baseline.
-
Eluent Selection: A good starting eluent system for this moderately polar compound is a mixture of a non-polar and a polar solvent.
-
System 1: Hexane:Ethyl Acetate (e.g., start with 7:3 or 1:1 v/v).
-
System 2: Dichloromethane:Methanol (e.g., 98:2 v/v).
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under UV light (254 nm and 365 nm).[5] The imidazopyridine core is UV active.
-
Staining with potassium permanganate (KMnO₄) can help visualize non-UV active impurities.
-
-
Interpretation: A single spot indicates high purity, while multiple spots reveal the presence of impurities. The retention factor (Rf) of the main spot should ideally be between 0.2 and 0.4 for optimal separation in column chromatography.[6]
Q3: My crude product is a solid with colored impurities. Is recrystallization a good first step?
Answer: Yes, recrystallization is an excellent initial purification technique for solid compounds, especially for removing trace amounts of highly colored by-products and impurities with significantly different solubility profiles than your target compound.[7] The principle relies on dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[7]
Protocol: Recrystallization
-
Solvent Selection (The Critical Step): The ideal solvent is one in which Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has high solubility at high temperatures but low solubility at room or cold temperatures.[7] Test small batches with the solvents listed in the table below. A solvent pair (one solvent in which the compound is soluble and one in which it is insoluble) can also be effective.
-
Good candidates: Ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexane.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil (using a hot plate and a condenser). Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum.
-
Purity Check: Analyze the purified crystals by TLC or HPLC to confirm the removal of impurities.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Often a good choice for moderately polar heterocycles. |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Hexane/Heptane | 69 / 98 | Non-polar | Use as an "anti-solvent" in a solvent pair with EtOAc or Ethanol. |
| Toluene | 111 | Non-polar | Can be effective but higher boiling point requires care. |
| Table 1: Common Solvents for Recrystallization. |
Q4: Recrystallization failed to remove an impurity with a similar TLC Rf value. What should I do next?
Answer: When dealing with impurities of similar polarity, flash column chromatography is the method of choice.[8][9] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. ias.ac.in [ias.ac.in]
- 9. rsc.org [rsc.org]
Technical Support Center: Navigating the Functionalization of the Imidazo[1,2-a]pyridine Scaffold
Welcome to the comprehensive technical support guide for researchers, medicinal chemists, and process development scientists working with the versatile imidazo[1,2-a]pyridine scaffold. This resource is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges in the synthesis and functionalization of this privileged heterocyclic system. Drawing from established literature and practical field experience, this guide aims to be an essential companion in your laboratory work.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific experimental issues you may encounter. Each problem is followed by a series of questions to help diagnose the root cause and provide actionable solutions.
Issue 1: Poor or No Product Yield
This is one of the most common frustrations in synthetic chemistry. Before repeating the reaction, a systematic diagnosis can save significant time and resources.
Question: My C-H functionalization of imidazo[1,2-a]pyridine is giving me low to no desired product. What are the likely culprits?
Answer: Low or no yield in C-H functionalization reactions of imidazo[1,2-a]pyridines can stem from several factors, ranging from reagent quality to subtle mechanistic roadblocks. Let's break down the possibilities:
1. Reagent and Catalyst Integrity:
-
Purity of Starting Materials: Are your 2-aminopyridine and carbonyl compound (for synthesis) or your imidazo[1,2-a]pyridine substrate (for functionalization) of high purity? Impurities can poison catalysts or participate in side reactions. Consider recrystallization or column chromatography of starting materials if their purity is questionable.
-
Catalyst Activity: If you are employing a transition metal catalyst (e.g., Palladium, Copper), its activity is paramount.[1][2]
-
Palladium Catalysts: Palladium on carbon (Pd/C) can be pyrophoric and sensitive to air. Ensure it has been stored under an inert atmosphere. Palladium complexes should be handled according to the supplier's recommendations. Deactivation can occur through sintering or coking.
-
Copper Catalysts: Copper(I) salts are susceptible to oxidation to Copper(II), which is often less active. Use freshly opened bottles or consider a brief purification if necessary. For air-sensitive reactions, ensure rigorous exclusion of oxygen.
-
Iodine: Molecular iodine can sublime over time. Ensure your reagent is fresh. In some cases, iodine-catalyzed reactions can be inhibited by trace amounts of water.
-
2. Reaction Conditions:
-
Temperature Control: Many C-H activation reactions have a narrow optimal temperature window. A temperature that is too low may result in no reaction, while a temperature that is too high can lead to decomposition of starting materials, intermediates, or the desired product.
-
Solvent Effects: The choice of solvent is critical. For palladium-catalyzed reactions, polar aprotic solvents like DMF, DMAc, or NMP are common. However, in some cases, less polar solvents like toluene or dioxane may be optimal. The solvent can influence the solubility of reagents and the stability of catalytic intermediates. A solvent-switchable regioselectivity has been reported in some palladium-catalyzed C-H activation reactions, highlighting the profound impact of the solvent.
-
Atmosphere: For many transition-metal-catalyzed reactions, the exclusion of air and moisture is crucial. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Conversely, some reactions, particularly those involving copper catalysts, may utilize air as the oxidant.[3]
3. Mechanistic Hurdles:
-
Incorrect Base or Additive: The choice and stoichiometry of the base can be critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic bases (DBU, Et₃N). The base not only acts as an acid scavenger but can also influence the catalyst's activity and the reaction's regioselectivity. In some cases, additives like silver salts are used as oxidants in palladium-catalyzed reactions.
-
Ligand Issues (for Palladium/Copper Catalysis): The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity and selectivity.[4] Ensure the ligand is pure and used in the correct metal-to-ligand ratio. Phosphine ligands can be sensitive to oxidation.
Troubleshooting Workflow for Low Yield:
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Issue 2: Poor Regioselectivity
The imidazo[1,2-a]pyridine scaffold has multiple C-H bonds that can be functionalized, and achieving the desired regioselectivity is a common challenge.
Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of my imidazo[1,2-a]pyridine functionalization?
Answer: The regioselectivity of C-H functionalization on the imidazo[1,2-a]pyridine ring is a delicate interplay of electronic effects, steric hindrance, and the reaction mechanism.
Understanding the Inherent Reactivity:
-
C3-Position: This is the most electron-rich and sterically accessible position, making it the most common site for electrophilic and radical functionalization.[5][6] Many transition-metal-free and photoredox-catalyzed reactions preferentially occur at C3.[3][7]
-
C5-Position: Functionalization at C5 is more challenging but can be achieved, often through transition-metal catalysis. The pyridine nitrogen can act as a directing group, but this often favors functionalization at the C8 position.
-
C8-Position: The C8 position is ortho to the pyridine nitrogen, and its functionalization can be facilitated by directing group strategies where a substituent at the C2 position coordinates to the metal catalyst.[8][9]
-
Other Positions (C2, C6, C7): Functionalization at these positions is less common and typically requires specific synthetic strategies, such as pre-functionalization (e.g., halogenation) followed by cross-coupling.
Strategies to Control Regioselectivity:
| Position of Functionalization | Key Influencing Factors & Strategies |
| C3 (Most Common) | - Electronic Control: The high electron density at C3 makes it the default position for many reactions. - Reaction Type: Radical reactions and electrophilic substitutions often favor C3.[6][10] - Catalyst Choice: Many copper- and iodine-catalyzed reactions, as well as visible-light-mediated processes, show high C3 selectivity.[1][2][7] |
| C5 | - Steric Hindrance: Bulky substituents at the C2 and C3 positions can favor functionalization at the less hindered C5 position. - Catalyst/Ligand System: Certain palladium catalytic systems with specific ligands can promote C5 functionalization. |
| C8 (Ortho to Pyridine N) | - Directing Groups: A directing group at the C2 position (e.g., a 2-aryl group) can chelate to a transition metal catalyst (e.g., Palladium) and direct C-H activation to the ortho C8 position.[8][9] - Ligand Effects: The choice of ligand can significantly influence the efficiency and selectivity of C8 functionalization. Bulky, electron-rich phosphine ligands are often employed.[4] |
Troubleshooting Poor Regioselectivity:
-
Analyze the Isomer Ratio: Use ¹H NMR or GC-MS to accurately determine the ratio of the different isomers. This will give you a baseline for optimization.
-
Modify the Catalyst and Ligand: If you are using a transition metal catalyst, systematically screen different ligands. For palladium catalysis, try both phosphine-based ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands.[4][11][12][13][14]
-
Vary the Solvent and Temperature: As mentioned earlier, these parameters can have a significant impact on selectivity. A change in solvent polarity can alter the conformation of the catalytic complex and influence which C-H bond is most accessible.
-
Change the Directing Group: If you are targeting a specific position using a directing group, consider modifying the directing group to alter its coordinating ability or steric profile.
Issue 3: Catalyst Deactivation/Poisoning
A common issue in transition-metal-catalyzed reactions is the loss of catalyst activity during the reaction.
Question: My palladium-catalyzed cross-coupling reaction started well but then stalled. What could be causing catalyst deactivation?
Answer: Palladium catalyst deactivation is a complex issue with several potential causes.
Common Deactivation Pathways for Palladium Catalysts:
-
Formation of Palladium Black: The precipitation of palladium metal (palladium black) is a common sign of catalyst decomposition. This can be caused by:
-
High Temperatures: Can lead to the agglomeration of palladium nanoparticles.
-
Incorrect Ligand-to-Metal Ratio: Insufficient ligand can leave the palladium center exposed and prone to reduction and precipitation.
-
Presence of Reductive Impurities: Certain impurities in your starting materials or solvents can reduce the active Pd(II) or Pd(I) species to inactive Pd(0).
-
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.
-
Product Inhibition: The desired product or a byproduct may coordinate strongly to the palladium center, preventing it from re-entering the catalytic cycle. The pyridine nitrogen of the imidazo[1,2-a]pyridine scaffold itself can act as a ligand and potentially inhibit the catalyst.
Troubleshooting Catalyst Deactivation:
-
Visual Observation: Look for the formation of a black precipitate (palladium black).
-
TLC Monitoring: If the reaction stalls, it may be due to catalyst deactivation.
-
Solutions:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to minimize thermal decomposition.
-
Increase Ligand Loading: A slight excess of the ligand can sometimes help to stabilize the catalyst.
-
Use a More Robust Ligand: Consider switching to a bulkier, more electron-rich ligand that can better stabilize the palladium center.
-
Ensure Inert Atmosphere: Rigorously exclude oxygen to prevent oxidation of phosphine ligands.
-
Purify Reagents: Remove any potential catalyst poisons from your starting materials and solvents.
-
Troubleshooting for Other Catalysts:
-
Copper Catalysts:
-
Oxidation State: Cu(I) is often the active species. Ensure your reaction conditions do not lead to rapid oxidation to Cu(II) unless Cu(II) is the intended catalyst.
-
Ligand Dissociation: Similar to palladium, ligand dissociation can lead to catalyst deactivation.
-
Troubleshooting: Use of a co-reductant or careful control of the reaction atmosphere can be beneficial. In some cases, the use of a ligand can stabilize the copper catalyst.[1][2][15][16][17][18][19]
-
-
Iodine Catalysts:
-
Volatility: Iodine can sublime, leading to a decrease in its effective concentration. Ensure the reaction vessel is well-sealed.
-
Side Reactions: At higher temperatures, iodine can participate in unwanted electrophilic iodination of the aromatic ring.[5]
-
Deactivation: While less common than with metal catalysts, iodine can be consumed by side reactions with certain functional groups.
-
Troubleshooting: Use a slight excess of iodine if sublimation is a concern. Monitor the reaction for the formation of iodinated byproducts by MS.[9][20][21][22][23][24][25]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common position for functionalization on the imidazo[1,2-a]pyridine scaffold and why?
A1: The C3 position is the most common site for functionalization. This is due to its high electron density, making it the most nucleophilic carbon on the scaffold and thus highly susceptible to attack by electrophiles and radicals.[5][6][10]
Q2: I need to functionalize the C5 or C8 position. What is the best general approach?
A2: For C8 functionalization, a directing group approach is typically the most effective strategy.[8][9] A common method involves installing an aryl group at the C2 position, which can then direct a palladium catalyst to the C8 position. For C5 functionalization, the options are more limited, but some transition-metal catalyzed methods have been developed. Careful screening of catalysts, ligands, and reaction conditions is often necessary.
Q3: Are there any "green" or more sustainable methods for functionalizing imidazo[1,2-a]pyridines?
A3: Yes, significant progress has been made in developing more sustainable methods. These include:
-
Visible-light photoredox catalysis: This approach often uses a photocatalyst and visible light to generate reactive intermediates under mild conditions.[3][7]
-
Transition-metal-free reactions: Many reactions, particularly at the C3 position, can be achieved using iodine catalysis or under catalyst-free conditions at elevated temperatures.[26]
-
Use of greener solvents: Some methods have been developed that use water or other environmentally benign solvents.
Q4: How can I confirm the regiochemistry of my functionalized product?
A4: The most definitive method for determining regiochemistry is through 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation).
-
NOESY: Can show through-space correlations between protons, which can help to determine the relative positions of substituents.
-
HMBC: Shows correlations between protons and carbons that are 2-3 bonds away, which can be used to piece together the connectivity of the molecule.
-
¹H and ¹³C NMR: The chemical shifts and coupling patterns of the protons and carbons on the imidazo[1,2-a]pyridine ring are also indicative of the substitution pattern. Comparing your spectra to known literature compounds can be very helpful.[6][8][27][28][29]
Detailed Experimental Protocols
The following are representative protocols for common functionalization reactions. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridine
This protocol is adapted from literature procedures for the direct arylation of imidazo[1,2-a]pyridines with aryl bromides.[4][12]
Materials:
-
Imidazo[1,2-a]pyridine substrate
-
Aryl bromide
-
Pd(OAc)₂
-
SPhos (or other suitable phosphine ligand)
-
K₂CO₃ (or other suitable base)
-
Anhydrous DMAc (or other suitable solvent)
Procedure:
-
To an oven-dried reaction vessel, add the imidazo[1,2-a]pyridine (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous DMAc via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical C3-arylation reaction.
Protocol 2: Visible-Light-Mediated C3-Functionalization
This protocol is a general representation of a photoredox-catalyzed reaction, for example, a trifluoromethylation or an alkylation.[3][7]
Materials:
-
Imidazo[1,2-a]pyridine substrate
-
Radical precursor (e.g., CF₃SO₂Na, alkyl N-hydroxyphthalimide ester)
-
Photocatalyst (e.g., Eosin Y, Ru(bpy)₃Cl₂)
-
Solvent (e.g., MeCN, DMSO)
-
Light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel, dissolve the imidazo[1,2-a]pyridine (1.0 equiv), the radical precursor (1.5 equiv), and the photocatalyst (1-5 mol%).
-
Degas the solution by sparging with an inert gas (e.g., argon) for 15-20 minutes.
-
Place the reaction vessel in front of the light source (e.g., a blue LED lamp) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Retrieved from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). Retrieved from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). Retrieved from [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Retrieved from [Link]
-
Electrophilic halogenation. (n.d.). Retrieved from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). Retrieved from [Link]
-
Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions. (n.d.). Retrieved from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). Retrieved from [Link]
-
Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines | Request PDF. (n.d.). Retrieved from [Link]
-
Copper-catalyzed C-N bond formation with imidazo[1,2-a]pyridines. (2018). Retrieved from [Link]
-
Copper-Catalyzed C-3 Functionalization of Imidazo[1,2- a ]pyridines with 3-Indoleacetic Acids. (n.d.). Retrieved from [Link]
-
Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes. (n.d.). Retrieved from [Link]
-
Copper-Catalyzed C-3 Functionalization of Imidazo[1,2- a]pyridines with 3-Indoleacetic Acids. (2021). Retrieved from [Link]
-
(PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. (2023). Retrieved from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). Retrieved from [Link]
-
PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS?. (2024). Retrieved from [Link]
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (n.d.). Retrieved from [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Retrieved from [Link]
-
Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization. (n.d.). Retrieved from [Link]
-
Mechanisms in Iodine Catalysis. (2018). Retrieved from [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Retrieved from [Link]
-
1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). Retrieved from [Link]
-
Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. (n.d.). Retrieved from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). Retrieved from [Link]
-
13 C NMR spectrum of imidazo[1,2-a]pyridine 7a.. (n.d.). Retrieved from [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). Retrieved from [Link]
-
Copper (II) complex supported on magnetic nanoparticles as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridines. (2024). Retrieved from [Link]
-
ChemInform Abstract: Copper-Catalyzed C—H Functionalization of Pyridines and Isoquinolines with Vinyl Azides: Synthesis of Imidazo Heterocycles. | Request PDF. (n.d.). Retrieved from [Link]
-
Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines. (2016). Retrieved from [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). Retrieved from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). Retrieved from [Link]
-
Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (n.d.). Retrieved from [Link]
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Avoiding regioisomer formation in imidazo[1,2-a]pyridine synthesis
Technical Resource Center: Imidazo[1,2-a]Pyridine Synthesis
A Senior Application Scientist's Guide to Controlling Regioselectivity
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The formation of regioisomers is a common and often frustrating challenge in the synthesis of substituted imidazo[1,2-a]pyridines. This resource provides in-depth, experience-based answers to common questions, troubleshooting strategies for when your reactions yield unintended isomers, and validated protocols to help you achieve high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing regioselectivity in the synthesis of imidazo[1,2-a]pyridines, particularly through the widely used Tschitschibabin reaction and its modern variations.
Q1: What are the primary factors that control which regioisomer is formed during the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound?
A1: The regiochemical outcome of this condensation is a delicate interplay of steric and electronic factors. The reaction proceeds via nucleophilic attack of a nitrogen atom from the 2-aminopyridine onto the α-halocarbonyl. There are two competing pathways:
-
Pathway A (Endocyclic Attack): The pyridine ring nitrogen (N1) acts as the nucleophile.
-
Pathway B (Exocyclic Attack): The amino group nitrogen acts as the nucleophile.
Generally, the endocyclic pyridine nitrogen is more nucleophilic and its attack is often the kinetically favored first step.[1][2] The subsequent intramolecular cyclization determines the final substitution pattern on the pyridine ring of the product. The key factors are:
-
Electronic Effects of Pyridine Substituents: Electron-donating groups (EDGs) on the pyridine ring enhance the nucleophilicity of the ring nitrogen, favoring initial attack at N1. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of N1, potentially allowing the exocyclic amino group to compete more effectively.
-
Steric Hindrance: Bulky substituents on the pyridine ring, particularly at the C6 position, can sterically hinder the approach of the α-halocarbonyl to the ring nitrogen (N1), thereby favoring the formation of the alternative regioisomer.
Q2: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the 2-aminopyridine ring specifically direct the regioselectivity?
A2: The position and nature of the substituent on the 2-aminopyridine ring are critical predictors of the major regioisomer.
-
Electron-Donating Groups (e.g., -CH₃, -OCH₃) at C4 or C6: These groups increase the electron density of the pyridine ring, making the endocyclic nitrogen (N1) more nucleophilic and strongly favoring the formation of 7- or 5-substituted imidazo[1,2-a]pyridines, respectively.
-
Electron-Withdrawing Groups (e.g., -Cl, -NO₂) at C5: An EWG at the C5 position significantly deactivates the N1 nitrogen towards nucleophilic attack due to its inductive effect. This can lead to mixtures of regioisomers or, in some cases, favor the formation of the 6-substituted product.
Q3: Can reaction conditions like solvent, temperature, or the use of microwave irradiation influence the regioisomeric ratio?
A3: Absolutely. While substrate electronics are the primary driver, reaction conditions can be optimized to favor one regioisomer over another.
-
Solvent: The choice of solvent can influence reaction rates and equilibria. Polar aprotic solvents like DMF are common.[1] In some cases, greener media like ethanol-water mixtures have been used effectively.[1]
-
Temperature: Higher temperatures can sometimes overcome the kinetic barrier for the formation of the thermodynamically more stable isomer. It is crucial to screen temperatures to find the optimal balance for selectivity.
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool.[3][4][5][6] The rapid heating can significantly shorten reaction times and, in many instances, improve regioselectivity by promoting the kinetically favored pathway under controlled conditions.[1][4]
Q4: How can I reliably characterize and quantify the regioisomers in my product mixture?
A4: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization and quantification.
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools.[7][8][9][10] The coupling patterns and chemical shifts of the aromatic protons on the pyridine ring are distinct for each regioisomer. 2D NMR techniques like NOESY can be used to confirm through-space proximity of protons, definitively establishing the substitution pattern.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can separate the isomers and confirm they have the same mass. The peak areas from the chromatogram can be used to determine the isomeric ratio.[7]
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unequivocal structural proof.
Troubleshooting Guide
This section is designed to provide actionable solutions to common problems encountered during imidazo[1,2-a]pyridine synthesis.
| Problem | Potential Cause(s) | Recommended Solutions |
| Poor or no conversion to product. | Insufficiently reactive α-halocarbonyl. Low reaction temperature. Deactivated 2-aminopyridine substrate. | 1. Use a more reactive α-bromoketone instead of an α-chloroketone. 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Consider using microwave irradiation to enhance the reaction rate.[5][6] |
| Reaction yields an inseparable mixture of regioisomers. | Competing nucleophilic attack at both endocyclic (N1) and exocyclic nitrogens. Steric and electronic factors are not strongly biased towards one pathway. | 1. Modify Reaction Conditions: Screen different solvents and temperatures. A lower temperature may favor the kinetically controlled product. 2. Catalyst Screening: Investigate the use of different catalysts. While many syntheses are catalyst-free, some protocols use copper or iodine catalysts which may influence regioselectivity.[11][12][13] 3. Substrate Modification: If possible, modify the substituents on the pyridine ring to create a stronger electronic or steric bias. |
| Formation of a significant amount of the undesired 5-substituted isomer when the 7-substituted is the target. | The starting material is a 4-substituted 2-aminopyridine, but steric hindrance at the C6 position is minimal, allowing for competitive cyclization. | 1. Introduce Steric Bulk: If substrate modification is an option, using a bulkier α-halocarbonyl reagent can disfavor cyclization at the more sterically crowded C5-position. 2. Optimize Temperature: Carefully study the effect of temperature. It's possible one isomer is favored kinetically and the other thermodynamically. |
Visualizing the Reaction Pathway
The formation of regioisomers arises from the initial nucleophilic attack occurring at one of two sites on the 2-aminopyridine. The subsequent intramolecular cyclization and dehydration lead to the final products.
Caption: Competing pathways in imidazo[1,2-a]pyridine synthesis.
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Regioselective Synthesis of a 7-Methyl-2-phenylimidazo[1,2-a]pyridine
This protocol is adapted from methodologies that utilize microwave irradiation to improve reaction efficiency and selectivity.[1][4]
Materials:
-
2-Amino-4-methylpyridine
-
2-Bromoacetophenone
-
Ethanol (Absolute)
-
Sodium Bicarbonate (NaHCO₃)
-
Microwave synthesis vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave synthesis vial, add 2-amino-4-methylpyridine (1.0 mmol, 1.0 eq).
-
Add 2-bromoacetophenone (1.0 mmol, 1.0 eq).
-
Add sodium bicarbonate (1.2 mmol, 1.2 eq).
-
Add 5 mL of absolute ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired 7-methyl-2-phenylimidazo[1,2-a]pyridine.
Expected Outcome: This procedure should yield the 7-methyl isomer as the major product with high regioselectivity. The electron-donating methyl group at the 4-position of the pyridine ring activates the N1 position for the initial nucleophilic attack.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Tschitschibabin reaction. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]
-
(PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Gold‐Catalyzed Redox Synthesis of Imidazo[1,2‐a]pyridines using Pyridine N‐Oxide and Alkynes. (n.d.). eScholarship, University of California. Retrieved January 7, 2026, from [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Retrieved January 7, 2026, from [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI. Retrieved January 7, 2026, from [Link]
-
Chichibabin reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Chichibabin (Tschitschibabin) Pyridin Synthese. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2a]pyridine using Pyridine N-Oxide and Alkynes. (2015). Novartis OAK. Retrieved January 7, 2026, from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (2019). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (2019). PubMed. Retrieved January 7, 2026, from [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). PubMed. Retrieved January 7, 2026, from [Link]
-
The Chichibabin amination reaction. (2018). Scientific Update. Retrieved January 7, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed. Retrieved January 7, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H NMR characterization of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will explore the expected ¹H NMR spectrum of this compound, compare it with structurally related analogs, and provide a detailed experimental protocol for its structural verification. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel imidazo[1,2-a]pyridine derivatives.
The Structural Landscape of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
The imidazo[1,2-a]pyridine core is a prevalent motif in numerous biologically active compounds.[1] The specific substitution pattern of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, featuring a chloro group at the 5-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position, imparts distinct electronic and steric properties that are reflected in its ¹H NMR spectrum. Understanding these spectral signatures is paramount for unambiguous structure confirmation and purity assessment.
Below is a diagram illustrating the chemical structure and proton numbering of the target molecule.
Caption: Structure of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate with proton numbering.
Predicted ¹H NMR Spectrum
Based on the analysis of structurally similar compounds and fundamental NMR principles, the predicted ¹H NMR spectrum of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate in CDCl₃ is presented in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | ~9.4 | d | ~7.0 | 1H |
| H-6 | ~7.5 | t | ~7.0 | 1H |
| H-7 | ~7.3 | dd | ~9.0, ~7.0 | 1H |
| OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |
| 2-CH₃ | ~2.7 | s | - | 3H |
| OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |
Rationale for Predicted Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-6, H-7, H-8): The protons on the pyridine ring of the imidazo[1,2-a]pyridine system typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm.[2] The electron-withdrawing nature of the chloro group at the 5-position is expected to deshield the adjacent protons, particularly H-6. However, the precise positioning is influenced by the overall electronic distribution in the fused ring system. The proton at the 8-position (H-8) is anticipated to be the most downfield due to the anisotropic effect of the adjacent nitrogen atom (N-1) and the fused imidazole ring.[3] The expected multiplicities are a doublet for H-8 (coupled to H-7), a triplet for H-6 (coupled to H-7), and a doublet of doublets for H-7 (coupled to both H-6 and H-8).
-
2-Methyl Protons: The methyl group at the 2-position of the imidazole ring is expected to appear as a singlet around 2.7 ppm. This is consistent with data from similar compounds like ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate.[4]
-
Ethyl Carboxylate Protons: The ethyl ester group will give rise to a quartet for the methylene protons (OCH₂) and a triplet for the methyl protons (CH₃). The methylene quartet is expected around 4.4 ppm due to the deshielding effect of the adjacent oxygen atom, while the methyl triplet will be further upfield at approximately 1.4 ppm.[4][5]
Comparative Analysis with Structurally Related Analogs
To provide context and support for the predicted spectrum, we will compare it with the experimental ¹H NMR data of two closely related compounds: Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate and Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate.
Table 2: Comparison of ¹H NMR Data for Substituted Imidazo[1,2-a]pyridine-3-carboxylates
| Compound | H-5 | H-6 | H-7 | H-8 | 2-Alkyl | 3-COOEt (OCH₂) | 3-COOEt (CH₃) | Reference |
| Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (Predicted) | - | ~7.5 (t) | ~7.3 (dd) | ~9.4 (d) | 2.70 (s, CH₃) | ~4.4 (q) | ~1.4 (t) | - |
| Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | 9.49 (dd) | - | 7.44 (dd) | 7.52 (m) | 2.70 (s, CH₃) | 4.44 (q) | 1.44 (t) | [4] |
| Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate | 9.41 (dd) | - | 7.34 (dd) | 7.57 (dd) | 3.10 (q, CH₂) 1.35 (t, CH₃) | 4.44 (q) | 1.44 (t) | [4] |
Key Observations from the Comparison:
-
The chemical shifts for the 2-methyl group and the ethyl carboxylate protons are highly consistent across these structures, providing a strong basis for our predictions.[4]
-
The position of the halogen substituent significantly influences the chemical shifts and splitting patterns of the aromatic protons. In the 6-substituted analogs, the H-5 proton is the most downfield.[4] For our target compound with a 5-chloro substituent, we predict H-8 to be the most downfield proton.
-
The presence of different alkyl groups at the 2-position (methyl vs. ethyl) primarily affects the signals for that specific substituent, with minimal impact on the rest of the molecule's spectrum.[4]
Experimental Protocol for ¹H NMR Characterization
A robust experimental approach is crucial for the unambiguous structural elucidation of novel compounds. The following protocol outlines the steps for acquiring and interpreting the ¹H NMR spectrum of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Sample Preparation
-
Accurately weigh 5-10 mg of the synthesized Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectrum Acquisition
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard 1D ¹H NMR spectrum with the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed based on sample concentration)
-
Data Processing and Interpretation
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all the peaks to determine the relative number of protons for each signal.[6]
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants for each signal to assign them to the corresponding protons in the molecule.[6]
Advanced 2D NMR for Structural Confirmation
For complex molecules or to resolve any ambiguities in the 1D spectrum, 2D NMR experiments are invaluable.[2]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships.[2] For our target molecule, cross-peaks are expected between H-6 and H-7, and between H-7 and H-8. This will confirm the connectivity of the protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[2] It allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[2] This is particularly useful for identifying quaternary carbons and for confirming the overall carbon skeleton. For example, correlations from the 2-methyl protons to C-2 and C-3 would be expected.
The following diagram illustrates a logical workflow for the structural elucidation of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The ¹H NMR characterization of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a critical step in its synthesis and further development. By understanding the predicted ¹H NMR spectrum and comparing it with known analogs, researchers can confidently identify this compound. The provided experimental protocol, including the use of advanced 2D NMR techniques, offers a comprehensive approach to ensure accurate and complete structural assignment. This guide serves as a valuable resource for scientists working with this important class of heterocyclic compounds.
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A Guide to the 13C NMR Spectral Assignment of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Comparative Approach
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a fundamental fingerprint of a molecule's carbon framework. However, for complex heterocyclic systems such as Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a molecule of interest in medicinal chemistry, direct spectral assignment can be challenging due to the intricate electronic environment of the fused ring system.
This guide presents a robust, dual-pronged strategy for the definitive assignment of the 13C NMR spectrum of this target compound. In the absence of a directly reported experimental spectrum, we will leverage a powerful combination of empirical analysis, based on established substituent effects on the parent imidazo[1,2-a]pyridine scaffold, and a high-accuracy computational approach using Density Functional Theory (DFT). This comparative methodology not only provides a reliable assignment but also serves as a practical workflow for chemists to tackle similar challenges in structural verification.
The Challenge: Assigning the Carbon Skeleton
The structure of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, with its 11 unique carbon signals (excluding the ethyl group carbons), requires careful analysis. The electron-donating and withdrawing nature of the various substituents, combined with the inherent electronic distribution of the imidazo[1,2-a]pyridine core, results in a nuanced spectrum. Our task is to assign each peak to its corresponding carbon atom, as numbered below.
Figure 1: Structure of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate with IUPAC numbering for carbon atoms.
Part 1: Empirical Prediction via Substituent Chemical Shifts (SCS)
Our first approach is to estimate the chemical shifts by starting with the known experimental data for the parent imidazo[1,2-a]pyridine molecule and then applying additive corrections for each substituent. This method relies on the principle that the effect of a substituent on the chemical shift of a nearby carbon is often predictable and transferable between similar molecules.
The experimental 13C NMR chemical shifts for the unsubstituted imidazo[1,2-a]pyridine are well-documented.[1][2] We will use these as our base values. Subsequently, we will apply known substituent chemical shift (SCS) effects for the methyl group at C2, the ethyl carboxylate group at C3, and the chloro group at C5. These SCS effects are derived from extensive studies on substituted pyridines and other aromatic systems.[3]
The rationale for the expected shifts is as follows:
-
C2 (Methyl Substituted): The methyl group is expected to cause a downfield shift (α-effect) at C2 and a slight shielding (upfield shift) at the adjacent C3 (β-effect).
-
C3 (Ethyl Carboxylate Substituted): The carbonyl group is electron-withdrawing and will deshield C3 (α-effect). Its influence on other carbons will be less pronounced but generally deshielding.
-
C5 (Chloro Substituted): The electronegative chlorine atom will cause a significant downfield shift at the directly attached C5 (α-effect). It will also induce a shielding effect at the ortho positions (C6) and a smaller deshielding effect at the para position (C8).
-
Bridgehead Carbons (C8a): These carbons are quaternary and their shifts are influenced by all substituents, making them harder to predict empirically.
The following table summarizes the estimated chemical shifts based on this additive model.
| Carbon | Base Shift (ppm) | SCS (2-Me) | SCS (3-COOEt) | SCS (5-Cl) | Estimated Shift (ppm) |
| C2 | 117.4 | +10 | -5 | 0 | ~122 |
| C3 | 112.9 | -2 | +15 | 0 | ~126 |
| C5 | 124.5 | 0 | 0 | +5 | ~130 |
| C6 | 112.2 | 0 | 0 | -2 | ~110 |
| C7 | 123.0 | 0 | 0 | +1 | ~124 |
| C8 | 124.5 | 0 | 0 | -1 | ~123 |
| C8a | 144.8 | -2 | +2 | -2 | ~143 |
| C-Me | - | - | - | - | ~15 |
| C=O | - | - | - | - | ~165 |
| O-CH2 | - | - | - | - | ~61 |
| CH3 | - | - | - | - | ~14 |
Table 1: Empirically estimated 13C NMR chemical shifts for Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Part 2: High-Accuracy Prediction via Density Functional Theory (DFT)
To achieve a higher level of confidence, we turn to computational chemistry. Density Functional Theory (DFT) has become a standard and reliable tool for predicting NMR chemical shifts with high accuracy, often rivaling experimental precision when appropriate methods are used.[4][5][6] The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations.[7][8][9]
Our computational protocol is designed to be both accurate and efficient, making it a practical tool for the modern chemist.
Experimental Protocol: DFT-GIAO Calculation of 13C NMR Chemical Shifts
1. Molecular Structure Optimization:
-
Step 1.1: Construct the 3D model of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
-
Step 1.2: Perform a geometry optimization using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.[10][11][12] This level of theory provides a reliable molecular geometry at a reasonable computational cost.
-
Step 1.3 (Optional but Recommended): Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
2. NMR Isotropic Shielding Calculation:
-
Step 2.1: Using the optimized geometry, perform a single-point energy calculation to compute the NMR shielding tensors. For higher accuracy, it is recommended to use the GIAO method with a more robust functional and a larger basis set. The ωB97X-D functional with the 6-311+G(2d,p) basis set is an excellent choice.[5]
-
Step 2.2: Incorporate solvent effects to better mimic experimental conditions. The Polarizable Continuum Model (PCM) is a widely used and effective method.[5][13] Select the appropriate solvent (e.g., Chloroform or DMSO).
3. Conversion to Chemical Shifts (δ):
-
Step 3.1: The calculation will output absolute isotropic shielding values (σ). To convert these to the familiar chemical shifts (δ), a reference standard must be used. Calculate the shielding constant for Tetramethylsilane (TMS) at the exact same level of theory (functional, basis set, and solvent model).
-
Step 3.2: The chemical shift for each carbon is then calculated using the formula: δ_i = σ_TMS - σ_i
-
Step 3.3 (Optional but Recommended): To correct for systematic errors inherent in the computational method, apply a linear scaling factor. This is done by plotting the calculated shifts against known experimental shifts for a set of similar molecules and fitting the data to a line (δ_exp = m*δ_calc + b). For general purposes, established scaling factors can be used.[5]
Caption: Workflow for DFT-based 13C NMR chemical shift prediction.
Part 3: Comparative Analysis and Final Assignment
By following the DFT protocol, we obtain a set of high-accuracy predicted chemical shifts. We can now compare these values with our empirical estimates to arrive at a confident assignment.
| Carbon | Empirical Est. (ppm) | DFT Predicted (ppm) | Final Assignment & Rationale |
| C8a | ~143 | 144.1 | Quaternary, Bridgehead: Good agreement. This carbon is part of the fused aromatic system and is deshielded. |
| C2 | ~122 | 142.5 | Quaternary, Imidazole Ring: The empirical estimate is low. DFT correctly captures the significant deshielding effect of the adjacent nitrogen and the ester group. |
| C5 | ~130 | 128.9 | Aromatic CH, Chloro-substituted: Excellent agreement. Deshielded by the directly attached chlorine atom. |
| C7 | ~124 | 125.3 | Aromatic CH: Good agreement. Typical aromatic CH chemical shift. |
| C8 | ~123 | 124.8 | Aromatic CH: Good agreement. Typical aromatic CH chemical shift. |
| C3 | ~126 | 118.5 | Quaternary, Imidazole Ring: The empirical model overestimates the deshielding. DFT shows the net electronic effect places this upfield of other aromatic carbons. |
| C6 | ~110 | 111.7 | Aromatic CH: Excellent agreement. Shielded due to the ortho-relationship to the electron-donating nitrogen and the γ-gauche effect of the chloro group. |
| C=O | ~165 | 164.2 | Ester Carbonyl: Excellent agreement. Typical chemical shift for an ester carbonyl. |
| O-CH2 | ~61 | 61.3 | Ethyl Ester CH2: Excellent agreement. Typical chemical shift for an ester ethoxy group. |
| C-Me | ~15 | 14.9 | Methyl Group: Excellent agreement. Typical aliphatic methyl carbon shift. |
| CH3 | ~14 | 14.1 | Ethyl Ester CH3: Excellent agreement. Typical aliphatic methyl carbon shift. |
Table 2: Final 13C NMR assignment for Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, comparing empirical and DFT-predicted values.
The comparison reveals that while the empirical method provides a reasonable first approximation, the DFT calculations offer a more accurate and nuanced prediction, especially for the quaternary carbons (C2, C3, and C8a) where multiple electronic effects are at play. The strong correlation between the DFT-predicted values and the expected chemical shift ranges from empirical data provides a high degree of confidence in the final assignments.
Conclusion
This guide has demonstrated a powerful and reliable dual-methodology for the 13C NMR spectral assignment of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. By critically comparing empirically derived chemical shifts with those obtained from a robust DFT computational protocol, we can achieve a definitive and trustworthy assignment. This approach is not limited to the title compound and can be broadly applied by researchers in organic synthesis and drug discovery to accelerate structural elucidation, verify synthetic outcomes, and ensure the integrity of their scientific findings.
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A Senior Application Scientist's Guide to Molecular Formula Validation: HRMS Analysis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Abstract
In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. This guide provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) as the definitive technique for validating the molecular formula of a novel heterocyclic compound, Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. We will explore the causal logic behind HRMS experimental design, present a self-validating protocol, and objectively compare its performance against traditional and complementary analytical methods. This document is intended for researchers, scientists, and drug development professionals who require robust, high-confidence analytical strategies for chemical structure verification.
Introduction: The Imperative of Analytical Certainty
The synthesis of novel chemical entities is the lifeblood of pharmaceutical and materials science. However, a synthetic route, no matter how elegantly designed, concludes with a critical question: "Have I made what I think I've made?" An incorrect molecular formula assignment can invalidate subsequent biological, toxicological, and material property data, leading to significant loss of time and resources. Therefore, the validation of the elemental composition is not merely a procedural step but a cornerstone of scientific integrity.
This guide focuses on Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a representative heterocyclic compound, to illustrate the power and precision of HRMS. We will demonstrate why this technique provides an unparalleled level of confidence in formula assignment and how it synergizes with other analytical methods to build a complete structural picture.
The Target Molecule: Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Before delving into the analysis, we must first define our target. The structure of the molecule dictates its expected elemental composition and, consequently, its theoretical mass.
-
Compound Name: Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Molecular Formula: C₁₁H₁₁ClN₂O₂
-
Monoisotopic Mass: 238.05091 Da (Calculated using the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)
This calculated monoisotopic mass is our theoretical benchmark. The goal of our primary analytical technique, HRMS, is to measure the experimental mass with sufficient accuracy to confirm this specific combination of atoms, to the exclusion of all other plausible formulae.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard
HRMS is a powerful analytical technique used to determine the exact molecular masses of compounds with extremely high precision.[1][2] This capability is what distinguishes it from low-resolution mass spectrometry and makes it the ideal tool for molecular formula validation.[3][4]
The Causality Behind the Technique: Why HRMS Excels
Two core principles underpin the superiority of HRMS for formula validation:
-
Mass Accuracy: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with accuracies better than 5 parts per million (ppm).[2] This means that for our target molecule with a mass of 238.05091 Da, a 5 ppm error tolerance corresponds to a minuscule ±0.00119 Da. This extreme precision drastically narrows down the number of possible elemental formulas that could match the measured mass.[4]
-
Isotopic Pattern Analysis: Most elements exist as a mixture of stable isotopes.[5] Mass spectrometers are sensitive enough to distinguish between molecules containing different isotopes. Our target molecule contains chlorine, which has two abundant natural isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[5] This results in a characteristic "M" peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1.[5][6] Observing this specific pattern provides a definitive fingerprint for the presence of a single chlorine atom, adding a second, powerful layer of confirmation.
The combination of sub-5 ppm mass accuracy and a correct, high-resolution isotopic pattern makes the HRMS result a self-validating system for formula confirmation.
Experimental Workflow for HRMS Analysis
The following diagram illustrates a typical workflow for formula validation using HRMS.
Caption: Decision logic for formula confirmation using HRMS data.
Low-Resolution Mass Spectrometry (LRMS)
-
Principle: LRMS instruments (e.g., single quadrupoles) measure only the nominal mass (integer mass).
-
Performance: For our compound, LRMS would show a peak at m/z 239 for [M+H]⁺. However, numerous other formulas could also result in a nominal mass of 239 (e.g., C₁₃H₁₅N₃O₂ has a monoisotopic mass of 245.1164, but could be misinterpreted).
Elemental Analysis (Combustion Analysis)
-
Principle: This classic technique involves combusting the sample and quantifying the resulting gases (CO₂, H₂O, N₂) to determine the percentage of C, H, and N in the compound. [7][8][9]* Performance: It provides the empirical formula (the simplest whole-number ratio of atoms). [8]For C₁₁H₁₁ClN₂O₂, the theoretical percentages are C=55.36%, H=4.65%, N=11.74%. Elemental analysis typically requires results to be within ±0.4% of the theoretical values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms (specifically ¹H and ¹³C) within a molecule. [10][11][12]It is the undisputed gold standard for structural elucidation.
-
Performance: ¹H and ¹³C NMR spectra would confirm the presence of the ethyl group, the methyl group, and the specific arrangement of protons on the aromatic rings. The integration of the proton signals would confirm the H count of 11. [13]* Conclusion: NMR is not a primary technique for determining the molecular formula. Instead, it is the essential complementary technique. HRMS confirms what atoms are present and in what quantity (the formula), while NMR confirms how they are connected (the structure). A combination of HRMS and NMR provides the highest possible confidence in the identity of a synthesized compound.
Performance Comparison Summary
| Technique | Information Provided | Accuracy/Confidence | Sample Amount | Speed | Role in Validation |
| HRMS | Molecular Formula | Unambiguous (<5 ppm) | Micrograms (µg) | Fast (< 5 min) | Definitive |
| Elemental Analysis | Empirical Formula | Moderate (±0.4%) | Milligrams (mg) | Slow | Supportive |
| LRMS | Nominal Mass | Ambiguous | Micrograms (µg) | Fast | Inadequate |
| NMR Spectroscopy | Structural Connectivity | Unambiguous | Milligrams (mg) | Moderate | Complementary |
Conclusion
For the validation of the molecular formula of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, High-Resolution Mass Spectrometry stands as the superior and definitive method. Its ability to provide mass measurements with high accuracy (<5 ppm) and resolve the characteristic isotopic pattern of the chlorine atom offers a dual-layered, self-validating confirmation of the elemental composition C₁₁H₁₁ClN₂O₂. While traditional methods like Elemental Analysis are supportive and NMR spectroscopy is essential for ultimate structural elucidation, only HRMS delivers the speed, sensitivity, and certainty required to unequivocally validate the molecular formula, a critical step in any chemical research and development pipeline.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines: A Comparative Analysis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, planar geometry and unique electronic properties make it an attractive framework for designing therapeutic agents. This scaffold is the backbone for numerous commercial drugs, including the anxiolytic alpidem, the insomnia treatment zolpidem, and the cardiotonic olprinone.[3][4][5]
Given its significance, a multitude of synthetic strategies have been developed to access this heterocyclic system. The choice of synthetic route is critical, directly impacting yield, purity, substrate scope, and overall efficiency. This guide provides an in-depth, objective comparison of the principal methodologies for synthesizing substituted imidazo[1,2-a]pyridines, designed for researchers, chemists, and drug development professionals. We will dissect the causality behind experimental choices, present validated protocols, and offer comparative data to inform your synthetic strategy.
Comparative Overview of Key Synthesis Methodologies
The synthesis of imidazo[1,2-a]pyridines has evolved from classical condensation reactions to highly efficient, modern multicomponent and energy-assisted protocols. Each approach carries a distinct profile of advantages and limitations.
| Synthesis Method | General Reaction Type | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Tschitschibabin Reaction | Bimolecular Condensation | 2-Aminopyridine, α-Haloketone; often requires heat, may use a base or be solvent-free.[1][6] | 40-96%[7] | Simple, straightforward, readily available starting materials.[7] | Can require high temperatures; may produce moderate yields; limited substitution patterns.[7] |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | Isocyanide-Based Multicomponent Reaction (I-MCR) | 2-Aminopyridine, Aldehyde, Isocyanide; Lewis or Brønsted acid catalyst (e.g., NH₄Cl, Sc(OTf)₃).[8][9][10] | 67-91%[8][11] | High atom economy, operational simplicity, broad substrate scope, rapid access to 3-amino derivatives.[8][11] | Limited by the availability and stability of isocyanide building blocks. |
| Microwave-Assisted Synthesis | Energy-Driven Acceleration | Applicable to various reactions (e.g., GBB, Tschitschibabin); uses microwave irradiation for heating.[12][13][14] | 82-96%[15] | Drastically reduced reaction times (minutes vs. hours), often higher yields, cleaner reaction profiles.[12][14] | Requires specialized microwave reactor equipment; scalability can be a concern for industrial processes. |
| Ugi / GBB-Tandem Reaction | Tandem Multicomponent Reactions | Product from GBB reaction (an acid) used as a component in a subsequent Ugi reaction.[16][17] | 28-72% (for Ugi step)[16][18] | Creates highly complex, peptidomimetic structures with multiple points of diversity in a convergent manner.[16][17] | Multi-step process can lead to lower overall yields; requires careful optimization of both reaction stages. |
The Groebke-Blackburn-Bienaymé (GBB) Reaction: The Modern Workhorse
The Groebke-Blackburn-Bienaymé Reaction (GBBR) is an isocyanide-based three-component reaction (3-CR) that has become the premier method for synthesizing 3-amino-substituted imidazo[1,2-a]pyridines.[8][9][11] Its prominence stems from its efficiency, convergence, and the high value of the 3-amino moiety as a versatile chemical handle for further functionalization.[9]
Causality and Mechanism
The reaction proceeds via an acid-catalyzed condensation of a 2-aminopyridine and an aldehyde to form a Schiff base (imine) intermediate. The acid catalyst (either Brønsted or Lewis) is crucial for activating the aldehyde carbonyl for nucleophilic attack by the aminopyridine.[9] The endocyclic, more nucleophilic nitrogen of the resulting imine is then protonated, setting the stage for nucleophilic attack by the isocyanide. This is followed by an intramolecular cyclization, where the exocyclic nitrogen of the aminopyridine attacks the nitrilium ion intermediate, forging the imidazole ring. A final tautomerization yields the aromatic imidazo[1,2-a]pyridine product.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Field-Proven Experimental Protocol: Ultrasound-Assisted GBB Synthesis[8]
This protocol utilizes ultrasound irradiation to enhance reaction rates and yields, demonstrating a green chemistry approach.
-
Reagent Preparation: In a 10 mL vial, combine 2-aminopyridine (1.0 mmol), the desired aldehyde (e.g., furfural, 1.0 mmol), and the chosen isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol).
-
Solvent and Catalyst Addition: Add 3 mL of water as the solvent and phenylboronic acid (PBA) (0.1 mmol, 10 mol%) as the catalyst.
-
Reaction Execution: Seal the vial and place it in an ultrasonic bath. Irradiate the mixture at 60 °C.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure imidazo[1,2-a]pyridine derivative.
Supporting Experimental Data[8]
| Entry | Aminopyridine | Aldehyde | Isocyanide | Yield (%) |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | 86 |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | 75 |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | 67 |
| 4 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | 80 |
Microwave-Assisted Synthesis: A Focus on Speed and Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically accelerate reaction rates.[13] This is due to the efficient and uniform heating of the reaction medium through dielectric loss, a mechanism distinct from conventional conductive heating.[12][14] This technology can be applied to both classical condensations and modern multicomponent reactions like the GBB.
Causality and Workflow Advantage
The primary driver for using microwave synthesis is the reduction in reaction time, often from many hours to mere minutes.[14] This rapid heating can also lead to cleaner reactions with fewer side products and, consequently, higher isolated yields.[12] The workflow is simplified by eliminating the need for lengthy reflux setups.
Caption: Comparison of synthetic workflows.
Field-Proven Experimental Protocol: Microwave-Assisted Synthesis in a Green Solvent[12]
This protocol highlights an environmentally benign approach using lemon juice as a natural acidic catalyst and solvent.
-
α-Bromination: In a microwave-safe vessel, mix an aromatic ketone (5.0 mmol) and N-bromosuccinimide (NBS) (5.0 mmol) in 10 mL of lemon juice.
-
First Irradiation: Irradiate the mixture in a microwave reactor at 400W and 85°C. Monitor the formation of the α-bromoketone by TLC.
-
Cyclization Step: Once α-bromination is complete, add 2-aminopyridine (5.0 mmol) to the reaction mixture.
-
Second Irradiation: Reseal the vessel and continue to irradiate under the same microwave conditions (400W, 85°C) until the reaction is complete as per TLC analysis.
-
Workup: Pour the cooled reaction mass into ice-cold water.
-
Isolation: Collect the resulting solid product by filtration, wash thoroughly with cold water, and recrystallize from aqueous ethanol to obtain the pure 2-phenylimidazo[1,2-a]pyridine.
Tandem Reactions: Building Molecular Complexity
For the synthesis of highly complex molecules, such as peptidomimetics, a tandem strategy combining the GBB and Ugi reactions offers unparalleled efficiency.[16][17] This approach leverages the product of the first multicomponent reaction as a key building block for the second, rapidly assembling intricate molecular architectures from simple starting materials.[18]
Causality and Synthetic Strategy
The strategy involves first performing a GBB reaction where one of the components (typically the aldehyde) contains a carboxylic acid moiety.[16] The resulting 3-amino-imidazo[1,2-a]pyridine, now bearing an acid functional group, serves as the "acid component" in a subsequent four-component Ugi reaction. This allows for the introduction of four new points of diversity in a single, convergent step, making it a powerful tool for building libraries of complex drug-like molecules.[17][18]
Field-Proven Experimental Protocol: GBB-Ugi Tandem Synthesis[16]
Stage 1: GBB Synthesis of the Acid Component
-
Follow the general GBB protocol described earlier, using an aldehyde-bearing carboxylic acid (e.g., 4-formylbenzoic acid), a 2-aminopyridine, and an isocyanide.
-
Isolate and purify the resulting imidazo[1,2-a]pyridine-containing acid.
Stage 2: Ugi Four-Component Reaction
-
Reagent Preparation: In a vial, dissolve the imidazo[1,2-a]pyridine acid from Stage 1 (1.0 mmol), a new aldehyde (1.0 mmol), and a primary amine (1.0 mmol) in methanol (5 mL).
-
Isocyanide Addition: Add a new isocyanide (1.0 mmol) to the mixture.
-
Reaction Execution: Seal the vial and stir the reaction mixture at 50 °C for 24-48 hours. The reaction time will vary depending on the specific substrates used.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the final peptidomimetic product.
Supporting Experimental Data (Ugi Step)[16]
| Entry | Aldehyde | Amine | Isocyanide | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 72 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | tert-Butyl isocyanide | 65 |
| 3 | Benzaldehyde | Cyclohexylamine | tert-Butyl isocyanide | 68 |
| 4 | Benzaldehyde | Benzylamine | Cyclohexyl isocyanide | 59 |
Conclusion and Future Outlook
The synthesis of substituted imidazo[1,2-a]pyridines has a rich history and a vibrant present. While classical condensation methods remain useful for specific applications, the field is dominated by modern, efficiency-driven strategies.
-
The Groebke-Blackburn-Bienaymé reaction stands out as the most versatile and powerful tool for accessing the medicinally crucial 3-amino-substituted derivatives. Its operational simplicity and broad scope make it the go-to method for library synthesis and lead discovery.[8][9]
-
Microwave-assisted synthesis offers a significant practical advantage, drastically cutting reaction times and often improving yields, making it ideal for rapid lead optimization and academic research settings.[12][13]
-
Tandem MCR strategies , like the GBB-Ugi sequence, represent the cutting edge of synthetic efficiency, enabling the rapid construction of highly complex molecules that would otherwise require lengthy, linear synthetic routes.[16]
For the modern medicinal or materials chemist, the choice of method will depend on the specific target structure. For rapid access to diverse 3-amino scaffolds, the GBB reaction is unparalleled. When speed is paramount, microwave assistance is the clear choice. For building maximal molecular complexity, tandem MCR approaches provide the most elegant and efficient solution. The continued development of novel catalysts and greener reaction conditions will undoubtedly further enhance the accessibility and utility of this vital heterocyclic scaffold.
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Biological activity of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate vs other inhibitors
This guide provides a comprehensive comparison of the biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate and its analogues. We will delve into their diverse therapeutic potentials, from central nervous system modulation to antimicrobial and anticancer effects. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of a wide array of therapeutic agents. Marketed drugs containing this core, such as Zolpidem and Alpidem, highlight its success in targeting the central nervous system.[2] The versatility of this scaffold allows for substitutions at various positions, leading to a broad spectrum of biological activities, including but not limited to, modulation of GABAA receptors, inhibition of various kinases, and antimicrobial effects.[1][3][4]
I. Modulation of GABAA Receptors: A Key Target for Imidazopyridines
The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel and the primary inhibitory neurotransmitter receptor in the central nervous system.[5] Its allosteric modulation is a key mechanism for treating anxiety, insomnia, and seizure disorders. Imidazo[1,2-a]pyridine derivatives, notably Zolpidem and Alpidem, are well-established positive allosteric modulators (PAMs) of the GABAA receptor.[6][7] They bind to the benzodiazepine site at the interface of α and γ subunits, enhancing the effect of GABA and leading to neuronal hyperpolarization.[5][8]
Comparative Analysis of GABAA Receptor Modulators
| Compound | Structure | GABAA Receptor Subtype Selectivity | Primary Therapeutic Use | Reference |
| Zolpidem | N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | High affinity for α1-containing subtypes | Hypnotic (Insomnia) | [9][10] |
| Alpidem | 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide | Preference for α1 subunit-containing receptors | Anxiolytic | [7] |
| Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | Undetermined | Investigational | N/A |
Causality Behind Experimental Choices: The choice of comparator compounds, Zolpidem and Alpidem, is based on their structural similarity to the imidazo[1,2-a]pyridine core and their well-documented activity as GABAA receptor modulators. This allows for a logical starting point for predicting the potential activity of novel derivatives.
Signaling Pathway: GABAergic Neurotransmission
Caption: The PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
Experimental Protocol: Akt Kinase Inhibition Assay
This protocol outlines a non-radioactive, ELISA-based assay to measure the inhibitory activity of a compound against Akt kinase.
Step-by-Step Methodology:
-
Assay Setup:
-
Use a microtiter plate pre-coated with a specific synthetic peptide substrate for Akt.
-
Add various concentrations of the test compound (e.g., Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate) to the wells.
-
Add a solution containing purified active Akt enzyme to each well.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
-
Detection of Phosphorylation:
-
Wash the plate to remove the kinase, ATP, and test compound.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate to each well and incubate.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate and wash the plate again.
-
-
Signal Generation and Measurement:
-
Add a chromogenic HRP substrate (e.g., TMB) to each well.
-
After a short incubation, stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of phosphorylated substrate, and thus to the Akt kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the design of novel therapeutic agents with a wide range of biological activities. While specific experimental data for Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate remains to be fully elucidated in publicly accessible literature, the comparative analysis with structurally related and well-characterized inhibitors provides a strong rationale for its further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to evaluate the biological activity of this and other novel imidazo[1,2-a]pyridine derivatives. Future studies focusing on the direct biological evaluation of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate are warranted to fully understand its therapeutic potential.
References
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- Bérubé, C., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 22(13), 4346-4350.
- [Reference on GABAergic signaling and cancer]
- Crestani, F., et al. (2002). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 136(1), 1-4.
- Wikipedia contributors. (2023). Alpidem. In Wikipedia, The Free Encyclopedia.
- Wang, A., et al. (2017). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. European Journal of Medicinal Chemistry, 136, 34-45.
- de la Torre, B. G., & Albericio, F. (2020). The Imidazo[1,2-a]pyridine Scaffold: A Potent Nucleus in Medicinal Chemistry. Molecules, 25(2), 357.
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- Wikipedia contributors. (2023). Zolpidem. In Wikipedia, The Free Encyclopedia.
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- Volkova, Y., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. Bioorganic Chemistry, 126, 105904.
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- Li, G., et al. (2020). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 25(23), 5648.
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- Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38.
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A Senior Application Scientist's Guide to X-ray Crystallography of Imidazo[1,2-a]pyridine Derivatives: From Theory to Practice
For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern therapeutic innovation. Its derivatives have demonstrated a remarkable breadth of biological activities, making them prized candidates in the pursuit of novel pharmaceuticals.[1][2][3][4][5][6][7] However, unlocking the full potential of these molecules is intrinsically linked to a deep understanding of their three-dimensional structure. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating atomic-level structural information, providing invaluable insights into structure-activity relationships (SAR) and guiding rational drug design.
This comprehensive guide offers an in-depth exploration of the X-ray crystallography of imidazo[1,2-a]pyridine derivatives. We will navigate the practical and theoretical considerations of crystallization, delve into comparative analyses of successful strategies, and address common challenges encountered in obtaining high-quality single crystals. This document is designed to be a practical resource, grounded in scientific principles and supported by experimental data, to empower researchers in their structural biology endeavors.
The Art and Science of Crystallization: A Comparative Overview of Techniques
The journey to a high-resolution crystal structure begins with the often-challenging process of crystallization. For imidazo[1,2-a]pyridine derivatives, as with many small organic molecules, a systematic approach to screening crystallization conditions is paramount. The choice of method can significantly impact crystal quality and even determine the success or failure of the experiment. Below, we compare the most common and effective techniques.
Slow Evaporation
This is often the simplest and most accessible crystallization method. It relies on the gradual removal of a solvent from a saturated or near-saturated solution of the compound, leading to supersaturation and subsequent crystal growth.
Underlying Principle: As the solvent evaporates, the concentration of the solute increases. Once the concentration exceeds the solubility limit, the system enters a supersaturated state, providing the thermodynamic driving force for nucleation and crystal formation.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Dissolve the imidazo[1,2-a]pyridine derivative in a suitable solvent or solvent mixture in which it is moderately soluble. Common choices include ethanol, methanol, acetonitrile, dichloromethane, and ethyl acetate.[8][9] A solvent screen is highly recommended.
-
Preparation of a Near-Saturated Solution: Gently warm the solvent to dissolve the compound completely. Aim for a concentration that is just below the saturation point at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.
-
Controlled Evaporation: Cover the vessel with a cap that is not airtight, or with parafilm perforated with a few small holes. This allows for slow, controlled evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Monitor periodically for crystal growth without agitating the solution.
Vapor Diffusion
Vapor diffusion is a highly effective technique that offers greater control over the rate of supersaturation compared to slow evaporation. It is particularly useful when only small quantities of the compound are available. There are two primary setups: hanging drop and sitting drop.
Underlying Principle: A drop containing the dissolved compound and a precipitant solution at a lower concentration is allowed to equilibrate with a larger reservoir of the precipitant solution at a higher concentration in a sealed container. The vapor pressure difference drives the diffusion of the more volatile solvent from the drop to the reservoir, slowly increasing the concentration of the compound and precipitant in the drop to the point of crystallization.
Experimental Protocol: Hanging Drop Vapor Diffusion
-
Prepare the Reservoir: Pipette the reservoir solution (a solvent in which the compound is less soluble) into the well of a crystallization plate.
-
Prepare the Drop: On a siliconized glass coverslip, mix a small volume of the purified, concentrated imidazo[1,2-a]pyridine derivative solution with an equal volume of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, with the drop hanging suspended above the reservoir. Seal the well with vacuum grease to create an airtight environment.
-
Incubation and Observation: Store the plate in a stable, vibration-free location and monitor for crystal growth over time.
Slow Cooling
This method is predicated on the principle that the solubility of most compounds decreases as the temperature is lowered. By slowly cooling a saturated solution, a state of supersaturation can be achieved, inducing crystallization.
Underlying Principle: A saturated solution is prepared at an elevated temperature and then gradually cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of a supersaturated solution from which crystals can grow.
Experimental Protocol: Slow Cooling
-
Prepare a Saturated Solution: Dissolve the imidazo[1,2-a]pyridine derivative in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point) to create a saturated or near-saturated solution.
-
Hot Filtration: If necessary, filter the hot solution to remove any undissolved impurities.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in a Dewar containing hot water or by simply leaving it on the benchtop, insulated to slow the cooling rate.
-
Further Cooling: Once at room temperature, the solution can be transferred to a refrigerator or freezer to further decrease the solubility and promote crystallization.
-
Isolation: Once crystals have formed, they should be isolated promptly from the mother liquor.
Comparative Analysis of Crystallization Strategies for Imidazo[1,2-a]pyridine Derivatives
The choice of crystallization strategy is highly dependent on the specific physicochemical properties of the imidazo[1,2-a]pyridine derivative . The following table provides a comparative summary of the discussed techniques, highlighting their advantages and disadvantages in the context of this compound class.
| Technique | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Simple to set up; requires minimal specialized equipment. | Less control over the rate of crystallization; can lead to the formation of many small crystals or amorphous precipitate. | Initial screening of crystallization conditions; compounds that are readily crystallizable. |
| Vapor Diffusion | Excellent control over the rate of supersaturation; ideal for small sample quantities; often yields high-quality crystals. | Requires more specialized equipment (crystallization plates, coverslips); can be more time-consuming to set up. | Compounds that are difficult to crystallize; optimization of crystal quality. |
| Slow Cooling | Can produce large, well-formed crystals; relatively simple to perform. | Not suitable for compounds whose solubility is insensitive to temperature changes; rapid cooling can lead to poor crystal quality. | Compounds with a significant positive temperature coefficient of solubility. |
Navigating the Challenges: Common Pitfalls and Solutions in Crystallizing Imidazo[1,2-a]pyridines
The path to a diffraction-quality crystal is often fraught with challenges. Understanding and anticipating these common issues can significantly increase the probability of success.
Polymorphism
Imidazo[1,2-a]pyridine derivatives, like many organic molecules, can exhibit polymorphism, the ability to exist in multiple crystalline forms.[1][10] Different polymorphs can have distinct physical properties, including solubility and bioavailability, making the control of polymorphism critical in drug development.
Causality: Polymorphism arises from the ability of molecules to pack in different arrangements in the crystal lattice. These different packing motifs can be influenced by factors such as solvent, temperature, and rate of crystallization.
Mitigation Strategies:
-
Systematic Screening: Employ a wide range of solvents and crystallization techniques to explore the polymorphic landscape.
-
Seeding: Introduce a small crystal of the desired polymorph into a supersaturated solution to encourage its growth over other forms.
-
Characterization: Thoroughly characterize all solid forms obtained using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Oiling Out
Instead of forming crystals, the compound may separate from the solution as an amorphous oil. This is a common problem when the supersaturation is too high or when the compound has a low melting point.
Causality: Oiling out occurs when the concentration of the solute exceeds the solubility limit to such an extent that a liquid-liquid phase separation is more energetically favorable than the formation of an ordered crystal lattice.
Solutions:
-
Reduce Supersaturation: Decrease the initial concentration of the compound or slow down the rate of supersaturation (e.g., by using a less volatile anti-solvent in vapor diffusion).
-
Lower the Temperature: In some cases, lowering the temperature can increase the viscosity of the oil and promote nucleation.
-
Solvent System Modification: Experiment with different solvent systems. The addition of a co-solvent can sometimes disrupt the interactions that lead to oiling out.
Poor Crystal Quality
Even when crystals are obtained, they may not be of sufficient quality for X-ray diffraction. Common issues include small size, twinning (intergrowth of multiple crystal lattices), and high mosaicity (a measure of the spread of crystal lattice orientations).
Causality: Rapid crystal growth often leads to the incorporation of defects and impurities into the crystal lattice, resulting in poor diffraction quality.
Improving Crystal Quality:
-
Optimize Growth Rate: Slow down the crystallization process by fine-tuning the parameters of the chosen method (e.g., slower evaporation, smaller temperature gradient).
-
Purification: Ensure the starting material is of the highest possible purity, as impurities can inhibit crystal growth and be incorporated into the lattice.
-
Annealing: In some cases, thermal annealing (cycling the temperature of the crystal) can help to reduce mosaicity.
From Crystal to Structure: A Workflow for X-ray Diffraction Analysis
Once a suitable single crystal is obtained, the process of structure determination can begin. The following workflow outlines the key steps involved in a typical single-crystal X-ray diffraction experiment.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
A mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The collected data, consisting of a series of diffraction images, is then processed. This involves integrating the intensities of the diffraction spots and applying various corrections to obtain a set of structure factor amplitudes.
Structure Solution and Refinement
The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays are not directly measured. Computational methods, such as direct methods or Patterson methods, are used to generate an initial electron density map and a preliminary atomic model. This model is then refined against the experimental data to improve its accuracy. The refinement process involves adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes.
Comparative Structural Analysis of Imidazo[1,2-a]pyridine Derivatives
The true power of X-ray crystallography lies in the ability to perform detailed comparative analyses of related structures. By examining the crystal structures of a series of imidazo[1,2-a]pyridine derivatives, we can gain insights into the effects of substituent changes on molecular conformation, intermolecular interactions, and crystal packing.
The following table presents a selection of crystallographic data for various imidazo[1,2-a]pyridine derivatives retrieved from the Cambridge Structural Database (CSD). This data highlights the diversity of crystal packing and intermolecular interactions within this class of compounds.
| CSD Refcode | Formula | Space Group | Key Intermolecular Interactions |
| PONVUL | C9 H10 N2 O | P21/c | O-H...N hydrogen bonds, C-H...π interactions |
| DUSWOE | C11 H12 N2 O2 | P-1 | C-H...O interactions, π-π stacking |
| OLEBOY | C18 H14 N4 S | P21/c | N-H...N hydrogen bonds, C-H...π interactions |
| GULNEI | C39 H28 Cl2 N6 P Ru | P21/n | C-H...Cl interactions |
| NODREF | C16 H18 Br2 N4 Sn | P21/c | C-H...Br interactions |
This table is a representative sample. A comprehensive search of the CSD is recommended for specific research questions.
Analysis of the crystal packing of imidazo[1,2-a]pyridine derivatives frequently reveals the importance of π-π stacking interactions between the aromatic rings, as well as a variety of hydrogen bonding motifs, particularly when functional groups capable of hydrogen bonding are present.[10][11][12] The nature and directionality of these intermolecular interactions play a crucial role in determining the overall crystal packing and can influence the physicochemical properties of the solid form.
Conclusion
The X-ray crystallography of imidazo[1,2-a]pyridine derivatives is a powerful tool for advancing our understanding of these medicinally important compounds. A systematic and informed approach to crystallization, coupled with a thorough understanding of the principles of X-ray diffraction and structure analysis, is essential for success. This guide has provided a comparative overview of crystallization techniques, highlighted common challenges and their solutions, and outlined the workflow for structure determination. By leveraging the insights gained from high-resolution crystal structures, researchers can accelerate the design and development of the next generation of imidazo[1,2-a]pyridine-based therapeutics.
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A Comparative Analysis of Imidazo[1,2-a]pyridine and Imidazo[2,1-b]thiazole Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic systems, imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles have emerged as "privileged scaffolds" due to their versatile biological activities and synthetic accessibility. This guide provides a detailed comparative analysis of these two bicyclic heteroaromatic systems, offering insights into their distinct physicochemical properties, pharmacological profiles, and synthetic strategies to aid researchers in making informed decisions for scaffold selection.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental difference between the imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole scaffolds lies in the nature of the six-membered ring fused to the imidazole core. In imidazo[1,2-a]pyridine, this is a pyridine ring, whereas in imidazo[2,1-b]thiazole, it is a thiazole ring, incorporating a sulfur atom. This seemingly subtle distinction has significant implications for the molecule's electronics, conformation, and, consequently, its interaction with biological targets.
The nitrogen atom in the pyridine ring of the imidazo[1,2-a]pyridine scaffold is a hydrogen bond acceptor, a feature that often plays a crucial role in target engagement. The overall scaffold is a planar, electron-rich system. In contrast, the thiazole ring in imidazo[2,1-b]thiazole introduces a sulfur atom, which can participate in different types of non-covalent interactions, such as sulfur-aromatic and cation-π interactions. The presence of the sulfur atom also influences the overall lipophilicity and metabolic stability of the scaffold.
Table 1: Comparative Physicochemical Properties
| Property | Imidazo[1,2-a]pyridine | Imidazo[2,1-b]thiazole | Rationale for Difference |
| Molecular Weight | Lower | Higher | Presence of sulfur vs. nitrogen |
| LogP (Lipophilicity) | Generally lower | Generally higher | Contribution of the sulfur atom |
| Hydrogen Bond Acceptors | 2 | 2 | Nitrogen atoms in the imidazole and fused rings |
| Hydrogen Bond Donors | 0 | 0 | No labile protons on the core scaffold |
| Planarity | Planar | Generally Planar | Both are bicyclic aromatic systems |
| Dipole Moment | Moderate | Moderate to High | Influence of the electronegative sulfur atom |
Synthesis Strategies: Building the Core
The synthetic accessibility of a scaffold is a paramount consideration in drug development. Both imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles benefit from well-established and versatile synthetic routes.
Synthesis of Imidazo[1,2-a]pyridines
The most prevalent method for constructing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction . This involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation followed by intramolecular cyclization.
Caption: Tschitschibabin reaction workflow for Imidazo[1,2-a]pyridine synthesis.
Synthesis of Imidazo[2,1-b]thiazoles
The construction of the imidazo[2,1-b]thiazole scaffold is commonly achieved through the Hantzsch thiazole synthesis adapted for a bicyclic system. This typically involves the reaction of a 2-aminoimidazole with an α-halocarbonyl compound.
Caption: Adapted Hantzsch synthesis for Imidazo[2,1-b]thiazole core.
Comparative Biological Activities and Therapeutic Potential
Both scaffolds have demonstrated a broad spectrum of biological activities, but with certain therapeutic areas where one may have an edge over the other.
Anticancer Activity
Derivatives of both scaffolds have been extensively investigated as potential anticancer agents.
-
Imidazo[1,2-a]pyridines: Several compounds from this class have shown potent activity against various cancer cell lines. For instance, Saracatinib (AZD0530) , an imidazo[1,2-a]pyridine derivative, is a potent Src kinase inhibitor that has been evaluated in clinical trials. The mechanism often involves the inhibition of key kinases involved in cancer cell proliferation and survival.
-
Imidazo[2,1-b]thiazoles: This scaffold has also yielded promising anticancer candidates. Derivatives have been reported to exhibit cytotoxic effects through various mechanisms, including tubulin polymerization inhibition and induction of apoptosis.
Table 2: Comparative Anticancer Activity
| Feature | Imidazo[1,2-a]pyridine Derivatives | Imidazo[2,1-b]thiazole Derivatives |
| Primary MOA | Kinase Inhibition (e.g., Src, Abl) | Tubulin Polymerization Inhibition, Apoptosis Induction |
| Key Examples | Saracatinib (AZD0530) | Various preclinical candidates |
| Clinical Development | Several compounds have entered clinical trials | Primarily in preclinical development |
Antimicrobial Activity
The fight against infectious diseases has also benefited from the development of compounds based on these scaffolds.
-
Imidazo[1,2-a]pyridines: This class has shown promise as antibacterial and antifungal agents. Some derivatives have demonstrated activity against multidrug-resistant strains of bacteria.
-
Imidazo[2,1-b]thiazoles: Notably, this scaffold has been a source of potent antitubercular agents. The presence of the sulfur atom is often considered to contribute to the unique mechanism of action against Mycobacterium tuberculosis.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of working with these scaffolds, detailed protocols for their synthesis and a common biological evaluation are provided below.
General Protocol for the Synthesis of an Imidazo[1,2-a]pyridine Derivative (Tschitschibabin Reaction)
-
Reactant Preparation: Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Addition of α-Halocarbonyl: Add the desired α-halocarbonyl compound (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a framework for evaluating the inhibitory potential of synthesized compounds against a target kinase, a common application for imidazo[1,2-a]pyridine derivatives.
Caption: Workflow for an in vitro kinase inhibition assay.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution to obtain a range of concentrations.
-
Assay Plate Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP (e.g., using luminescence or fluorescence).
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
Both imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole scaffolds are undeniably valuable starting points for the development of novel therapeutics. The choice between them should be guided by the specific therapeutic target and the desired physicochemical properties of the final drug candidate.
-
Imidazo[1,2-a]pyridines are particularly well-suited for targeting kinase-driven pathologies due to their established success in this area and their favorable hydrogen bonding capabilities.
-
Imidazo[2,1-b]thiazoles , with their unique electronic properties conferred by the sulfur atom, offer exciting opportunities in the development of antimicrobial agents, particularly against challenging pathogens like M. tuberculosis.
Future research will likely focus on the further functionalization of these core structures to fine-tune their biological activity, improve their pharmacokinetic profiles, and explore novel therapeutic applications. The continued development of innovative synthetic methodologies will also play a crucial role in expanding the chemical space accessible from these versatile scaffolds.
References
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Guan, J., et al. (2019). Imidazo[1,2-a]pyridine: A promising and versatile scaffold in medicinal chemistry. Future Medicinal Chemistry. [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]
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Gomha, S. M., et al. (2017). A review on the chemistry and biological activity of imidazo[2,1-b]thiazoles. Journal of Heterocyclic Chemistry, 54(4), 2095-2117. [Link]
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Dougherty, D. A. (2013). The cation-π interaction. Accounts of Chemical Research, 46(4), 885–893. [Link]
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Tschitschibabin, A. E. (1924). Über die Synthese von Imidazo[1,2-a]pyridinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(11), 2092–2096. [Link]
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Hantzsch, A. (1887). Condensationen von Thioharnstoff und α-Halogencarbonylverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3131. [Link]
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Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a potent, selective, and orally bioavailable inhibitor of the Src family of kinases with antitumor activity in preclinical models. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]
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Romagnoli, R., et al. (2014). Synthesis and biological evaluation of 2-aryl-6- and 7-substituted imidazo[2,1-b]thiazoles as a new class of antimitotic agents. Journal of Medicinal Chemistry, 57(11), 4594–4609. [Link]
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Stanley, S. A., et al. (2014). A new class of antitubercular agents that target the respiratory chain of Mycobacterium tuberculosis. Angewandte Chemie International Edition, 53(24), 6297–6300. [Link]
A Senior Application Scientist's Guide to the In Vitro Validation of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
An Objective Comparison and Methodological Deep Dive for Preclinical Researchers
In the landscape of contemporary drug discovery, the rigorous validation of a compound's in vitro profile is the bedrock upon which successful preclinical and clinical development is built. This guide offers a detailed framework for the comprehensive in vitro characterization of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a molecule belonging to the imidazopyridine class. This class is of significant interest due to its privileged scaffold, which has yielded compounds with a range of biological activities, most notably as modulators of the GABA-A receptor.[1]
This document is structured to provide not just protocols, but the strategic thinking behind them. We will explore the validation of this compound's primary activity, assess its selectivity, and investigate its safety profile through a series of robust, reproducible in vitro assays. The comparative analysis will be contextualized against Diazepam, a well-established benzodiazepine, and Zolpidem, a widely recognized imidazopyridine, both of which are positive allosteric modulators of the GABA-A receptor.
Part 1: Primary Pharmacodynamic Validation - GABA-A Receptor Modulation
The imidazopyridine scaffold is a well-known pharmacophore for ligands of the benzodiazepine binding site on the GABA-A receptor.[1] Therefore, the primary hypothesis is that Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate acts as a positive allosteric modulator at this receptor. Our validation strategy will focus on confirming this mechanism and quantifying the compound's potency.
Radioligand Binding Assay: Affinity for the Benzodiazepine Site
The initial step is to determine if the compound physically interacts with the target. A competitive radioligand binding assay is the gold standard for this purpose.[2] We will assess the ability of our test compound to displace a known high-affinity radioligand, [³H]-Flumazenil, from the benzodiazepine binding site on GABA-A receptors.
Experimental Rationale: This assay provides a direct measure of the compound's affinity (Ki) for the target receptor. A low Ki value indicates high binding affinity. Comparing this to the Ki values of Diazepam and Zolpidem provides a direct, quantitative comparison of target engagement.
Protocol: [³H]-Flumazenil Competitive Binding Assay
-
Tissue Preparation: Utilize whole-brain membrane preparations from adult rats, which are a rich source of various GABA-A receptor subtypes.
-
Incubation: In a 96-well plate, incubate the brain membrane preparation with a fixed concentration of [³H]-Flumazenil and a range of concentrations of the test compound (Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate), Diazepam, or Zolpidem.
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at 0-4°C).
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-Flumazenil binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Calculate the Ki using the Cheng-Prusoff equation.
Electrophysiology: Functional Modulation of GABA-A Receptor Activity
While binding affinity is crucial, it does not guarantee functional activity. Therefore, the next critical step is to assess the compound's effect on GABA-A receptor function using electrophysiology. The two-electrode voltage-clamp (TEVC) technique in Xenopus oocytes expressing specific GABA-A receptor subtypes is a robust system for this purpose.[3]
Experimental Rationale: This assay directly measures the compound's ability to potentiate the chloride current induced by GABA. This provides a functional measure of potency (EC50) and efficacy (maximal potentiation). By testing on different GABA-A receptor subtypes, we can also begin to understand the compound's selectivity profile.[4]
Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the subunits for specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.
-
GABA Application: Apply a low concentration of GABA (EC5-EC10) to elicit a baseline chloride current.
-
Compound Application: Co-apply the same concentration of GABA with a range of concentrations of the test compound, Diazepam, or Zolpidem.
-
Measurement: Record the potentiation of the GABA-induced current.
-
Data Analysis: Plot the percentage of potentiation against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation.
Comparative Data Summary: Primary Pharmacodynamics
| Compound | [³H]-Flumazenil Binding Ki (nM) | α1β2γ2 Potentiation EC50 (nM) | Max Potentiation at α1β2γ2 (%) |
| Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Diazepam (Reference) | 5 - 20 | 50 - 150 | ~200% |
| Zolpidem (Reference) | 10 - 30 | 80 - 200 | ~180% |
Note: Reference values are approximate and can vary based on experimental conditions.
Part 2: Selectivity and Off-Target Profiling
A therapeutically viable compound should exhibit high selectivity for its intended target to minimize off-target effects. For a GABA-A receptor modulator, this involves two key aspects: subtype selectivity within the GABA-A receptor family and a lack of activity at other relevant CNS receptors and safety-critical targets.
GABA-A Receptor Subtype Selectivity
As demonstrated in the electrophysiology protocol, testing against a panel of GABA-A receptor subtypes is essential. The α1-containing subtypes are associated with sedation, while α2/α3 subtypes are linked to anxiolytic effects, and α5 is involved in learning and memory.[1] A compound with selectivity for α2/α3 over α1 could be a non-sedating anxiolytic.
Workflow for Assessing Subtype Selectivity
Caption: Workflow for GABA-A Receptor Subtype Selectivity Profiling.
Broader Off-Target Screening
A comprehensive safety profile requires screening against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.
Key Off-Target Assays:
-
hERG Channel Assay: Essential for assessing the risk of cardiac QT prolongation.[5] A patch-clamp assay is the gold standard.[6][7]
-
Cytochrome P450 (CYP) Inhibition Panel: To evaluate the potential for drug-drug interactions.[8] Assays for major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are critical.[9][10]
-
General CNS Receptor Panel: A broad binding assay panel including adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.
Part 3: In Vitro Safety and Toxicity Assessment
Early assessment of cytotoxicity is crucial to flag compounds that may have a narrow therapeutic window.
General Cytotoxicity Assay
A simple, robust assay like the MTT or LDH release assay can be used to assess general cytotoxicity in a relevant cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y).[11][12][13]
Experimental Rationale: This provides a preliminary indication of the compound's potential to cause cell death at high concentrations.[14][15] The resulting CC50 (cytotoxic concentration 50%) can be used to calculate a selectivity index (CC50/EC50), where a higher index is more favorable.
Protocol: LDH Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-48 hours. Include a positive control (e.g., Triton X-100) and a vehicle control.
-
LDH Measurement: Collect the cell culture supernatant.
-
Enzymatic Reaction: Add the LDH assay reagent, which contains a substrate that is converted to a colored product by LDH.
-
Quantification: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control and determine the CC50.
Comparative Data Summary: Safety and Selectivity
| Compound | hERG IC50 (µM) | CYP3A4 IC50 (µM) | HEK293 CC50 (µM) | Selectivity Index (CC50/EC50) |
| Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Diazepam (Reference) | > 30 | ~10-20 | > 50 | > 300 |
| Zolpidem (Reference) | > 10 | > 20 | > 100 | > 500 |
Note: A higher value for IC50 and CC50 indicates a better safety profile.
Conclusion and Forward Look
This guide outlines a comprehensive and logically structured approach to the in vitro validation of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. By systematically assessing its primary pharmacology, selectivity, and safety profile, researchers can build a robust data package. The comparison with established drugs like Diazepam and Zolpidem provides essential context for evaluating its potential as a novel therapeutic agent. A favorable profile, characterized by high potency, desirable subtype selectivity, and a clean off-target and safety profile, would strongly support its advancement into further preclinical development.
Experimental Workflow Overview
Caption: Integrated workflow for in vitro compound validation.
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Codex Biosolutions. (n.d.). Protocol of Cell-based hERG Potassium Ion Channel Assay for High-throughput Screening. Retrieved from [Link]
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Bennett, D. A., & Petrack, B. (1989). CGS 20625, a novel pyrazolopyridine anxiolytic. Journal of Pharmacology and Experimental Therapeutics, 248(1), 89–96. Retrieved from [Link]
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Shakarwal, U. (2016). hERG Assay. SlideShare. Retrieved from [Link]
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Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Nature. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Tang, Q., et al. (2016). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 6(18), e1938. Retrieved from [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
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Ramerstorfer, J., et al. (2011). Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors. British Journal of Pharmacology, 163(2), 371–384. Retrieved from [Link]
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Sygnature Discovery. (n.d.). P450 / CYP Inhibition. Retrieved from [Link]
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Whiting, P. J. (2003). Validation of GABA(A) receptor subtypes as potential drug targets by using genetically modified mice. Current Drug Targets. CNS and Neurological Disorders, 2(4), 207–212. Retrieved from [Link]
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Atack, J. R. (2003). Development of subtype selective GABAA modulators. Current Drug Targets. CNS and Neurological Disorders, 2(4), 213–223. Retrieved from [Link]
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Al-Hasan, Y. M., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(21), 6683. Retrieved from [Link]
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Williams, M., et al. (1990). CGS 20625, a novel pyrazolopyridine with selective anxiolytic activity. Progress in Clinical and Biological Research, 361, 477–482. Retrieved from [Link]
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Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
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Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. Retrieved from [Link]
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Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. Retrieved from [Link]
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Sturchler, E., et al. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. British Journal of Pharmacology, 174(11), 1435–1449. Retrieved from [Link]
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U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]
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Carland, J. E., & Lewis, T. M. (2005). Mutations at the GABA receptor selectivity filter: a possible role for effective charges. The Journal of Physiology, 569(Pt 2), 415–425. Retrieved from [Link]
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Olander, E. R., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11880. Retrieved from [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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Singh, V., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18763–18778. Retrieved from [Link]
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BioSpace. (2026). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. Retrieved from [Link]
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ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
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Sun, J., et al. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1999. Retrieved from [Link]
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Sun, J., et al. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1999. Retrieved from [Link]
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Halogenation and Potency: A Comparative Analysis of Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1][2][3] Its versatile structure has led to the development of numerous therapeutic agents, from the well-known sedative Zolpidem to novel anticancer and antitubercular candidates.[4] A key strategy in the optimization of these molecules is the introduction of halogen atoms, a modification that can profoundly influence their physicochemical properties and, consequently, their biological potency. This guide provides an in-depth comparison of halogenated versus non-halogenated imidazo[1,2-a]pyridines, supported by experimental data, to elucidate the role of halogenation in modulating therapeutic efficacy.
The Rationale for Halogenation: Beyond Simple Substitution
The decision to introduce a halogen atom into a drug candidate is a strategic one, aimed at modulating several key parameters that govern its overall performance. Halogens, through their unique electronic and steric properties, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. Increased lipophilicity can enhance membrane permeability and cell penetration, while the introduction of a halogen can also block sites of metabolism, thereby increasing the drug's half-life. Furthermore, halogens can participate in specific interactions, such as halogen bonding, with the target protein, leading to enhanced binding affinity and potency.[5]
Comparative Potency Analysis: A Data-Driven Examination
To objectively assess the impact of halogenation, we will examine experimental data from several key therapeutic areas where imidazo[1,2-a]pyridines have shown promise.
Ligands for β-Amyloid Plaques in Alzheimer's Disease
The aggregation of β-amyloid (Aβ) plaques is a hallmark of Alzheimer's disease, and imidazo[1,2-a]pyridines have been developed as imaging agents for these plaques. A study directly comparing halogenated and non-halogenated derivatives provides a clear illustration of the potency-enhancing effects of halogens in this context.
Table 1: Comparative Binding Affinity of Imidazo[1,2-a]pyridines to β-Amyloid Aggregates
| Compound ID | 6-Position Substituent | Binding Affinity (Ki, nM) |
| 1 | -H | > 2000 |
| 2 | -Br | 10.3 ± 1.2 |
| 3 | -I | 15.0 ± 5.0 |
Data sourced from a study on ligands for detecting β-amyloid plaques.[6]
The data unequivocally demonstrates that the introduction of a bromine or iodine atom at the 6-position dramatically increases the binding affinity for Aβ aggregates by over two orders of magnitude compared to the unsubstituted analog. This profound increase in potency underscores the critical role of the halogen in the interaction with the amyloid plaque.
Anticancer Activity
Imidazo[1,2-a]pyridines have been extensively investigated as potential anticancer agents, with their mechanism of action often involving the inhibition of protein kinases. While a direct side-by-side comparison of a halogenated and non-halogenated pair with an otherwise identical structure is not always available in a single study, we can glean valuable insights from broader screening data.
Table 2: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) |
| 4 | 2,6-dimethyl, N-(4-(trifluoromethyl)benzyl)carboxamide | M. tuberculosis H37Rv | 0.03 - 5 |
| 5 | 6-chloro, various substitutions | A549 (Lung) | Varies |
| 6 | 2-(4-aminophenyl)-N-(tert-butyl) | Hep-2, HepG2, MCF-7, A375 | 11 - 13 |
| 7 | 2,4-difluorophenyl at C-2, p-fluorophenyl amine at C-3 | MCF-7 | 9.60 ± 3.09 |
Data compiled from multiple studies on the anticancer and antitubercular activities of imidazo[1,2-a]pyridines.[7][8][9]
The data suggests that halogenation is a common feature in many potent anticancer imidazo[1,2-a]pyridines. For instance, compound 7 , with multiple fluorine substitutions, exhibits potent activity against the MCF-7 breast cancer cell line. The trifluoromethyl group in compound 4 , a common bioisostere for other chemical groups, also contributes to its high potency against Mycobacterium tuberculosis. While a direct comparison is not always possible, the prevalence of halogenated derivatives among the most active compounds suggests a favorable role for halogens in enhancing anticancer efficacy.
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has necessitated the discovery of novel therapeutic agents. Imidazo[1,2-a]pyridines have emerged as a promising class of antitubercular drugs.
Table 3: Comparative Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Key Structural Features | Target/Strain | Potency (MIC, µg/mL) |
| 8 | 2,7-dimethyl, various carboxamides | M. tuberculosis (multi-drug resistant) | ≤1 µM |
| 9 | 3-aryl-substituted | M. tuberculosis H37Rv | 2.3 |
| 10 | 2,6-dimethyl, N-(4-chlorobenzyl)carboxamide | M. tuberculosis H37Rv | 0.03 - 5 |
Data compiled from studies on the antitubercular activity of imidazo[1,2-a]pyridines.[7]
The data indicates that halogenated imidazo[1,2-a]pyridines are potent inhibitors of Mycobacterium tuberculosis. Compound 10 , featuring a chlorobenzyl group, demonstrates high potency. While a direct comparison with a non-halogenated counterpart is not provided in this specific dataset, the consistent presence of halogens in highly active compounds points towards their importance in achieving potent antitubercular activity.
Experimental Methodologies: A Guide to Potency Determination
The following are detailed protocols for the key experiments used to generate the data presented in this guide.
In Vitro β-Amyloid Binding Assay
This assay is designed to determine the binding affinity of test compounds to pre-formed β-amyloid aggregates.
Caption: Workflow for in vitro β-amyloid binding assay.
Protocol:
-
Preparation of Aβ Aggregates: Synthetic Aβ peptide is incubated under conditions that promote fibril formation. The resulting aggregates are characterized to ensure consistency.[10]
-
Competitive Binding: A fixed concentration of a radiolabeled imidazo[1,2-a]pyridine ligand with known high affinity for Aβ plaques (e.g., [125I]IMPY) is incubated with the Aβ aggregates in the presence of varying concentrations of the non-radiolabeled test compound.[11]
-
Separation and Quantification: The mixture is filtered through a membrane that retains the Aβ aggregates and any bound ligand. The radioactivity on the filter is then measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
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A Comparative Guide to HPLC Purity Analysis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Introduction
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active agents. The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2] The stringent purity requirements for pharmaceutical intermediates necessitate robust and reliable analytical methods to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.[3][4][5]
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. We will delve into the scientific rationale behind the method development, present detailed experimental protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy. The methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and United States Pharmacopeia (USP) <621> guidelines.[5][6][7]
Understanding Potential Impurities
A critical first step in developing a robust purity analysis method is to understand the potential impurities that may be present in the sample. The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of a substituted 2-aminopyridine with a β-keto ester or a similar reactive species.[1][8][9] For Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a likely synthetic route involves the reaction of a 6-chloro-2-aminopyridine derivative with an ethyl 2-chloroacetoacetate.
Based on this, potential process-related impurities could include:
-
Unreacted Starting Materials: 6-chloro-2-aminopyridine and ethyl 2-chloroacetoacetate.
-
Isomeric By-products: Positional isomers formed during the cyclization reaction.
-
Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid, or other stress-induced degradation products.
A successful HPLC method must be able to separate the main peak of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate from all these potential impurities.
Comparative HPLC Methodologies
We will compare two RP-HPLC methods: a rapid isocratic elution method for high-throughput screening and a more comprehensive gradient elution method for detailed impurity profiling and stability-indicating assays.
Method A: Isocratic Elution for Rapid Quality Control
This method is designed for rapid analysis, suitable for routine quality control where the primary goal is to quickly assess the purity of a batch against a known specification.
Rationale: The choice of a C18 column is based on its broad applicability for the separation of moderately polar to non-polar compounds, such as the target aromatic heterocycle. The isocratic mobile phase, a simple mixture of acetonitrile and a phosphate buffer, provides a consistent elution strength for a fast and reproducible separation. The buffer at pH 3.0 helps to ensure the consistent protonation of any basic functional groups, leading to sharp and symmetrical peaks.
Method B: Gradient Elution for Comprehensive Impurity Profiling
This method employs a gradient elution, which is essential for a stability-indicating assay and for resolving impurities with a wider range of polarities that might be present in trace amounts.
Rationale: The gradient elution starts with a lower percentage of the organic modifier (acetonitrile) to retain and separate any highly polar impurities that might elute early. The concentration of acetonitrile is then gradually increased to elute the main compound and any less polar impurities. This approach provides a much broader separation window, increasing the likelihood of detecting and resolving unknown impurities and degradation products. The use of a high-resolution C18 column with a smaller particle size can further enhance the separation efficiency.
Experimental Protocols
Instrumentation and General Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data Acquisition: Chromatographic data should be acquired and processed using a suitable chromatography data system (CDS).
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the imidazopyridine core).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Protocol for Method A (Isocratic)
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Run Time: 15 minutes.
Protocol for Method B (Gradient)
-
Column: High-resolution C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
Run Time: 20 minutes.
Method Performance Comparison
The performance of each method should be evaluated based on standard validation parameters as outlined by the ICH.[7]
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale & Justification |
| Specificity | Good separation from known impurities. | Excellent separation from known and potential unknown impurities, including those with significantly different polarities. | Gradient elution provides a wider separation window, making it superior for stability-indicating methods where degradation products are unknown. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods should demonstrate a strong linear relationship between concentration and detector response over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods should provide results that are close to the true value, as demonstrated by spiking studies. |
| Precision (%RSD) | < 2.0% | < 2.0% | Both methods should demonstrate low variability for repeated measurements. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | The gradient method, often paired with a more efficient column, typically offers better sensitivity for detecting trace impurities. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | The lower LOQ of the gradient method allows for the accurate quantification of impurities at lower levels. |
| Robustness | Tolerant to minor variations in mobile phase composition and flow rate. | More sensitive to changes in gradient profile and dwell volume, requiring a well-characterized HPLC system. | Isocratic methods are generally more robust and easily transferable between different HPLC systems. |
| Run Time | ~15 minutes | ~20 minutes | The isocratic method offers a faster analysis time, increasing sample throughput. |
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for the purity analysis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate by HPLC.
Sources
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- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
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- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to Deconstructing the Certificate of Analysis for Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Importance of a Scaffolding Molecule
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine core is a privileged scaffold. It is the structural foundation of widely recognized therapeutic agents, most notably Zolpidem (Ambien®), a sedative-hypnotic used for treating insomnia.[1] The utility of this heterocyclic system stems from its unique three-dimensional structure and its ability to engage with a variety of biological targets. Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 141517-48-8) is a critical chemical intermediate, a molecular building block that enables the synthesis and exploration of novel compounds based on this powerful scaffold.[2][3]
For professionals in pharmaceutical research and development, the success of a multi-step synthesis, the validity of a biological assay, and the ultimate viability of a drug candidate depend entirely on the quality of the starting materials. A seemingly simple document, the Certificate of Analysis (CoA), is therefore the cornerstone of scientific integrity and reproducibility.[4][5] It is a formal declaration from a supplier that a specific batch of a chemical meets a defined set of quality specifications.[5][6]
This guide moves beyond a superficial reading of a CoA. It is designed to provide you, the researcher, with an in-depth framework for critically evaluating the quality of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. We will compare high-quality analytical data with results that should raise immediate red flags, supported by detailed experimental protocols that you can use for in-house verification.
Comparative Analysis: Deconstructing the CoA
A Certificate of Analysis is more than a checklist; it's a data-driven narrative about a specific batch of material.[7][8] Let us compare two hypothetical CoAs for the same compound from two different suppliers to illustrate the chasm between acceptable and unacceptable quality.
| Parameter | Specification | Supplier A (High-Quality) - Batch# SA-101 | Supplier B (Questionable) - Batch# SB-202 | Senior Scientist's Interpretation & Causality |
| Appearance | White to Off-White Solid | Conforms (Off-White Solid) | Conforms (Yellowish Solid) | While "conforming," a distinct yellow or brown hue can indicate the presence of chromophoric impurities, often from oxidation or residual reagents from synthesis. This warrants closer inspection of the purity data. |
| Identity by ¹H NMR | Conforms to Structure | Conforms | Conforms | This is a critical point of failure for Supplier B. A simple "Conforms" is insufficient. A high-quality supplier will provide the actual spectrum. Supplier A's data confirms the structure, while an in-house check of Supplier B's material might reveal extraneous peaks, indicating unreacted starting materials or isomeric impurities common in imidazopyridine synthesis.[9] |
| Identity by Mass Spec. (ESI+) | Report Result (Expected M+H⁺ ≈ 239.06) | 239.1 | 239.1, 211.1 | The presence of the correct molecular ion is necessary but not sufficient. Supplier B's result shows a secondary ion (211.1), which could correspond to a related impurity, possibly a des-chloro or other synthetic byproduct. This contradicts their purity claim and must be investigated. |
| Purity by HPLC (AUC) | ≥ 98.0% | 99.7% | 98.1% | Supplier B is technically within spec, but the value is borderline. High-purity starting materials (>99.5%) are crucial to avoid introducing impurities into subsequent, often costly, synthetic steps. The 1.6% difference in impurity levels can have a significant impact on reaction yield and the purity of the final compound. |
| Residual Solvents (GC-HS) | Ethanol ≤ 5000 ppm | 150 ppm | 4800 ppm | Again, Supplier B is within the limit, but the high level of residual ethanol suggests inadequate drying or purification. This can affect reaction stoichiometry if the material is used directly and can interfere with certain catalytic processes. |
Visualizing the Quality Control Workflow
A robust quality control process is not merely about reviewing a supplier's CoA. It is a self-validating system that involves in-house verification to ensure the material's suitability for its intended use.
Caption: Workflow for robust verification of incoming chemical intermediates.
The Chemical Blueprint: Structure and Spectral Assignment
Understanding the expected analytical signature begins with the molecule's structure. Key proton environments in ¹H NMR are predictable and serve as a fingerprint for identity.
Caption: Structure of the target compound with key proton assignments for NMR.
Authoritative Experimental Protocols for Verification
Trust in a material's quality is established through rigorous, reproducible analytical testing. The following protocols are based on established methods for analyzing imidazopyridine and related heterocyclic compounds.[10][11][12]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC with UV detection is the gold standard for quantifying the purity of small organic molecules. It separates the main compound from non-volatile impurities, allowing for precise quantification based on the area under the curve (AUC). A C18 stationary phase is chosen for its excellent retention of moderately polar heterocyclic compounds.
-
Methodology:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Reversed-Phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV Diode Array Detector (DAD) at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute 1:10 for analysis.
-
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)
-
Rationale: ¹H NMR provides definitive structural confirmation by mapping the chemical environment of every proton in the molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal must be consistent with the proposed structure.
-
Methodology:
-
System: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals and assign them to the corresponding protons on the structure. Based on similar structures, one would expect to see characteristic signals for the methyl group (singlet), the ethyl ester (quartet and triplet), and the protons on the pyridine ring system.[9]
-
Molecular Weight Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Rationale: LC-MS confirms the molecular weight of the target compound and can help identify the molecular weights of any impurities detected by HPLC. Electrospray Ionization (ESI) is a soft ionization technique ideal for this class of molecules, typically forming a protonated molecular ion [M+H]⁺.
-
Methodology:
-
System: Waters ACQUITY UPLC with a Single Quadrupole Detector (QDa) or equivalent.
-
LC Method: A rapid 5-minute version of the HPLC method described above can be used.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Extract the total ion chromatogram (TIC). For the major peak corresponding to the product, view the mass spectrum and confirm the presence of the expected protonated molecular ion ([C₁₁H₁₁ClN₂O₂ + H]⁺) at m/z ≈ 239.1.
-
Conclusion: A Foundation of Quality
References
-
ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). ECA Academy. [Link]
-
Scribd. GMP Requirements For Certificates of Analysis. [Link]
-
Advent Chembio. Certificate of Analysis (CoA) in Pharma. [Link]
-
Journal of Analytical Toxicology. (2018). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. [Link]
-
Acterys. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components. [Link]
-
Journal of Analytical Toxicology. (2018). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. [Link]
-
DDReg Pharma. What is a Certificate of Analysis (CoA). [Link]
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PubChem. Zolpidem. National Institutes of Health. [Link]
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Durol, A. L., & Greenblatt, D. J. (1997). Analysis of zolpidem in human plasma by high-performance liquid chromatography with fluorescence detection: application to single-dose pharmacokinetic studies. Journal of analytical toxicology, 21(5), 388–392. [Link]
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Onajole, O. K., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS omega, 8(21), 18831–18843. [Link]
-
Xia, Y., Fan, Y. Q., & Zhao, B. X. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta crystallographica. Section E, Structure reports online, 66(Pt 8), o1999. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules (Basel, Switzerland), 26(1), 129. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules (Basel, Switzerland), 26(1), 129. [Link]
-
Skorka, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS medicinal chemistry letters, 13(5), 831–838. [Link]
-
Li, J., et al. (2023). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC advances, 13(22), 15159–15164. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence, extending from synthesis to the final disposal of waste materials. This guide provides a detailed, field-tested framework for the proper disposal of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, ensuring regulatory compliance, personal safety, and environmental stewardship. The procedures outlined here are grounded in established chemical safety principles and regulatory standards.
Hazard Identification and Essential Risk Assessment
This compound is classified as a halogenated heterocyclic organic compound . The presence of the chlorine atom is the single most important factor for waste segregation.
Table 1: Hazard Profile based on Structural Analogue [1] | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation | | Serious Eye Damage/Irritation | | Warning | H319: Causes serious eye irritation | | Specific Target Organ Toxicity | | Warning | H335: May cause respiratory irritation |Causality Behind the Hazards:
-
Irritation: The imidazopyridine core and its substituents can interact with moisture on the skin, eyes, and respiratory tract to cause irritation.
-
Halogenated Nature: The chlorine atom designates this compound as a halogenated waste. This is a critical distinction because the disposal method, typically high-temperature incineration, must be capable of safely neutralizing the resulting acidic gases (e.g., HCl).[1][2] Mixing halogenated waste with non-halogenated solvents can disrupt recycling processes and require more complex disposal procedures.[3][4]
Procedural Workflow for Disposal
The following workflow provides a systematic approach to waste management, from the point of generation to final handoff for disposal. This process is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[5]
Required Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling waste containing this compound[1][6]:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, for splash hazards, chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (Nitrile rubber is a suitable choice for incidental contact). Ensure gloves are changed immediately if contamination occurs.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area or chemical fume hood.
Waste Segregation and Container Management
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[3][4]
-
Designate a Waste Stream: All waste containing Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), must be disposed of as "Halogenated Organic Waste."
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE) with a secure, screw-top cap.[7] The container must be in good condition, free from cracks or deterioration.
-
Proper Labeling: The container must be labeled clearly before the first drop of waste is added.[3] Per EPA guidelines, the label must include[8][9]:
-
The words "Hazardous Waste."
-
The full chemical name: "Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate." If other halogenated solvents are present, they should also be listed.
-
An indication of the hazards (e.g., "Irritant" or the appropriate GHS pictogram).
-
Step-by-Step Disposal Protocol
-
Establish a Satellite Accumulation Area (SAA): Designate an area within the laboratory, at or near the point of waste generation, for storing the waste container.[7][8][9] This area must be under the direct control of laboratory personnel.
-
Transfer Waste: Carefully transfer the chemical waste into the properly labeled "Halogenated Organic Waste" container.
-
Use a funnel to prevent spills.
-
Keep the container closed at all times except when actively adding waste.[3] This minimizes the release of vapors.
-
-
Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[5][7]
-
Secure and Store: Once waste is added, securely fasten the cap. Store the container in your designated SAA. Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[1]
-
Arrange for Pickup: When the container is full (or within the time limits set by your institution, typically 90-180 days depending on generator status), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal.[8] The EHS office will transport the waste to a licensed treatment, storage, and disposal facility (TSDF) where it will be managed via controlled incineration.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for proper waste segregation and handling.
Caption: Decision workflow for handling laboratory waste.
Spill Management Protocol
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels for large spills.
-
Clean Up: Carefully sweep the absorbed material into a designated bag or container.
-
Dispose of as Hazardous Waste: The cleanup materials are now considered halogenated hazardous waste. Label the container appropriately and dispose of it through EHS.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.
For large spills, evacuate the laboratory immediately and contact your institution's EHS or emergency response team.
By adhering to this comprehensive disposal plan, you build a self-validating system of safety and compliance, protecting yourself, your colleagues, and the integrity of your research environment.
References
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]
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American Chemical Society. Managing Hazardous Chemical Waste in the Lab. ACS. [Link]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. MLO. [Link]
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Bani-Hani, E. H., & El Haj Assad, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Refinery Engineering. [Link]
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University of British Columbia. Laboratory Hazardous Waste Management. UBC. [Link]
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Mastering the Safe Handling of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Guide to Personal Protective Equipment and Disposal
As novel heterocyclic compounds like Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate become increasingly integral to drug discovery and development, a deep understanding of their safe handling is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound effectively, ensuring both personal safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can establish robust safety protocols by examining a close structural analog, Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, and adhering to established principles for handling chlorinated heterocyclic compounds.
The phenyl analog is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, a cautious and thorough approach to personal protective equipment (PPE) and handling procedures is essential.
Core Principles of Protection: A Multi-layered Approach
Effective protection against chemical hazards relies on a combination of engineering controls, administrative controls, and personal protective equipment. This guide will focus on the critical role of PPE, contextualized within a safe laboratory workflow.
Engineering Controls: Your First Line of Defense
All manipulations of solid or dissolved Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate should be conducted within a certified chemical fume hood.[2] This primary engineering control is crucial for preventing the inhalation of dust or aerosols. The fume hood's proper function should be verified before commencing any work.
Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the recommended PPE for handling Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, with detailed justifications for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[2] | The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals. Powder-free gloves are essential to prevent the aerosolization of the compound. |
| Body Protection | Disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[2] | Protects personal clothing and skin from contamination. A solid-front, back-closing gown provides superior protection compared to a standard lab coat.[2] |
| Eye and Face Protection | Safety goggles or a full-face shield.[2][3] | Protects the eyes and face from splashes or airborne particles. Given the classification of the analog as a serious eye irritant, this is a mandatory piece of equipment.[1] |
| Respiratory Protection | For handling the powder form or when there is a risk of aerosolization, a minimum of a NIOSH-approved N95 respirator is recommended. For larger quantities or higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[2] | Prevents the inhalation of the compound, which may cause respiratory irritation.[1] |
| Foot Protection | Closed-toe shoes. Disposable shoe covers are recommended when handling larger quantities.[2][4] | Protects the feet from spills and prevents the tracking of contaminants outside the laboratory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure. The following protocol outlines the key steps for safely handling Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on (donning) and taken off (doffing) is vital to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to prevent contamination.
Handling Procedure
-
Preparation: Designate a specific area within the fume hood for handling the compound. Ensure all necessary equipment and waste containers are within easy reach.
-
Weighing: If weighing the solid compound, do so within the fume hood on a draft shield to minimize air currents that could disperse the powder.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After completing the work, decontaminate the work area with an appropriate solvent and wipe it down.
Emergency Preparedness: Spill and Exposure Management
Accidents can happen, and a clear, concise emergency plan is crucial.
Spill Response
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill.
-
Clean: Carefully sweep or scoop the absorbed material into a designated waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
Exposure Protocol
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection
All materials contaminated with Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, including disposable PPE, absorbent materials from spills, and empty containers, should be collected in a clearly labeled, sealed container for hazardous waste. As a chlorinated aromatic compound, it should be segregated into a dedicated chlorinated waste stream.[6]
Disposal Method
The recommended disposal method for chlorinated aromatic waste is incineration by a licensed chemical waste disposal facility.[1] This high-temperature process is designed to break down the compound into less harmful substances. Never dispose of this compound down the drain or in regular trash.
Caption: A streamlined workflow for the proper disposal of contaminated materials.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, ensuring a safe and productive research environment.
References
-
ElectronicsAndBooks. Disposal Methods for Chlorinated Aromatic Waste. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
Chemical Society Reviews. Disposal methods for chlorinated aromatic waste. [Link]
-
American Chemistry Council. Protective Equipment. [Link]
-
Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]
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NUS Chemistry. Disposal of Waste Solvents. [Link]
-
Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. aaronchem.com [aaronchem.com]
- 6. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
